Fmoc-leucine-13C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methyl(113C)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1/i20+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPJQFCAFFNICX-CHPITSPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]([13C](=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583864 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(1-~13~C)leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202114-53-2 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(1-~13~C)leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Leucine-¹³C: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties of isotopically labeled Fmoc-L-leucine (¹³C), a critical reagent in modern proteomics, structural biology, and drug development. The inclusion of carbon-13 isotopes allows for the sensitive and specific tracking of leucine residues in peptides and proteins using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Core Properties of Fmoc-Leucine and its ¹³C-Labeled Variants
The incorporation of ¹³C isotopes into Fmoc-leucine results in a predictable mass shift, which is fundamental to its application in quantitative proteomics. The physical and chemical properties of the labeled compounds are largely comparable to the unlabeled analog, ensuring their seamless integration into established synthetic protocols.
Quantitative Data Summary
The following tables summarize the key quantitative properties of standard Fmoc-L-leucine and its common ¹³C-labeled isotopologues.
Table 1: General Properties of Fmoc-L-Leucine and ¹³C-Labeled Variants
| Property | Fmoc-L-leucine | Fmoc-L-leucine-1-¹³C | Fmoc-L-leucine-¹³C₆ | Fmoc-L-leucine-¹³C₆,¹⁵N |
| Molecular Formula | C₂₁H₂₃NO₄[1] | C₂₀¹³CH₂₃NO₄ | ¹³C₆C₁₅H₂₃NO₄ | ¹³C₆C₁₅H₂₃¹⁵NO₄ |
| Molecular Weight ( g/mol ) | 353.4[1] | 354.40 | 359.37[2] | 360.36[3][4] |
| Appearance | White to off-white solid[1] | Solid | Solid | Solid[3] |
| Melting Point (°C) | 148 - 163[1] | 152 - 156 | Not specified | 152 - 156[3] |
| Optical Activity [α]20/D | -25 ±2° (c=1 in DMF)[1] | -25° (c=0.5 in DMF) | Not specified | -25° (c=0.5 in DMF)[3] |
| CAS Number | 35661-60-0[1] | 202114-53-2 | 2483735-66-4[2] | 1163133-36-5[3][4] |
Table 2: Isotopic Purity and Mass Shift
| Compound | Isotopic Purity | Mass Shift (vs. unlabeled) |
| Fmoc-L-leucine-1-¹³C | 99 atom % ¹³C | M+1 |
| Fmoc-L-leucine-¹³C₆ | 97-99% | M+6 |
| Fmoc-L-leucine-¹³C₆,¹⁵N | 98 atom % ¹³C, 98 atom % ¹⁵N[3] | M+7[3] |
Table 3: Solubility Information
| Solvent | Solubility of Fmoc-L-leucine |
| Ethanol, DMSO, Dimethylformamide (DMF) | Approximately 30 mg/mL[5][6] |
| Aqueous Buffers | Sparingly soluble[5][6] |
A detailed study on the solubility of Fmoc-L-leucine in 12 different monosolvents from 283.15 to 323.15 K has been reported, indicating that solubility generally increases with rising temperature.[7][8] The dissolution process is noted to be significantly influenced by hydrogen bonding.[7][8]
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-leucine-¹³C
The following is a generalized protocol for the incorporation of a Fmoc-leucine-¹³C residue into a peptide sequence using manual solid-phase peptide synthesis. This protocol is based on the widely used Fmoc/tBu strategy.
Materials and Reagents
-
Fmoc-L-leucine-¹³C (of desired isotopic labeling)
-
Appropriate resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF for Fmoc deprotection
-
Coupling reagents:
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Washing solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
-
Peptide synthesis vessel
-
Shaker or bubbler for agitation
Methodology
-
Resin Swelling: The resin is swelled in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin-bound amino acid is removed by treating the resin with 20% piperidine in DMF. This is typically done in two steps: a brief initial treatment followed by a longer treatment of 15-20 minutes.
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling:
-
In a separate vessel, the Fmoc-L-leucine-¹³C (typically 3-5 equivalents relative to the resin loading) is pre-activated by dissolving it in DMF with the coupling reagent (e.g., HBTU, HATU) and an organic base (e.g., DIPEA).
-
This activated amino acid solution is then added to the deprotected resin.
-
The coupling reaction is allowed to proceed for 1-2 hours with agitation. The completion of the reaction can be monitored using a qualitative ninhydrin (Kaiser) test.
-
-
Washing: The resin is washed with DMF to remove any unreacted reagents.
-
Chain Elongation: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed as described in step 2.
-
Resin Washing and Drying: The resin is washed with DCM and methanol and then dried under vacuum.
-
Cleavage and Deprotection of Side Chains: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage mixture by the addition of cold diethyl ether. The crude peptide is then pelleted by centrifugation, washed with cold ether, and dried. The final product is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for the incorporation of a ¹³C-labeled leucine residue.
References
- 1. chemimpex.com [chemimpex.com]
- 2. L-Leucine-ð-Fmoc (¹³Câ, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. L-Leucine-ð-Fmoc (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-4345-H-0.1 [isotope.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Collection - Solubility of FmocâlâLeucine in 12 Monosolvents: Solvent Effects Analysis, Molecular Simulation, Model Correlation, and Comparison with Structurally Similar Substances - Journal of Chemical & Engineering Data - Figshare [figshare.com]
A Technical Guide to the Synthesis of ¹³C Labeled Fmoc-Amino Acids for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary methodologies for synthesizing ¹³C labeled Nα-Fmoc-protected amino acids. These isotopically enriched building blocks are indispensable tools in modern biomedical research, enabling precise molecular tracking and structural analysis in applications ranging from NMR-based structural biology to quantitative proteomics and metabolic flux analysis. This document details both chemical and biological synthesis strategies, presenting quantitative data, step-by-step experimental protocols, and logical workflows to guide researchers in selecting the optimal synthesis method for their specific needs.
Core Synthesis Strategies: An Overview
The synthesis of ¹³C labeled Fmoc-amino acids can be broadly categorized into two main approaches: chemical synthesis and biological synthesis.
-
Chemical Synthesis: This approach offers precise control over the position of the ¹³C label, allowing for selective or uniform labeling patterns. It is particularly advantageous for producing non-natural amino acids and for achieving high isotopic enrichment. A notable and versatile method is the palladium-catalyzed C(sp³)–H functionalization for site-specific methylation.
-
Biological Synthesis: Leveraging the biosynthetic machinery of microorganisms, this method is often more cost-effective for producing uniformly labeled amino acids. Genetically engineered strains of E. coli are commonly used to produce amino acids from ¹³C-labeled precursors like glucose.
The choice between these methods depends on several factors, including the desired labeling pattern, the specific amino acid, required yield, and available resources.
Quantitative Comparison of Synthesis Methods
The efficiency of different synthesis methods can be evaluated based on key quantitative parameters such as chemical yield and the level of isotopic enrichment. The following table summarizes representative data for common synthesis strategies.
| Synthesis Method | Amino Acid Example | Labeling Position | Chemical Yield | Isotopic Enrichment (%) | Reference |
| Chemical Synthesis | |||||
| Palladium-Catalyzed C(sp³)–H Functionalization | ¹³C-γ2-Isoleucine | γ-methyl | 44% (for 2-aminovaleric backbone) | ~100% | [1] |
| ¹³C-γ1,γ2-Valine | γ-methyls | 70% (for dialkylated product) | ~100% | [1] | |
| Biological Synthesis | |||||
| E. coli Fermentation with ¹³C-Pyruvate | Valine | methyl groups | Protein Yield: 1.6 mg | >70% | [2] |
| Alanine | methyl group | Protein Yield: 1.35 mg | >85% | [2] | |
| E. coli Fermentation with ¹³C-Acetolactate | Valine | pro-S-methyl | Protein Yield: 1.32 mg | ~90% | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments in the chemical synthesis of ¹³C labeled Fmoc-amino acids.
Protocol 1: Palladium-Catalyzed Synthesis of ¹³C-Methyl Labeled Valine
This protocol describes the synthesis of ¹³C-γ1,γ2-Valine from N-phthaloyl-L-alanine 8-aminoquinoline amide, a key intermediate.[1]
Materials:
-
N-phthaloyl-L-alanine 8-aminoquinoline amide
-
¹³C-Iodomethane (¹³CH₃I)
-
Palladium acetate (Pd(OAc)₂)
-
Silver acetate (AgOAc)
-
Potassium carbonate (K₂CO₃)
-
tert-Butyl alcohol (t-BuOH)
-
Toluene
-
Standard glassware for organic synthesis
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried flask under an inert atmosphere, combine N-phthaloyl-L-alanine 8-aminoquinoline amide (1 equivalent), Pd(OAc)₂ (0.1 equivalents), and AgOAc (2 equivalents).
-
Solvent Addition: Add a 1:1 mixture of t-BuOH and toluene.
-
Addition of Base and Labeled Reagent: Add K₂CO₃ (2 equivalents) and ¹³CH₃I (3 equivalents).
-
Reaction Conditions: Heat the reaction mixture at 80 °C for 12 hours.
-
Workup and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the ¹³C-dialkylated product.
-
Deprotection and Fmoc Protection: The resulting protected ¹³C-labeled valine derivative can then be deprotected and subsequently protected with an Fmoc group using standard procedures (see Protocol 2).
Protocol 2: Fmoc Protection of a ¹³C-Labeled Amino Acid
This protocol outlines the general procedure for the N-terminal protection of a ¹³C-labeled amino acid with the Fmoc group.
Materials:
-
¹³C-labeled amino acid
-
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water
-
Diethyl ether
-
Standard glassware for organic synthesis
Procedure:
-
Dissolution of Amino Acid: Dissolve the ¹³C-labeled amino acid in a 10% solution of sodium bicarbonate in water.
-
Addition of Fmoc Reagent: Add a solution of Fmoc-OSu in acetone dropwise to the amino acid solution while stirring vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, remove the acetone under reduced pressure. Wash the aqueous solution with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.
-
Acidification and Extraction: Acidify the aqueous layer to pH 2 with 1 M HCl. The Fmoc-protected amino acid will precipitate out of solution. Extract the product with ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the ¹³C-labeled Fmoc-amino acid.
Decision-Making and Experimental Workflows
The selection of an appropriate synthesis strategy is a critical step in any research project involving ¹³C labeled amino acids. The following diagrams, generated using the DOT language, illustrate the logical workflow for choosing a synthesis method and a general experimental workflow for chemical synthesis.
Caption: Decision tree for selecting a synthesis method for ¹³C labeled amino acids.
Caption: General experimental workflow for the chemical synthesis of a ¹³C labeled Fmoc-amino acid.
Conclusion
The synthesis of ¹³C labeled Fmoc-amino acids is a critical enabling technology for a wide range of advanced research applications. This guide has provided an overview of the primary chemical and biological synthesis methods, along with quantitative data and detailed experimental protocols to aid researchers in their endeavors. By carefully considering the experimental requirements and utilizing the provided workflows, scientists can effectively produce the necessary isotopically labeled building blocks to advance their research in drug development, structural biology, and metabolomics.
References
A Technical Guide to N-(9-Fluorenylmethoxycarbonyl)-L-leucine-¹³C
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the chemical structure and properties of N-(9-Fluorenylmethoxycarbonyl)-L-leucine-¹³C (Fmoc-L-Leucine-¹³C). This isotopically labeled amino acid derivative is a critical reagent in peptide synthesis, proteomics, metabolomics, and drug development.[][2] The incorporation of a stable isotope allows for precise tracking and quantification of peptides and proteins in complex biological systems.[2][3]
Chemical Structure and Composition
Fmoc-L-Leucine-¹³C is a derivative of the essential amino acid L-leucine. It is characterized by two key modifications:
-
N-terminal Protection: The alpha-amino group of L-leucine is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This bulky, base-labile protecting group is fundamental to its application in Fmoc-based solid-phase peptide synthesis (SPPS).
-
Isotopic Labeling: The molecule contains one or more Carbon-13 (¹³C) atoms in place of the naturally more abundant Carbon-12 (¹²C). The position and number of ¹³C atoms can vary depending on the synthetic process and intended application. Common labeling patterns include labeling at the carboxyl carbon (C1) or uniformly across all six carbon atoms of the leucine moiety.[4][5]
The IUPAC name for this compound is (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid, with the position of the ¹³C specified (e.g., -1-¹³C).[6][7]
Below is a diagram illustrating the relationship between the core components of the molecule.
References
- 2. chempep.com [chempep.com]
- 3. Benefits of Stable Isotope Labelling in Biochemistry Research [diagnosticsworldnews.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. L-Leucine-ð-Fmoc (¹³Câ, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. FMOC-LEU-OH (C1-13C) CAS#: 202114-53-2 [amp.chemicalbook.com]
- 7. Fmoc-leucine | C21H23NO4 | CID 1549133 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Incorporation of Fmoc-Leucine-¹³C₆ in Modern Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of stable isotope labeling in peptide synthesis has revolutionized the study of biological systems. Among the arsenal of labeled amino acids, Fmoc-L-leucine-¹³C₆ stands out as a powerful tool for elucidating protein structure, dynamics, and quantification. Its integration into solid-phase peptide synthesis (SPPS) provides researchers with a non-radioactive, high-purity probe for a variety of sophisticated applications, from absolute quantification of proteins in complex mixtures to the intricate analysis of peptide-receptor interactions. This technical guide provides an in-depth exploration of the applications of Fmoc-leucine-¹³C₆, complete with detailed experimental protocols, quantitative data, and workflow visualizations to empower researchers in their scientific endeavors.
Core Applications of Fmoc-Leucine-¹³C₆ in Peptide Synthesis
The primary utility of incorporating Fmoc-leucine-¹³C₆ into a peptide sequence lies in the introduction of a specific mass shift. With all six carbon atoms in the leucine side chain being the heavy ¹³C isotope, a predictable mass increase is achieved. This mass difference is the cornerstone of its two major applications:
-
Quantitative Proteomics: In mass spectrometry-based proteomics, peptides containing ¹³C₆-leucine serve as ideal internal standards for the absolute quantification (AQUA) of their endogenous, unlabeled counterparts.[1][2] Because the stable isotope-labeled (SIL) peptide is chemically identical to the native peptide, it co-elutes during liquid chromatography and exhibits the same ionization efficiency in the mass spectrometer. The known concentration of the spiked-in SIL peptide allows for the precise calculation of the absolute amount of the target protein in a biological sample.
-
Structural Biology via NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides and proteins in solution. The incorporation of ¹³C-labeled amino acids, such as ¹³C₆-leucine, provides additional NMR-active nuclei, which can be used to resolve spectral overlap and obtain crucial distance restraints for structure calculation.[3][4] This is particularly valuable for studying the interactions of peptide ligands with their receptors, such as G protein-coupled receptors (GPCRs).[2][5]
Data Presentation: Quantitative Parameters
The successful application of Fmoc-leucine-¹³C₆ relies on its high isotopic purity and predictable behavior in peptide synthesis. The following tables summarize key quantitative data associated with this labeled amino acid.
| Parameter | Typical Value | Source/Supplier Information |
| Isotopic Enrichment | >99% | Cambridge Isotope Laboratories, Inc., Sigma-Aldrich |
| Chemical Purity | >98% | Cambridge Isotope Laboratories, Inc., Sigma-Aldrich |
| Mass Difference (vs. Unlabeled Leucine) | +6.02 Da | Theoretical Calculation |
| Molecular Weight (Fmoc-L-leucine-¹³C₆) | ~359.37 g/mol | Cambridge Isotope Laboratories, Inc. |
Table 1: Key Specifications of Commercially Available Fmoc-L-leucine-¹³C₆.
| Analyte | Description | Expected Mass Shift (Da) |
| Fmoc-L-leucine-¹³C₆ | Labeled Amino Acid | +6.02 |
| Peptide with one ¹³C₆-Leucine | A peptide containing a single ¹³C₆-Leucine residue | +6.02 |
| Peptide with two ¹³C₆-Leucines | A peptide containing two ¹³C₆-Leucine residues | +12.04 |
Table 2: Expected Mass Shifts in Mass Spectrometry Analysis.
Experimental Protocols
The incorporation of Fmoc-leucine-¹³C₆ into a peptide sequence follows the standard workflow of Fmoc-based solid-phase peptide synthesis (SPPS). The chemical reactivity of the labeled amino acid is virtually identical to its unlabeled counterpart, and therefore, no significant modifications to standard protocols are generally required.
Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of a generic peptide incorporating Fmoc-L-leucine-¹³C₆.
1. Resin Preparation (Swelling):
-
Weigh the appropriate amount of resin (e.g., Rink Amide resin for a C-terminal amide) for the desired synthesis scale (e.g., 0.1 mmol).
-
Place the resin in a fritted reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DMF.
2. First Amino Acid Coupling (if not pre-loaded):
-
Follow a standard protocol for coupling the first Fmoc-protected amino acid to the resin if a pre-loaded resin is not used.
3. SPPS Cycle for Subsequent Amino Acids:
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (Incorporation of Fmoc-L-leucine-¹³C₆):
-
In a separate tube, dissolve Fmoc-L-leucine-¹³C₆ (3-5 equivalents relative to resin loading) in DMF.
-
Add a coupling agent (e.g., HBTU, 3-5 eq.) and a base (e.g., N,N-diisopropylethylamine, DIPEA, 6-10 eq.).
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF (3-5 times).
-
-
Repeat the SPPS cycle for each amino acid in the peptide sequence.
4. Final Deprotection:
-
Perform a final Fmoc deprotection as described in step 3.
5. Cleavage and Deprotection:
-
Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
-
Add the cold cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
6. Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and isotopic incorporation of the final peptide by mass spectrometry.
Visualizing the Workflows
Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
A diagram illustrating the key steps in the Fmoc-SPPS cycle for incorporating Fmoc-leucine-¹³C₆.
Absolute Quantification (AQUA) Workflow
References
- 1. peptide.com [peptide.com]
- 2. Illuminating GPCR Signaling Mechanisms by NMR Spectroscopy with Stable-Isotope Labeled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific 13C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraints in protein solid-state NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Fmoc-Leucine and its ¹³C-Labeled Isotopologues
This technical guide provides essential information on the molecular properties of Fmoc-L-leucine and its stable isotope-labeled counterpart, Fmoc-L-leucine-¹³C. This information is critical for researchers and scientists in the fields of peptide synthesis, proteomics, and drug development who utilize these compounds as building blocks for creating precisely labeled peptides for use in quantitative mass spectrometry and NMR studies.
Molecular Properties and Isotopic Labeling
N-α-(9-Fluorenylmethoxycarbonyl)-L-leucine (Fmoc-L-leucine) is a derivative of the amino acid leucine, where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group.[1][2][3] This protecting group is instrumental in solid-phase peptide synthesis. For advanced applications, particularly in quantitative proteomics, stable isotope-labeled versions of Fmoc-leucine are employed. The incorporation of carbon-13 (¹³C) isotopes results in a defined mass shift, enabling differentiation and quantification of peptides in complex biological samples.
The following table summarizes the molecular formula and weight of the standard, unlabeled Fmoc-L-leucine, as well as its commonly available ¹³C-labeled isotopologues.
| Compound | Molecular Formula | Number of ¹³C Atoms | Molecular Weight ( g/mol ) |
| Fmoc-L-leucine | C₂₁H₂₃NO₄[1][2][3][4] | 0 | 353.4[1][2][4] |
| Fmoc-L-leucine-1-¹³C | C₂₀¹³CH₂₃NO₄ | 1 | 354.4[5][6] |
| Fmoc-L-leucine-¹³C₆ | ¹³C₆C₁₅H₂₃NO₄ | 6 | 359.37[7] |
| Fmoc-L-leucine-¹³C₆,¹⁵N | ¹³C₆C₁₅H₂₃¹⁵NNO₄ | 6 | 360.36[8] |
Logical Relationship of Isotopic Labeling
The diagram below illustrates the relationship between the unlabeled Fmoc-L-leucine and its isotopically labeled forms. The introduction of heavier isotopes results in a corresponding increase in the overall molecular weight of the compound.
Experimental Protocols
The determination of the molecular weight of these compounds is typically achieved through mass spectrometry. A detailed experimental protocol for this analysis is outlined below.
Mass Spectrometry Protocol for Molecular Weight Determination
Objective: To accurately determine the molecular weight of Fmoc-L-leucine and its ¹³C-labeled isotopologues.
Materials:
-
Fmoc-L-leucine or its ¹³C-labeled analogue
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Mass spectrometer (e.g., Q-TOF, Orbitrap)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the analyte at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a working solution of 10 µg/mL by diluting with a 50:50 mixture of methanol and water containing 0.1% formic acid.
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Infusion: Directly infuse the working solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Mass Range: Scan a mass-to-charge (m/z) range that encompasses the expected molecular ion (e.g., m/z 100-500).
-
Data Acquisition: Acquire data in full scan mode. The protonated molecule [M+H]⁺ will be the primary ion observed.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
The molecular weight is calculated by subtracting the mass of a proton (approximately 1.007 Da) from the observed m/z value of the [M+H]⁺ peak.
-
For isotopically labeled compounds, the observed mass will be shifted by approximately 1.003 Da for each ¹³C atom and approximately 0.997 Da for each ¹⁵N atom compared to the unlabeled compound.
-
The workflow for this experimental protocol is visualized in the following diagram.
References
- 1. caymanchem.com [caymanchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Fmoc-leucine | C21H23NO4 | CID 1549133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fmoc-Leu-OH-1-13C 13C 99atom 202114-53-2 [sigmaaldrich.com]
- 7. L-Leucine-ð-Fmoc (¹³Câ, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. L-Leucine-ð-Fmoc (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-4345-H-0.1 [isotope.com]
A Comprehensive Technical Guide to Commercial Suppliers and Applications of Fmoc-L-leucine-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial suppliers of Fmoc-L-leucine-¹³C₆ and its dually labeled counterpart, Fmoc-L-leucine-¹³C₆,¹⁵N. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize isotopically labeled amino acids in their work. The guide details quantitative data from various suppliers, provides experimental protocols for key applications, and visualizes relevant biological pathways and experimental workflows.
Introduction
Fmoc-L-leucine-¹³C₆ is a stable isotope-labeled amino acid that is crucial for a variety of applications in proteomics, drug discovery, and metabolic research. The incorporation of ¹³C atoms into the leucine molecule allows for its use as a tracer in mass spectrometry-based analyses, enabling the precise quantification of protein synthesis, turnover, and metabolic flux. The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it particularly suitable for solid-phase peptide synthesis (SPPS). This guide offers a detailed examination of the commercially available forms of this essential research tool.
Commercial Supplier Data
The following tables summarize the quantitative data for Fmoc-L-leucine-¹³C₆ and Fmoc-L-leucine-¹³C₆,¹⁵N from prominent commercial suppliers. This information is intended to facilitate a comparative analysis for procurement purposes.
Fmoc-L-leucine-¹³C₆
| Supplier | Catalog Number | Isotopic Purity | Chemical Purity | Molecular Weight | Package Size(s) |
| Cambridge Isotope Laboratories, Inc. | CLM-3683 | 97-99% | ≥98% | 359.37 | Contact for details |
| Alfa Chemistry | ACMA00051113 | Not Specified | ≥95% (HPLC) | 359.4 | Contact for details |
Fmoc-L-leucine-¹³C₆,¹⁵N
| Supplier | Catalog Number | Isotopic Purity | Chemical Purity | Molecular Weight | Package Size(s) | List Price (USD) |
| Cambridge Isotope Laboratories, Inc. | CNLM-4345-H | ¹³C, 99%; ¹⁵N, 99% | ≥98% | 360.36 | 0.1 g | $834.00[1] |
| Sigma-Aldrich | 593532 | ¹³C, 98 atom %; ¹⁵N, 98 atom % | 99% (CP) | 360.36 | 100 mg, 500 mg | $887.00 (100 mg)[2] |
| MedChemExpress | HY-101064S1 | ¹³C, 99.4 atom %; ¹⁵N, 99.8 atom % | 99.90% (HPLC) | 360.36 | Contact for details | Contact for pricing |
| Anaspec | AS-61408 | Not Specified | ≥95% (HPLC) | 360.4 | 0.25 g | $1,285.00[3] |
Key Applications and Experimental Protocols
Fmoc-L-leucine-¹³C₆ and its isotopic variants are instrumental in two primary areas of research: solid-phase peptide synthesis for the production of labeled peptides and metabolic labeling for quantitative proteomics, most notably in Stable Isotope Labeling by Amino acids in Cell culture (SILAC).
Solid-Phase Peptide Synthesis (SPPS)
Objective: To synthesize a peptide with a ¹³C-labeled leucine residue for use as an internal standard in mass spectrometry-based quantification assays.
Methodology: The following protocol outlines the manual Fmoc SPPS process.
Materials:
-
Fmoc-L-leucine-¹³C₆
-
Appropriate resin (e.g., Wang resin for C-terminal carboxylic acid, Rink amide resin for C-terminal amide)
-
Other required Fmoc-protected amino acids
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine)
-
DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
First Amino Acid Coupling (if not pre-loaded):
-
Dissolve the first Fmoc-amino acid (e.g., Fmoc-L-leucine-¹³C₆) and a coupling agent in DMF.
-
Add the activation agent (e.g., DIPEA) and immediately add the solution to the resin.
-
Agitate for 2 hours.
-
Wash the resin with DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes.
-
Drain and repeat the piperidine treatment for another 5-10 minutes.
-
Thoroughly wash the resin with DMF.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid by dissolving it with HBTU and DIPEA in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Wash the resin with DMF.
-
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 3.
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with DCM and dry.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the solution to separate the cleaved peptide from the resin.
-
-
Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether.
-
Purification and Analysis: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
Stable Isotope Labeling by Amino acids in Cell culture (SILAC)
Objective: To quantitatively compare protein abundance between two cell populations (e.g., treated vs. untreated).
Methodology: SILAC involves metabolically labeling the entire proteome of cells by growing them in media containing "heavy" isotopically labeled amino acids.
Materials:
-
Cell line of interest
-
SILAC-grade cell culture medium deficient in L-leucine
-
"Light" L-leucine
-
"Heavy" L-leucine (e.g., L-leucine-¹³C₆)
-
Dialyzed fetal bovine serum (dFBS)
-
Standard cell culture reagents and equipment
-
Mass spectrometer
Protocol:
-
Adaptation Phase:
-
Culture the cells in the "heavy" SILAC medium (containing L-leucine-¹³C₆ and dFBS) for at least five to six cell divisions to ensure complete incorporation of the heavy amino acid.
-
Culture a parallel set of cells in the "light" SILAC medium (containing normal L-leucine).
-
Verify complete labeling by mass spectrometry analysis of a small protein sample.
-
-
Experimental Phase:
-
Once fully labeled, treat one cell population with the experimental condition (e.g., drug treatment), while the other serves as the control.
-
-
Sample Preparation:
-
Harvest the "heavy" and "light" cell populations.
-
Combine the two cell populations in a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell mixture and extract the proteins.
-
Digest the protein mixture into peptides using a protease such as trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture using liquid chromatography-mass spectrometry (LC-MS/MS).
-
The mass spectrometer will detect peptide pairs that are chemically identical but differ in mass due to the isotopic label.
-
Quantify the relative protein abundance by comparing the signal intensities of the "heavy" and "light" peptide pairs.
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of the applications of Fmoc-L-leucine-¹³C₆, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a standard experimental workflow.
Leucine Activation of the mTORC1 Signaling Pathway
The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and protein synthesis. Leucine is a potent activator of this pathway. The diagram below illustrates the simplified signaling cascade. Leucine promotes the localization of mTORC1 to the lysosomal surface, where it can be activated.
Caption: Simplified mTORC1 signaling pathway activated by leucine.
Experimental Workflow for a SILAC Experiment
The following diagram outlines the key steps in a typical SILAC experiment, from cell culture to data analysis. This workflow highlights the stages where isotopic labeling and mass spectrometry are employed for quantitative proteomics.
Caption: General experimental workflow for SILAC-based quantitative proteomics.
Conclusion
Fmoc-L-leucine-¹³C₆ is an indispensable tool for modern biological and chemical research. This guide has provided a detailed overview of its commercial availability, offering key quantitative data to aid in the selection of a suitable supplier. Furthermore, the detailed experimental protocols for SPPS and SILAC, along with the visual representations of the mTOR signaling pathway and a standard SILAC workflow, serve as a practical resource for researchers. The careful selection of high-purity isotopically labeled amino acids is paramount for the success of these sensitive and quantitative experimental techniques. Researchers are encouraged to consult the suppliers' technical documentation for the most up-to-date product specifications.
References
The Guardian of the Chain: A Technical Guide to the Safe Handling and Application of Fmoc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and drug development, Nα-Fmoc-protected amino acids stand as indispensable building blocks. Their pivotal role in the construction of complex peptide chains demands a comprehensive understanding of their safe handling, storage, and application. This technical guide provides an in-depth exploration of the safety protocols, experimental methodologies, and critical quality attributes associated with these vital reagents, ensuring both the integrity of your research and the safety of your laboratory personnel.
Hazard Identification and Safety Precautions
While many Fmoc-protected amino acids are not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is imperative to treat all laboratory chemicals with a high degree of caution.[1] The primary hazards associated with Fmoc-amino acids in their solid form are mechanical irritation to the skin, eyes, and respiratory tract.[2][3]
1.1. GHS Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Skin irritation | 2 | H315: Causes skin irritation[3] |
| Eye irritation | 2A | H319: Causes serious eye irritation[3] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[3] |
1.2. Personal Protective Equipment (PPE)
A robust PPE regimen is the first line of defense against potential exposure. The following PPE is mandatory when handling Fmoc-protected amino acids:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must have side shields. Goggles are required when there is a risk of splashing. |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended. Inspect for tears before use.[2] |
| Body Protection | Laboratory Coat | Standard lab coat to protect clothing and skin. |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling the powder outside of a fume hood to prevent inhalation. |
1.3. Handling and Storage
Proper handling and storage are critical to maintain the quality and stability of Fmoc-amino acids and to ensure a safe laboratory environment.
| Aspect | Recommendation |
| Handling | - Weigh Fmoc-amino acids in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of fine powders.[2] - Avoid dust formation during handling.[1] - Wash hands thoroughly after handling.[2] |
| Storage | - Store in a cool, dry, and well-ventilated area.[2] - Recommended storage temperature is typically 2-8°C, with long-term storage at -20°C.[3] - Keep containers tightly closed to prevent moisture absorption. - Store away from strong oxidizing agents.[1] |
Quality Specifications of Fmoc-Amino Acids
The purity of Fmoc-amino acids is paramount for the successful synthesis of high-quality peptides. Impurities can lead to side reactions, truncated sequences, and difficult purification processes.[4]
| Parameter | Specification | Rationale |
| HPLC Purity | ≥ 99.0% | Ensures the primary component is the desired Fmoc-amino acid.[5] |
| Enantiomeric Purity | ≥ 99.8% | Minimizes the incorporation of the incorrect stereoisomer into the peptide chain.[5] |
| Free Amino Acid | ≤ 0.2% | Prevents double insertions and enhances the long-term stability of the protected amino acid. |
| Fmoc-Dipeptide Impurities | ≤ 0.1% | Prevents the insertion of an incorrect dipeptide sequence. |
| Fmoc-β-Alanine Impurities | ≤ 0.1% | Avoids the incorporation of this common impurity arising from the Fmoc protecting group.[6] |
| Acetate Content | ≤ 0.02% | Minimizes chain termination by acetylation of the N-terminus. |
| Ethyl Acetate Content | ≤ 0.5% | Reduces the risk of acetic acid formation during long-term storage. |
Experimental Protocols
The following sections detail standardized protocols for the key steps in solid-phase peptide synthesis (SPPS) involving Fmoc-protected amino acids.
3.1. Resin Preparation (Swelling)
-
Objective: To swell the resin, allowing for optimal diffusion of reagents.
-
Methodology:
3.2. Fmoc Deprotection
-
Objective: To remove the N-terminal Fmoc protecting group to allow for the coupling of the next amino acid.
-
Methodology:
-
Add a 20% solution of piperidine in DMF to the swollen resin.[7][8]
-
Agitate the mixture for 5 minutes at room temperature.[7]
-
Drain the piperidine solution.[7]
-
Repeat the piperidine treatment for an additional 15-20 minutes.[7]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[7]
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in blue beads).[7]
-
3.3. Amino Acid Coupling
-
Objective: To form a peptide bond between the free N-terminus of the growing peptide chain and the incoming Fmoc-amino acid.
-
Methodology (using HBTU/DIPEA):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF.[8]
-
Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and an activator base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.[8]
-
Allow the activation to proceed for a few minutes.[8]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.[9]
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times).[8]
-
3.4. Cleavage and Deprotection
-
Objective: To cleave the synthesized peptide from the solid support and remove the side-chain protecting groups.
-
Methodology:
-
Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.[8]
-
Prepare a cleavage cocktail appropriate for the resin and the protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).[9]
-
Add the cleavage cocktail to the resin (typically 10-15 mL per gram of resin) and incubate at room temperature for 2-4 hours with occasional swirling.[7][8]
-
Filter the resin and collect the filtrate containing the cleaved peptide.[7]
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.[7][8]
-
Centrifuge the mixture to pellet the peptide.[7]
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.[7]
-
Visualizing Workflows and Logical Relationships
4.1. Experimental Workflow: Solid-Phase Peptide Synthesis Cycle
The following diagram illustrates the iterative nature of the Fmoc-SPPS cycle.
Caption: The core iterative cycle of Fmoc-based solid-phase peptide synthesis.
4.2. Logical Relationship: Troubleshooting Common SPPS Issues
This decision tree provides a logical approach to diagnosing and resolving common problems encountered during Fmoc-SPPS.
Caption: A decision tree for troubleshooting common issues in Fmoc-SPPS.
Conclusion
The safe and effective use of Fmoc-protected amino acids is fundamental to the advancement of peptide-based research and development. By adhering to the stringent safety protocols, understanding the critical quality parameters, and mastering the experimental methodologies outlined in this guide, researchers can ensure the integrity of their synthetic peptides and the safety of their laboratory environment. A thorough understanding of these principles empowers scientists to confidently navigate the complexities of peptide synthesis and contribute to the development of novel therapeutics and research tools.
References
- 1. fishersci.com [fishersci.com]
- 2. peptide.com [peptide.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Navigating the Landscape of Fmoc-Leucine-¹³C: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Fmoc-Leucine-¹³C, a critical isotopically labeled building block in modern peptide synthesis and metabolic research. Understanding these core physicochemical properties is paramount for optimizing experimental design, ensuring the integrity of synthesized peptides, and obtaining reliable data in drug development and proteomics. While specific quantitative data for the ¹³C-labeled variant is limited, this guide consolidates available information for the unlabeled analogue, which serves as a robust proxy due to the negligible impact of heavy isotope substitution on these characteristics.
Solubility Profile of Fmoc-Leucine
The solubility of Fmoc-protected amino acids is a crucial factor in solid-phase peptide synthesis (SPPS), directly impacting coupling efficiency and the purity of the final peptide product. Fmoc-Leucine, due to the hydrophobic nature of both the fluorenylmethoxycarbonyl (Fmoc) protecting group and the leucine sidechain, exhibits good solubility in a range of polar aprotic solvents commonly used in peptide synthesis.
Quantitative Solubility Data
The following table summarizes the approximate solubility of Fmoc-L-leucine in various organic solvents. These values are essential for preparing stock solutions and ensuring complete dissolution during the coupling steps of peptide synthesis.
| Solvent | Abbreviation | Approximate Solubility (mg/mL) | Reference |
| N,N-Dimethylformamide | DMF | ~30 | [1][2] |
| Dimethyl sulfoxide | DMSO | ~30 | [1][2] |
| Ethanol | EtOH | ~30 | [1][2] |
| 1:1 Ethanol:PBS (pH 7.2) | - | ~0.5 | [1][2] |
Note: The data presented is for unlabeled Fmoc-L-leucine. It is widely accepted in the scientific community that the incorporation of stable isotopes such as ¹³C has a negligible effect on the solubility of a molecule.
Factors Influencing Solubility
Several factors can influence the solubility of Fmoc-amino acids:
-
Solvent Polarity: Polar aprotic solvents like DMF and NMP are excellent choices for dissolving Fmoc-amino acids and facilitating peptide coupling reactions.[3]
-
Temperature: Solubility generally increases with temperature. Gentle warming can be employed to dissolve Fmoc-amino acids that are difficult to solubilize.
-
Nature of the Amino Acid Side Chain: The hydrophobicity of the leucine side chain contributes to its solubility profile in organic solvents.
Stability and Storage of Fmoc-Leucine-¹³C
The stability of the Fmoc protecting group is a cornerstone of the Fmoc-SPPS strategy. It is characterized by its stability under acidic conditions and its lability to basic conditions.
General Stability and Storage Recommendations
| Parameter | Recommendation | Rationale | Reference |
| Storage Temperature | Room Temperature or Refrigerated (+2°C to +8°C) | Minimizes potential degradation over long-term storage. | [1] |
| Storage Conditions | Crystalline solid, desiccated, protected from light | Protects from moisture and light-induced degradation. | |
| Long-term Stability | At least 2 years (as a solid) | The solid form is highly stable under recommended conditions. | [1] |
| Aqueous Solution Stability | Not recommended for storage for more than one day | Prone to hydrolysis and microbial growth. | [1][2] |
Chemical Stability
-
Acid Stability: The Fmoc group is stable to acidic conditions, which is why acid-labile protecting groups are used for the side chains in Fmoc-SPPS.[4]
-
Base Lability: The Fmoc group is readily cleaved by bases, most commonly a solution of 20% piperidine in DMF. This cleavage is the basis for the deprotection step in the SPPS cycle.[4]
Experimental Protocols
Protocol 1: Determination of Fmoc-Leucine Solubility
This protocol outlines a general method to determine the solubility of Fmoc-Leucine-¹³C in a specific solvent.
Materials:
-
Fmoc-Leucine-¹³C
-
Solvent of interest (e.g., DMF, DMSO)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of Fmoc-Leucine-¹³C to a known volume of the solvent in a vial.
-
Stir the mixture vigorously at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution).
-
Dilute the supernatant with a known volume of the solvent to bring the concentration within the linear range of the HPLC detector.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of Fmoc-Leucine-¹³C with known concentrations.
-
Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.
-
Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in mg/mL.
-
Protocol 2: Standard Fmoc-Deprotection in Solid-Phase Peptide Synthesis
This protocol describes the removal of the Fmoc protecting group from the N-terminus of a resin-bound peptide.
Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
Deprotection solution: 20% piperidine in DMF (v/v)
-
DMF for washing
-
Solid-phase synthesis vessel
Procedure:
-
Swell the peptide-resin in DMF.
-
Drain the DMF.
-
Add the deprotection solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for a specified time (typically 5-20 minutes).
-
Drain the deprotection solution.
-
Repeat the treatment with the deprotection solution for another 5-20 minutes to ensure complete removal of the Fmoc group.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (typically 5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the next amino acid coupling step.
Visualization of Key Processes
Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the iterative cycle of Fmoc-SPPS, a fundamental process in which Fmoc-Leucine-¹³C is utilized.
References
A Researcher's Guide to 13C Labeled Amino Acids: Principles and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled compounds, particularly amino acids enriched with Carbon-13 (¹³C), has revolutionized our ability to probe the intricate workings of biological systems. These non-radioactive tracers provide a powerful tool to track the metabolic fate of amino acids, quantify protein dynamics, and elucidate complex cellular pathways.[1][2] This guide provides a comprehensive overview of the fundamental principles, experimental methodologies, and key applications of ¹³C labeled amino acids in modern research, with a focus on proteomics, metabolic flux analysis, and drug development.
Core Principles of ¹³C Amino Acid Labeling
Stable isotope labeling with amino acids involves replacing the naturally abundant Carbon-12 (¹²C) with the heavier, non-radioactive ¹³C isotope in specific amino acid molecules.[1][3] When cells are cultured in a medium where a standard essential amino acid is replaced by its ¹³C-labeled counterpart, the cells incorporate this "heavy" amino acid into newly synthesized proteins.[4][5] This incorporation results in a predictable mass shift in the labeled proteins and their constituent peptides, which can be accurately detected and quantified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6][7]
The key advantages of using ¹³C labeled amino acids include:
-
Safety: As stable isotopes are not radioactive, they can be used in standard laboratory settings without the need for specialized handling or disposal protocols.[1]
-
High Accuracy and Precision: The distinct mass difference between labeled and unlabeled biomolecules allows for precise quantification of their relative abundance.[1][4]
-
In Vivo and In Vitro Applications: Labeling can be performed directly in cell culture (in vivo) or in cell-free systems (in vitro), offering flexibility for various experimental designs.[8]
-
Versatility: ¹³C-labeled amino acids are instrumental in a wide array of applications, including quantitative proteomics, metabolic flux analysis, and studies of protein turnover and drug metabolism.[1][9]
Key Methodologies and Experimental Protocols
Two prominent techniques that leverage ¹³C labeled amino acids are Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics and ¹³C-Metabolic Flux Analysis (¹³C-MFA) for studying cellular metabolism.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful method for the accurate relative quantification of protein abundance between different cell populations.[4][5][10][11] The technique relies on the metabolic incorporation of "light" (natural) and "heavy" (¹³C-labeled) amino acids into two distinct cell populations.[5]
Experimental Workflow for a Typical SILAC Experiment:
SILAC Experimental Workflow Diagram.
Detailed Protocol for SILAC using ¹³C-Arginine and ¹³C-Lysine:
-
Cell Culture Preparation:
-
Select two populations of the same cell line.
-
Culture one population in "light" medium containing standard L-arginine and L-lysine.
-
Culture the second population in "heavy" medium, where the standard arginine and lysine are replaced with ¹³C₆-L-arginine and ¹³C₆-L-lysine.[10]
-
Ensure cells are cultured for a sufficient number of doublings (typically at least five) to achieve complete incorporation of the labeled amino acids.[4]
-
-
Experimental Treatment:
-
Apply the experimental treatment (e.g., drug administration, growth factor stimulation) to the "heavy" labeled cell population, while the "light" population serves as the control.
-
-
Sample Harvesting and Mixing:
-
Harvest both cell populations.
-
Count the cells from each population and mix them in a 1:1 ratio.
-
-
Protein Extraction and Digestion:
-
Lyse the combined cell mixture to extract the total proteome.
-
Denature, reduce, and alkylate the proteins to prepare them for enzymatic digestion.
-
Digest the protein mixture into peptides using a protease such as trypsin. Trypsin is commonly used as it cleaves C-terminal to arginine and lysine, ensuring that most resulting peptides will contain a labeled amino acid.[10]
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
-
The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the ¹³C labeling.
-
-
Data Analysis:
-
Quantify the relative abundance of each protein by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectra.[5]
-
Quantitative Data from a Representative SILAC Experiment:
| Protein ID | Gene Name | SILAC Ratio (Heavy/Light) | p-value | Regulation |
| P02768 | ALB | 0.98 | 0.85 | Unchanged |
| P60709 | ACTB | 1.05 | 0.72 | Unchanged |
| P12345 | XYZ | 2.54 | 0.001 | Upregulated |
| Q67890 | ABC | 0.45 | 0.005 | Downregulated |
This table represents simulated data for illustrative purposes.
¹³C-Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[6][7] It involves introducing a ¹³C-labeled substrate, such as a ¹³C-amino acid or ¹³C-glucose, into the cell culture and then measuring the distribution of the ¹³C label in downstream metabolites.[6][7]
Logical Workflow for a ¹³C-MFA Experiment:
13C-Metabolic Flux Analysis (MFA) Workflow.
Detailed Protocol for ¹³C-MFA using a ¹³C-labeled Amino Acid Tracer:
-
Experimental Design:
-
Construct a metabolic model of the pathways of interest.
-
Select an appropriate ¹³C-labeled tracer (e.g., [U-¹³C₅]-Glutamine) that will provide informative labeling patterns for the fluxes to be determined.[13]
-
-
Isotope Labeling Experiment:
-
Culture cells in a defined medium containing the ¹³C-labeled tracer until they reach a metabolic and isotopic steady state.
-
-
Sample Collection and Metabolite Extraction:
-
Rapidly quench metabolism to halt enzymatic activity.
-
Extract intracellular metabolites.
-
-
Measurement of Labeling Patterns:
-
Analyze the isotopic labeling patterns of key metabolites, often proteinogenic amino acids, using Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS.[7] Protein-bound amino acids provide a time-integrated measure of the labeling state of their precursor pools.
-
-
Measurement of Extracellular Fluxes:
-
Measure the rates of substrate uptake and product secretion from the culture medium.
-
-
Computational Flux Estimation:
-
Use specialized software to estimate the intracellular metabolic fluxes by fitting the experimentally measured labeling data and extracellular rates to the metabolic model.
-
Representative Data from a ¹³C-MFA Study:
| Metabolic Reaction | Flux (nmol/10⁶ cells/hr) | 95% Confidence Interval |
| Glycolysis (Glucose -> Pyruvate) | 150.2 | [145.8, 154.6] |
| Pentose Phosphate Pathway | 12.5 | [11.2, 13.8] |
| TCA Cycle (Citrate Synthase) | 35.8 | [33.1, 38.5] |
| Glutamine Anaplerosis | 25.1 | [23.9, 26.3] |
This table represents simulated data for illustrative purposes.
Applications in Research and Drug Development
Quantitative Proteomics
As detailed in the SILAC section, ¹³C-labeled amino acids are fundamental to quantitative proteomics. They enable the precise measurement of changes in protein expression in response to various stimuli, genetic modifications, or disease states.[4][5][11]
Metabolic Pathway Analysis
¹³C-MFA provides a detailed map of cellular metabolism, allowing researchers to understand how cells rewire their metabolic pathways in different conditions, such as cancer.[6][14] By tracing the flow of ¹³C atoms, it is possible to identify active and inactive pathways and quantify the contribution of different substrates to cellular bioenergetics and biosynthesis.[13]
Signaling Pathway Influencing Metabolism:
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. researchgate.net [researchgate.net]
- 3. Create relationship diagrams with Graphviz - Linux.com [linux.com]
- 4. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 10. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wiki-power.com [wiki-power.com]
Methodological & Application
Application Note: Efficient Incorporation of Fmoc-Leucine-¹³C in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling of peptides is a powerful technique in proteomics, structural biology, and drug development. The incorporation of ¹³C-labeled amino acids, such as Fmoc-L-leucine-¹³C, into synthetic peptides enables a range of applications, including quantitative mass spectrometry (MS), and detailed structural analysis by nuclear magnetic resonance (NMR) spectroscopy. The physicochemical properties and chemical reactivity of an amino acid are not significantly altered by the substitution of ¹²C with ¹³C.[1] Consequently, standard and optimized protocols for Fmoc-based solid-phase peptide synthesis (SPPS) are directly applicable for the efficient incorporation of Fmoc-L-leucine-¹³C. This application note provides a detailed protocol for the incorporation of Fmoc-L-leucine-¹³C into a peptide sequence using manual or automated SPPS, along with methods for verifying its incorporation.
Core Principles
The synthesis of a peptide on a solid support involves a cyclical process of deprotection of the N-terminal Fmoc group of the growing peptide chain, followed by the coupling of the next Fmoc-protected amino acid.[2] Due to the higher cost of isotopically labeled amino acids, it is crucial to ensure high coupling efficiency to maximize incorporation and minimize the waste of the valuable labeled reagent. This can be achieved through the use of highly efficient coupling reagents and optimized reaction conditions.
Experimental Protocols
This section details the step-by-step methodology for the incorporation of Fmoc-L-leucine-¹³C into a peptide chain using standard Fmoc-SPPS chemistry.
Materials and Reagents
-
Fmoc-L-leucine-¹³C
-
Standard Fmoc-protected amino acids
-
SPPS resin (e.g., Rink Amide or Wang resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if cysteine is present)
-
Deionized water
-
Acetonitrile (ACN), HPLC grade
-
Diethyl ether, anhydrous
Resin Preparation and Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Coupling of Fmoc-Leucine-¹³C
This protocol is optimized to ensure the efficient incorporation of the expensive labeled amino acid.
-
In a separate vial, dissolve Fmoc-L-leucine-¹³C (1.5-2.0 equivalents relative to the resin loading capacity) in DMF.
-
Add Oxyma (1.5-2.0 equivalents) to the amino acid solution and mix until dissolved.
-
Add DIC (1.5-2.0 equivalents) to the solution and pre-activate for 5-10 minutes.
-
Add the activated Fmoc-L-leucine-¹³C solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. A negative result (yellow beads) indicates the successful completion of the coupling. If the test is positive (blue beads), a second coupling is recommended.
Subsequent Amino Acid Couplings
Follow the standard Fmoc-SPPS protocol for coupling the remaining amino acids in the peptide sequence. Generally, a 3-5 fold excess of standard Fmoc-amino acids is used.
Final Deprotection and Cleavage
-
After the final coupling step, perform a final Fmoc deprotection as described above.
-
Wash the peptide-resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Peptide Purification and Analysis
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the incorporation of ¹³C-leucine and the purity of the final peptide by mass spectrometry and, if desired, NMR spectroscopy.
Quantitative Data Summary
The following table summarizes the recommended quantitative parameters for the efficient incorporation of Fmoc-L-leucine-¹³C in SPPS.
| Parameter | Recommendation for Fmoc-Leucine-¹³C | Standard Fmoc-Amino Acids |
| Equivalents (vs. resin loading) | 1.5 - 2.0 | 3.0 - 5.0 |
| Coupling Reagent (DIC/Oxyma) | 1.5 - 2.0 eq. | 3.0 - 5.0 eq. |
| Coupling Time | 1 - 2 hours | 30 - 60 minutes |
| Monitoring | Kaiser Test (mandatory) | Kaiser Test (recommended) |
| Double Coupling | If Kaiser test is positive | If Kaiser test is positive |
Verification of ¹³C Incorporation
Mass Spectrometry (MS): The most direct method to confirm the successful incorporation of ¹³C-leucine is by analyzing the mass of the synthesized peptide. Each ¹³C atom adds approximately 1.00335 Da to the mass of the molecule compared to ¹²C.[1] The expected mass shift in the peptide will depend on the number of ¹³C atoms in the labeled leucine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy can provide detailed information about the location of the ¹³C label within the peptide structure.
Visualizing the Workflow and Logic
Experimental Workflow for Fmoc-Leucine-¹³C Incorporation
Caption: Workflow for a single coupling cycle of Fmoc-Leucine-¹³C in SPPS.
Logical Relationships in the Protocol
Caption: Logical flow of the overall protocol for SPPS with ¹³C-leucine.
References
Application Notes and Protocols for Protein Quantification Using Fmoc-Leucine-¹³C₆ with Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Absolute quantification of proteins is a cornerstone of proteomics research, providing critical insights into cellular processes, disease mechanisms, and the efficacy of therapeutic interventions. The use of stable isotope-labeled peptides as internal standards, a technique often referred to as Absolute QUAntification (AQUA), offers a highly accurate and reproducible method for determining the precise amount of a target protein in a complex biological sample.
This document provides detailed application notes and protocols for the use of Fmoc-L-Leucine-¹³C₆ in the synthesis of heavy-labeled peptide standards for mass spectrometry-based absolute protein quantification. Fmoc-L-Leucine-¹³C₆ is a key reagent for introducing a known mass shift into a synthetic peptide, enabling its distinction from the endogenous, unlabeled ("light") counterpart during mass spectrometric analysis.
Application: Targeted Protein Quantification in mTOR Signaling Pathway Analysis
The mTOR (mechanistic Target of Rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and protein synthesis. Leucine is a potent activator of the mTORC1 complex, a key component of this pathway. Dysregulation of mTOR signaling is implicated in numerous diseases, including cancer and metabolic disorders.
Absolute quantification of key proteins within the mTOR pathway can provide valuable data on the pathway's activation state in response to stimuli (e.g., leucine administration) or therapeutic agents. By synthesizing ¹³C-labeled peptide standards for mTOR pathway proteins, researchers can accurately measure changes in their absolute abundance, offering a more precise understanding of the molecular mechanisms at play.
mTOR Signaling Pathway Activated by Leucine
Caption: Leucine-mediated activation of the mTORC1 signaling pathway leading to protein synthesis.
Experimental Protocols
I. Synthesis of a ¹³C-Labeled Peptide Standard Using Fmoc-L-Leucine-¹³C₆
This protocol outlines the solid-phase peptide synthesis (SPPS) of a target peptide with a ¹³C-labeled leucine residue.
Materials:
-
Fmoc-L-Leucine-¹³C₆
-
Other required Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Deprotection solution: 20% (v/v) piperidine in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
Peptide synthesizer or manual synthesis vessel
Protocol:
-
Resin Preparation: Swell the resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the desired Fmoc-amino acid and a slightly lower molar equivalent of the coupling reagent (e.g., HBTU) in DMF.
-
Add 6-10 equivalents of DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
For incorporating Fmoc-L-Leucine-¹³C₆, use it at this step in the appropriate cycle of the peptide sequence.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times).
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final amino acid coupling and deprotection, wash the resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether and dry it.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Verification: Confirm the mass and purity of the synthesized ¹³C-labeled peptide using mass spectrometry.
II. Absolute Quantification of a Target Protein Using the ¹³C-Labeled Peptide Standard (AQUA Workflow)
This protocol describes the use of the synthesized heavy peptide standard for the absolute quantification of an endogenous protein in a biological sample.
Materials:
-
Synthesized and purified ¹³C-labeled peptide standard
-
Biological sample (cell lysate, tissue homogenate, etc.)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Quenching solution (e.g., formic acid)
-
C18 spin tips for peptide cleanup
-
LC-MS/MS system (e.g., Q-Exactive, Triple Quadrupole)
Protocol:
-
Sample Preparation and Protein Quantification:
-
Lyse cells or tissues in a suitable lysis buffer.
-
Quantify the total protein concentration of the lysate.
-
-
Spiking of the Internal Standard:
-
Add a known amount of the ¹³C-labeled peptide standard to a known amount of the protein lysate.
-
-
Reduction, Alkylation, and Digestion:
-
Reduce disulfide bonds by adding DTT and incubating at 60°C.
-
Alkylate cysteine residues by adding IAA and incubating in the dark.
-
Dilute the sample to reduce the denaturant concentration and add trypsin.
-
Digest the protein mixture overnight at 37°C.
-
-
Peptide Cleanup:
-
Quench the digestion with formic acid.
-
Desalt and concentrate the peptides using C18 spin tips.
-
Dry the purified peptides.
-
-
LC-MS/MS Analysis:
-
Reconstitute the peptides in a suitable solvent for LC-MS/MS analysis.
-
Analyze the sample using a targeted mass spectrometry method (e.g., Selected Reaction Monitoring - SRM, or Parallel Reaction Monitoring - PRM) to specifically detect and quantify both the light (endogenous) and heavy (¹³C-labeled) peptide pairs.
-
-
Data Analysis:
-
Extract the ion chromatograms for the light and heavy peptides.
-
Calculate the peak area ratio of the light to heavy peptide.
-
Determine the absolute quantity of the endogenous peptide (and thus the protein) using the following formula: Amount of Endogenous Peptide = (Peak Area of Light Peptide / Peak Area of Heavy Peptide) * Known Amount of Spiked-in Heavy Peptide
-
Data Presentation
The following tables summarize typical quantitative data obtained from an AQUA experiment.
Table 1: Isotopic Purity of Synthesized ¹³C-Labeled Peptide
| Peptide Sequence (with ¹³C-Leucine) | Isotopic Incorporation Efficiency |
| T(¹³C₆)LDFK | > 99% |
| VGL(¹³C₆)QYFK | > 99% |
Table 2: Precision and Accuracy of Protein Quantification
| Target Protein | Spiked-in Amount of Heavy Peptide (fmol) | Measured Amount of Endogenous Protein (fmol) | Coefficient of Variation (CV) |
| mTOR | 50 | 125.8 | < 5% |
| p70S6K1 | 50 | 88.2 | < 7% |
| 4E-BP1 | 50 | 210.5 | < 6% |
Table 3: Limit of Quantification (LOQ) for Target Peptides
| Peptide Sequence | Lower Limit of Quantification (fmol on column) |
| T(¹³C₆)LDFK (mTOR) | 10 |
| VGL(¹³C₆)QYFK (p70S6K1) | 15 |
Mandatory Visualizations
Experimental Workflow for Absolute Protein Quantification (AQUA)
Caption: AQUA workflow for absolute protein quantification using a heavy-labeled peptide standard.
Logical Relationship in Data Analysis
Caption: Logical flow of data analysis for calculating absolute protein quantity.
Application of Fmoc-Leucine-¹³C in Biomolecular NMR: Probing Protein Interactions and Dynamics
Introduction
Site-specific incorporation of stable isotopes, such as ¹³C, into peptides and proteins is a powerful technique in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. The use of Fmoc-L-leucine-¹³C in solid-phase peptide synthesis (SPPS) allows for the precise placement of an NMR-active label within a peptide sequence. This enables detailed investigation of peptide and protein structure, dynamics, and molecular interactions with atomic-level resolution. Leucine, with its hydrophobic side chain, frequently plays a crucial role in protein folding and at the core of protein-protein interaction interfaces. Consequently, ¹³C-labeling of leucine residues provides a sensitive probe for characterizing these fundamental biological processes.
This application note provides detailed protocols for the synthesis of a ¹³C-labeled peptide using Fmoc-leucine-¹³C and its application in studying protein-protein interactions using ¹³C-edited NOESY-HSQC experiments. As a case study, we will focus on the interaction between a peptide derived from a substrate of the p38 MAP kinase and the kinase itself, a key player in cellular signaling pathways.
Applications in Biomolecular NMR
The site-specific introduction of a ¹³C label at a leucine residue offers several advantages for biomolecular NMR studies:
-
Simplification of Complex Spectra: In large proteins or protein complexes, uniform isotopic labeling can lead to crowded and unresolvable NMR spectra. Site-specific labeling significantly simplifies the spectra, allowing for unambiguous resonance assignment and analysis.
-
Probing Molecular Interfaces: When a ¹³C-labeled peptide is used to study its interaction with an unlabeled protein, isotope-edited and isotope-filtered NMR experiments can be employed to selectively observe signals originating from the labeled peptide or intermolecular contacts. This allows for the precise mapping of the binding interface.
-
Characterizing Conformational Changes: The ¹³C chemical shifts of leucine are highly sensitive to the local chemical environment and the conformation of its side chain.[1][2][3] Changes in these chemical shifts upon binding to a partner protein can report on conformational changes occurring during complex formation.
-
Determining Structural Restraints: Nuclear Overhauser Effect (NOE) data from ¹³C-edited NOESY experiments provide through-space distance restraints between the ¹³C-labeled leucine and other protons in the peptide or the interacting protein.[4][5] These restraints are crucial for determining the three-dimensional structure of the peptide in its bound state.
-
Investigating Dynamics: NMR relaxation experiments on the ¹³C-labeled site can provide information about the dynamics of the leucine side chain on a wide range of timescales, offering insights into the flexibility and entropic contributions to binding.
Featured Application: Probing the Interaction of a Substrate Peptide with p38 MAP Kinase
The p38 Mitogen-Activated Protein (MAP) Kinase signaling pathway is a central regulator of cellular responses to stress, inflammation, and other extracellular stimuli.[6][7][8][9][10] p38α, a key member of this family, phosphorylates a multitude of substrate proteins, often recognizing a docking motif on its substrates. The Striatin-interacting phosphatase and kinase (STEP) is a tyrosine phosphatase that can regulate p38α activity. Understanding the molecular details of how substrates and regulators interact with p38α is crucial for designing therapeutic interventions.
Here, we describe a workflow to study the interaction of a peptide derived from a p38α substrate, containing a ¹³C-labeled leucine at a key position within the binding interface, with the p38α kinase.
Workflow for Studying Peptide-Protein Interactions using Fmoc-Leucine-¹³C
Caption: Overall workflow from peptide synthesis to structural analysis.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a ¹³C-Leucine Labeled Peptide
This protocol outlines the manual synthesis of a hypothetical 10-amino acid peptide (e.g., Ac-X-X-X-X-Leu-X-X-X-X-NH₂, where Leu is ¹³C-labeled) using Fmoc chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-L-Leucine-¹³C (all carbons in the leucine sidechain are ¹³C labeled)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Cold diethyl ether
-
HPLC grade water and acetonitrile with 0.1% TFA
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a fritted syringe for 1-2 hours.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-amino acid (3 equivalents to the resin loading), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence. For the incorporation of the labeled residue, use Fmoc-L-Leucine-¹³C.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and air dry.
-
-
Purification and Verification:
-
Dissolve the crude peptide in a water/acetonitrile mixture.
-
Purify the peptide by reverse-phase HPLC.
-
Verify the mass of the purified peptide using mass spectrometry.
-
Lyophilize the pure peptide fractions.
-
Protocol 2: 3D ¹³C-edited NOESY-HSQC Experiment
This protocol provides a general guideline for setting up a 3D ¹³C-edited NOESY-HSQC experiment on a Bruker spectrometer. This experiment is designed to obtain through-space correlations between protons, with the signals dispersed by the chemical shift of the ¹³C nucleus to which one of the protons is attached.[10][11][12][13][14]
Sample Preparation:
-
Dissolve the lyophilized ¹³C-labeled peptide and the unlabeled p38α protein in an appropriate NMR buffer (e.g., 20 mM Phosphate buffer, 50 mM NaCl, pH 6.8) in 99.9% D₂O. The use of D₂O minimizes artifacts from the solvent signal.[14]
-
Typical concentrations are in the range of 0.1-1.0 mM.
NMR Experiment Parameters (Example for a 600 MHz Spectrometer):
| Parameter | Value | Description |
| Spectrometer Frequency | 600 MHz (¹H) | High field provides better sensitivity and resolution. |
| Temperature | 298 K | Should be optimized for protein stability and spectral quality. |
| ¹H Spectral Width | 12 ppm | Centered around 4.7 ppm. |
| ¹³C Spectral Width | 40 ppm | Centered on the aliphatic ¹³C region (e.g., 30 ppm). |
| Acquisition Time (¹H) | 100 ms | Direct dimension acquisition time. |
| Number of Increments (¹³C) | 64-128 | Indirect ¹³C dimension. |
| Number of Increments (¹H) | 128-256 | Indirect ¹H dimension. |
| NOESY Mixing Time | 100-200 ms | Optimized to maximize NOE buildup for the system under study. |
| Number of Scans | 16-64 | Dependent on sample concentration and desired signal-to-noise. |
| Relaxation Delay | 1.5 s | Time for magnetization to return to equilibrium between scans. |
Data Presentation and Analysis
The primary data from the NMR experiments are the chemical shifts of the involved nuclei and the volumes of the NOE cross-peaks.
Table 1: Hypothetical ¹H and ¹³C Chemical Shift Assignments for the Labeled Leucine Residue in the Free and p38α-Bound State
| Atom | Chemical Shift (ppm) - Free Peptide | Chemical Shift (ppm) - Bound Peptide | Chemical Shift Perturbation (ppm) |
| Hα | 4.15 | 4.30 | 0.15 |
| Hβ | 1.68, 1.55 | 1.80, 1.65 | 0.12, 0.10 |
| Hγ | 1.50 | 1.65 | 0.15 |
| Hδ1 | 0.92 | 0.85 | -0.07 |
| Hδ2 | 0.88 | 0.95 | 0.07 |
| Cα | 55.3 | 56.1 | 0.8 |
| Cβ | 42.1 | 42.9 | 0.8 |
| Cγ | 26.5 | 27.3 | 0.8 |
| Cδ1 | 24.8 | 24.1 | -0.7 |
| Cδ2 | 23.5 | 24.5 | 1.0 |
Chemical shift perturbations (CSPs) upon binding indicate changes in the chemical environment and are used to map the binding interface.
Table 2: Hypothetical Intermolecular NOE-derived Distance Restraints between ¹³C-Leucine of the Peptide and p38α
| Peptide Atom | p38α Residue | p38α Atom | NOE Intensity | Distance (Å) |
| Leu* Hδ1 | Val38 | Hγ1 | Strong | 2.0 - 3.0 |
| Leu* Hδ1 | Ile84 | Hδ1 | Medium | 2.5 - 4.0 |
| Leu* Hδ2 | Met109 | Hε | Medium | 2.5 - 4.0 |
| Leu* Hγ | Val38 | Hβ | Weak | 3.0 - 5.0 |
NOE intensities are calibrated and converted into distance restraints, which are then used in structural calculations to determine the three-dimensional arrangement of the complex.
Visualization of the Biological Context
The interaction between a substrate peptide and p38α kinase is a key event in the p38 MAPK signaling cascade. This pathway is initiated by various extracellular stresses and inflammatory cytokines, leading to the activation of a phosphorylation cascade that culminates in the phosphorylation of p38. Activated p38 then phosphorylates its substrates, leading to a cellular response. The binding of substrate peptides, often via docking motifs, to the kinase is a prerequisite for efficient phosphorylation.
p38 MAP Kinase Signaling Pathway
Caption: Simplified p38 MAPK signaling pathway highlighting the interaction studied.
Conclusion
The use of Fmoc-leucine-¹³C in solid-phase peptide synthesis provides a robust and versatile tool for detailed biomolecular NMR studies. Site-specific labeling enables the investigation of complex biological systems by simplifying spectra and allowing for the use of powerful isotope-edited NMR techniques. The application of this methodology to study the interaction of a substrate peptide with p38 MAP kinase demonstrates its utility in elucidating the molecular basis of cellular signaling events. The detailed protocols and data analysis workflows presented here provide a framework for researchers to apply this technique to their own systems of interest, ultimately contributing to a deeper understanding of protein function and aiding in the development of novel therapeutics.
References
- 1. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 2. researchgate.net [researchgate.net]
- 3. Leucine side-chain conformation and dynamics in proteins from 13C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Specific 13C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraints in protein solid-state NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 10. ptgcn.com [ptgcn.com]
- 11. 3D HSQC-NOESY Experiment [imserc.northwestern.edu]
- 12. 15N and 13C-SOFAST-HMQC editing enhances 3D-NOESY sensitivity in highly deuterated, selectively [1H,13C]-labeled proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMRGenerator - [1H,13C]-NOESY-HSQC [sites.google.com]
- 14. protein-nmr.org.uk [protein-nmr.org.uk]
Application Notes and Protocols for Metabolic Labeling with L-Leucine-¹³C₆
A Step-by-Step Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the metabolic labeling of proteins using stable isotope-labeled L-leucine (¹³C₆) for quantitative proteomics, a technique commonly known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
A Note on Fmoc-Leucine-13C
It is important to clarify that while Fmoc-L-leucine-¹³C₆ is a commercially available protected amino acid, the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is primarily utilized in solid-phase peptide synthesis (SPPS). This protecting group is labile to basic conditions, which are not compatible with cell culture media. For in vivo metabolic labeling of proteins in cell culture, the unprotected form, L-Leucine-¹³C₆, should be used. The Fmoc group must be removed prior to the addition of the amino acid to the culture medium.
Application Notes
Introduction to SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for accurate mass spectrometry (MS)-based quantitative proteomics.[1][2][3] The principle of SILAC involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins in living cells. By comparing the mass spectra of proteins from cells grown in "light" (natural isotope abundance) and "heavy" media, the relative abundance of thousands of proteins can be simultaneously quantified.[2]
L-leucine is a suitable amino acid for SILAC due to its high abundance in proteins. The use of L-Leucine-¹³C₆ results in a 6 Dalton mass shift for each leucine residue in a peptide, which is readily detectable by modern mass spectrometers.
Key Applications
-
Quantitative Proteomics: Accurately quantify differences in protein expression between different cell states, such as drug-treated versus control cells, or cells under different physiological conditions.[4]
-
Protein-Protein Interaction Studies: Differentiate true interaction partners from non-specific binders in co-immunoprecipitation experiments.[4]
-
Post-Translational Modification (PTM) Analysis: Quantify changes in the levels of PTMs, such as phosphorylation and ubiquitination.
-
Protein Turnover Studies (Dynamic SILAC): Investigate the synthesis and degradation rates of proteins by pulsing cells with heavy amino acids over a time course.
Advantages of SILAC
-
High Accuracy and Reproducibility: As labeling is incorporated metabolically and samples are mixed at an early stage, experimental variations are minimized.[2]
-
In Vivo Labeling: The labeling process occurs in living cells, closely mimicking the biological state.
-
Multiplexing Capabilities: While traditional SILAC compares two cell populations, variations like "triple-SILAC" allow for the comparison of three different conditions simultaneously.[4]
Experimental Protocols
Protocol 1: Preparation of SILAC Media
This protocol describes the preparation of "light" and "heavy" SILAC media for a typical experiment using DMEM. Other media types like RPMI-1640 can also be used but must be deficient in the amino acid to be labeled.
Materials:
-
DMEM for SILAC (deficient in L-Leucine, L-Lysine, and L-Arginine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Leucine (Light)
-
L-Leucine-¹³C₆ (Heavy)
-
L-Lysine (Light)
-
L-Arginine (Light)
-
Penicillin-Streptomycin solution
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Reconstitute Amino Acids: Prepare sterile stock solutions of light and heavy L-leucine, as well as light L-lysine and L-arginine, in phosphate-buffered saline (PBS) or cell culture grade water. A typical stock concentration is 100x the final concentration in the medium.
-
Prepare Light Medium (500 mL):
-
To 445 mL of leucine-deficient DMEM, add:
-
50 mL of dFBS (10% final concentration).
-
5 mL of Penicillin-Streptomycin (1% final concentration).
-
The appropriate volume of light L-Leucine, L-Lysine, and L-Arginine stock solutions to achieve the desired final concentration (refer to the media manufacturer's formulation for standard concentrations).
-
-
-
Prepare Heavy Medium (500 mL):
-
To 445 mL of leucine-deficient DMEM, add:
-
50 mL of dFBS (10% final concentration).
-
5 mL of Penicillin-Streptomycin (1% final concentration).
-
The appropriate volume of L-Leucine-¹³C₆ stock solution.
-
The appropriate volume of light L-Lysine and L-Arginine stock solutions.
-
-
-
Sterile Filtration: Sterile-filter both the light and heavy media using a 0.22 µm filter unit.
-
Storage: Store the prepared media at 4°C, protected from light.
Table 1: Example SILAC Media Formulation (per 500 mL)
| Component | Light Medium | Heavy Medium |
| Leucine-deficient DMEM | 445 mL | 445 mL |
| Dialyzed FBS | 50 mL | 50 mL |
| Penicillin-Streptomycin | 5 mL | 5 mL |
| L-Leucine (Light) | To final concentration | - |
| L-Leucine-¹³C₆ (Heavy) | - | To final concentration |
| L-Lysine (Light) | To final concentration | To final concentration |
| L-Arginine (Light) | To final concentration | To final concentration |
Note: The final concentration of amino acids should match the formulation of standard DMEM.
Protocol 2: Cell Culture and Labeling
Procedure:
-
Cell Adaptation: Before starting the labeling, it is crucial to adapt the cells to the custom-formulated SILAC medium. Culture the cells in the "light" SILAC medium for at least two passages to ensure they grow healthily in the modified medium.
-
Initiate Labeling: Split the adapted cell population into two separate culture flasks. Culture one population in the "light" medium and the other in the "heavy" medium.
-
Ensure Complete Labeling: Continue to passage the cells in their respective light and heavy media for at least five to six cell doublings. This is essential to ensure near-complete (>97%) incorporation of the heavy amino acid into the proteome.
-
Verify Incorporation (Optional but Recommended): To confirm complete labeling, a small aliquot of the "heavy" labeled cells can be harvested, lysed, and a small amount of protein can be run on an SDS-PAGE gel. A single band can be excised, digested with trypsin, and analyzed by mass spectrometry to determine the incorporation efficiency.
-
Experimental Treatment: Once complete labeling is achieved, the two cell populations can be subjected to the desired experimental conditions (e.g., drug treatment, growth factor stimulation).
Protocol 3: Protein Extraction and Digestion
Procedure:
-
Cell Lysis: After experimental treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Protein Quantification: Determine the protein concentration of both the light and heavy cell lysates using a standard protein assay (e.g., BCA assay).
-
Sample Mixing: Mix equal amounts of protein from the light and heavy lysates (typically a 1:1 ratio).[4]
-
Protein Digestion (In-Solution):
-
Reduction: Reduce the disulfide bonds in the mixed protein sample with dithiothreitol (DTT) at a final concentration of 10 mM for 45 minutes at 56°C.
-
Alkylation: Alkylate the cysteine residues with iodoacetamide (IAA) at a final concentration of 25 mM for 30 minutes at room temperature in the dark.
-
Digestion: Dilute the sample to reduce the concentration of denaturants (e.g., urea to < 1 M). Add sequencing-grade trypsin at a 1:50 to 1:100 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column or tip.
Protocol 4: Mass Spectrometry and Data Analysis
Procedure:
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A high-resolution mass spectrometer (e.g., Orbitrap) is recommended for accurate quantification.
-
Data Analysis: Use specialized software for SILAC data analysis, such as MaxQuant, Proteome Discoverer, or FragPipe.[3] These programs will perform the following key steps:
-
Peptide Identification: Search the MS/MS spectra against a protein database to identify the peptide sequences.
-
Peptide Quantification: For each identified peptide, the software will find the corresponding "light" and "heavy" precursor ion peaks in the MS1 spectra and calculate the intensity ratio (Heavy/Light or H/L ratio).
-
Protein Quantification: The protein ratio is calculated by averaging the ratios of all unique peptides identified for that protein.
-
Data Presentation
The primary quantitative output of a SILAC experiment is the ratio of protein abundance between the two conditions. This data is typically presented in tables.
Table 2: Example of Protein Quantitation Data from a SILAC Experiment
This table shows hypothetical data for proteins with altered expression upon treatment with a fictional drug, "Compound X".
| Protein Accession | Gene Name | Protein Name | H/L Ratio | Log₂(H/L Ratio) | p-value | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.54 | 1.34 | 0.001 | Upregulated |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.03 | 0.95 | Unchanged |
| Q06609 | MAPK1 | Mitogen-activated protein kinase 1 | 0.45 | -1.15 | 0.005 | Downregulated |
| P31749 | GSK3B | Glycogen synthase kinase-3 beta | 3.12 | 1.64 | <0.001 | Upregulated |
| P10636 | HSP90AB1 | Heat shock protein HSP 90-beta | 0.98 | -0.03 | 0.89 | Unchanged |
Visualizations
Experimental Workflow
Caption: General workflow for a SILAC experiment.
SILAC Data Analysis Logic
Caption: Logic of the SILAC data analysis pipeline.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 3. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
Application Notes: Fmoc-Leucine-¹³C as a Tracer in Metabolic Flux Analysis
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Ketogenic flux from lipids and leucine, assessment in 3-hydroxy-3-methylglutaryl CoA lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leucine metabolism in patients with malignant disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note and Protocol for Manual Fmoc Deprotection of ¹³C Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the manual Fmoc (9-fluorenylmethyloxycarbonyl) deprotection of peptides containing ¹³C labeled amino acids during solid-phase peptide synthesis (SPPS). The protocol is based on standard Fmoc chemistry, which is directly applicable to isotopically labeled peptides due to the identical chemical reactivity of ¹³C labeled amino acids and their natural abundance counterparts.
Introduction
Stable isotope labeling of peptides, particularly with ¹³C, is a powerful technique in proteomics, metabolomics, and drug discovery. It enables precise quantification, metabolic tracing, and structural analysis without the hazards associated with radioactivity. The synthesis of these labeled peptides follows the well-established Fmoc solid-phase peptide synthesis (SPPS) methodology. A critical step in SPPS is the removal of the Nα-Fmoc protecting group to allow for the coupling of the next amino acid in the sequence. This application note details a robust and reliable manual protocol for this deprotection step, specifically for peptides incorporating one or more ¹³C labeled amino acids. The physicochemical properties of ¹³C-labeled amino acids are virtually identical to their unlabeled forms, ensuring that standard protocols can be applied with high efficiency.[1][2]
Experimental Protocol
This protocol outlines the manual Fmoc deprotection of a peptide-resin containing ¹³C labeled amino acids.
Materials and Reagents:
-
Fmoc-peptidyl-resin (containing ¹³C labeled amino acid(s))
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF. Prepare fresh.
-
Washing Solvents: DMF, Dichloromethane (DCM), Isopropyl alcohol (IPA)
-
Solid-phase peptide synthesis reaction vessel with a frit
-
Shaker or manual agitation setup
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the Fmoc-peptidyl-resin in DMF for 30-60 minutes in the reaction vessel. This ensures that the reagents can efficiently access the reactive sites on the resin beads.
-
Initial DMF Wash: After swelling, drain the DMF from the reaction vessel. Wash the resin with fresh DMF (approximately 10 mL per gram of resin) for 1 minute. Repeat this wash step three times to remove any residual solvents or contaminants.
-
Fmoc Deprotection (Two-Step Procedure):
-
Step 3a: Add the deprotection solution (20% piperidine in DMF) to the swollen resin, ensuring the resin is fully submerged. Agitate the mixture for 2-3 minutes at room temperature.[1][3]
-
Step 3b: Drain the deprotection solution. Add a fresh aliquot of the deprotection solution to the resin and agitate for an additional 10-15 minutes at room temperature.[3] This two-step process ensures complete removal of the Fmoc group.
-
-
Thorough Washing: After the second deprotection step, drain the solution and wash the resin extensively to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. A recommended washing sequence is as follows (using approximately 10 mL of solvent per gram of resin for each wash):[4]
-
DMF (5-7 times)
-
IPA (3 times)
-
DCM (3 times)
-
DMF (3 times)
-
-
Confirmation of Deprotection (Optional but Recommended):
-
Kaiser Test: Perform a Kaiser test on a small sample of resin beads to confirm the presence of a free primary amine. A positive test (indicated by a blue color) confirms successful Fmoc deprotection.[2] Note that this test is not reliable for N-terminal proline residues.
-
UV Monitoring: The deprotection can be monitored in real-time by measuring the UV absorbance of the fulvene-piperidine adduct in the drained solution at approximately 301 nm.[2][5][6] A plateau in absorbance indicates the completion of the reaction.
-
Data Presentation
The incorporation of ¹³C labeled amino acids is not expected to significantly alter the efficiency of the Fmoc deprotection or the overall peptide synthesis yield compared to their unlabeled counterparts.[2] The following table summarizes the expected quantitative parameters for a standard manual Fmoc deprotection cycle.
| Parameter | Expected Value | Notes |
| Fmoc Deprotection Time | 12-18 minutes | A two-step process is recommended for optimal results. |
| Deprotection Efficiency | > 99% | Can be confirmed by a negative Kaiser test after the subsequent coupling step or by quantitative UV analysis of the Fmoc adduct. |
| Expected Crude Yield | Sequence Dependent | For a standard pentapeptide on a ~100 mg resin scale, a crude yield of around 50 mg might be expected.[2] This is highly dependent on the peptide sequence and length. |
| Final Purified Yield | 15-40% | This is a general estimate and is highly dependent on the peptide sequence, length, and the efficiency of all synthesis and purification steps.[2] |
| Purity of ¹³C Labeling | > 98% | Dependent on the isotopic purity of the starting ¹³C labeled amino acid. It is crucial to use high-purity labeled reagents.[1] |
Note: The values presented are based on standard Fmoc-SPPS protocols. Actual results may vary depending on the specific peptide sequence, resin, and coupling chemistry used.
Mandatory Visualization
The following diagram illustrates the logical workflow of the manual Fmoc deprotection protocol for ¹³C labeled peptides.
Caption: Workflow for manual Fmoc deprotection of ¹³C labeled peptides.
References
Application Notes and Protocols: Fmoc-Leucine-¹³C for Protein Structure and Dynamics
Introduction
Stable isotope labeling, particularly with Carbon-13 (¹³C), is a cornerstone technique in modern structural biology and drug development.[1][2] Fmoc-L-leucine-¹³C is a critical reagent that enables the site-specific or uniform incorporation of a ¹³C isotope into proteins and peptides. This labeling serves as a powerful probe for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing researchers to gain high-resolution insights into protein structure, dynamics, and interactions.[3][4] Leucine is an excellent target for these studies due to its high abundance in the hydrophobic cores of proteins, making it a sensitive reporter of conformational changes and molecular interactions.[5][6] These application notes provide an overview of the uses of Fmoc-leucine-¹³C and detailed protocols for its implementation.
Application Notes
Site-Specific Labeling in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-leucine-¹³C is fundamental for Solid-Phase Peptide Synthesis (SPPS), a method used to chemically synthesize peptides up to approximately 50 amino acids in length.[4] By using ¹³C-labeled Fmoc-leucine at a specific position in the peptide sequence, researchers can introduce an NMR-active nucleus at a single, defined location. This selective labeling dramatically simplifies complex NMR spectra, enabling the unambiguous assignment of signals and the precise measurement of distances and dynamics at that specific site.[4][7] This approach is invaluable for studying the structure of peptide fragments, amyloid fibrils, and other self-assembling peptide systems.[4]
Probing Protein Structure with ¹³C NMR
The chemical shift of a ¹³C nucleus is exquisitely sensitive to its local electronic environment, which is dictated by the protein's three-dimensional structure.[6][8] By incorporating ¹³C-leucine, researchers can utilize a variety of NMR experiments, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), to map the structure.[9] The leucine methyl ¹³C chemical shifts are particularly informative about side-chain conformation (rotameric state) and packing.[6][8] For larger proteins, specific labeling of leucine methyl groups, often in a deuterated background, reduces spectral overlap and enhances resolution, making it possible to study high-molecular-weight systems.[10][11][12]
Investigating Protein Dynamics
Protein function is intrinsically linked to its dynamic motions, which occur over a wide range of timescales. NMR relaxation experiments on ¹³C-labeled leucine residues can provide detailed information about these dynamics.[5] By measuring parameters like longitudinal (T₁) and transverse (T₂) relaxation times and the Nuclear Overhauser Effect (NOE), one can characterize the motions of the protein backbone and leucine side chains.[5][13] These measurements reveal the flexibility of different regions of the protein, identify hinge points, and characterize conformational exchange processes that are often crucial for biological activity, such as enzyme catalysis and ligand binding.[5]
Applications in Drug Discovery and Development
In drug development, understanding how a small molecule interacts with its protein target is critical. NMR-based screening using proteins selectively labeled with ¹³C-leucine is a powerful method for identifying and characterizing ligand binding.[14] When a ligand binds, it perturbs the local environment of nearby leucine residues, causing measurable changes in their ¹³C chemical shifts in an HSQC spectrum.[14] This technique, often called chemical shift perturbation (CSP) mapping, can pinpoint the binding site on the protein surface and provide information on the binding affinity. This approach is particularly advantageous for screening large proteins and for identifying fragment-based leads.[14]
Data Presentation
Table 1: Typical Sample Requirements for Protein NMR
This table summarizes the general requirements for preparing a protein sample for NMR analysis.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 0.1 - 2.5 mM | Higher concentration improves signal-to-noise; typically 0.3-0.5 mM for proteins.[11][15] |
| Sample Volume | 260 - 550 µL | Depends on the type of NMR tube (e.g., Shigemi or standard 5 mm).[15] |
| Purity | > 95% | Essential to avoid interference from contaminants.[15] |
| pH | Neutral to slightly acidic | Should be away from the protein's isoelectric point (pI) to prevent precipitation.[15] |
| Ionic Strength | < 100 mM (Cryoprobes) | High salt can negatively impact the performance of cryogenic probes.[15] |
| Stability | Stable for at least 1 week | The sample must not precipitate or degrade during the course of long NMR experiments.[11][15] |
Table 2: ¹³C Labeling Efficiency in E. coli Expression Systems
This table shows typical labeling efficiencies for various amino acids when using selective labeling methods in E. coli.
| Amino Acid | Labeling Efficiency | Reference |
| Leucine (Leu) | > 80% | [3] |
| Isoleucine (Ile) | > 80% | [3] |
| Valine (Val) | ~ 40% | [3] |
| Tyrosine (Tyr) | ~ 60% | [3] |
| Phenylalanine (Phe) | ~ 60% | [3] |
| Alanine (Ala) | 30 - 40% | [3] |
| Threonine (Thr) | ~ 50% | [3] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of Fmoc-Leucine-¹³C via SPPS
This protocol outlines the key steps for one cycle of solid-phase peptide synthesis to incorporate a ¹³C-labeled leucine residue.
Materials:
-
Fmoc-protected amino acid resin
-
Fmoc-L-leucine-¹³C (or other Fmoc-amino acid)
-
Deprotection Solution: 20% piperidine in dimethylformamide (DMF)
-
Activation Reagents: HOBt (1-Hydroxybenzotriazole) and DCC (N,N'-Dicyclohexylcarbodiimide) or HBTU/HATU.
-
Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Amino Acid Activation:
-
In a separate vessel, dissolve 3 equivalents of Fmoc-L-leucine-¹³C and 3 equivalents of HOBt in DMF.
-
Add 3 equivalents of DCC to the solution and stir for 15-20 minutes at room temperature.[16]
-
Filter the solution to remove the dicyclohexylurea (DCU) precipitate.
-
-
Coupling:
-
Add the activated Fmoc-L-leucine-¹³C solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction for completion using a colorimetric test (e.g., Kaiser test).
-
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents.
-
Iteration: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 6. Leucine side-chain conformation and dynamics in proteins from 13C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. meihonglab.com [meihonglab.com]
- 8. researchgate.net [researchgate.net]
- 9. mr.copernicus.org [mr.copernicus.org]
- 10. Specific 13C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraints in protein solid-state NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nmr-bio.com [nmr-bio.com]
- 12. pure.mpg.de [pure.mpg.de]
- 13. Protein Backbone Dynamics through 13C′–13Cα Cross-Relaxation in NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sample Requirements - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 16. chempep.com [chempep.com]
Quantitative Proteomics Workflow Using Fmoc-Leucine-¹³C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative proteomics is a powerful analytical approach used to determine the relative or absolute amount of proteins in a complex sample. These methodologies are critical in various stages of drug development, from target discovery and validation to biomarker identification and toxicity studies. Stable isotope labeling is a cornerstone of accurate and robust quantitative proteomics. This document provides detailed application notes and protocols for a quantitative proteomics workflow utilizing Fmoc-leucine-¹³C.
Two primary strategies will be detailed:
-
Metabolic Labeling using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This in vivo labeling approach involves the metabolic incorporation of ¹³C-labeled leucine into the entire proteome of cultured cells.
-
Targeted Proteomics using Synthetic Isotope-Labeled Peptides: This in vitro approach utilizes solid-phase peptide synthesis (SPPS) with Fmoc-leucine-¹³C to create heavy peptide standards for the absolute quantification (AQUA) of target proteins.[1][2][3][4][5]
Part 1: Metabolic Labeling with ¹³C-Leucine (SILAC)
Application Note:
The SILAC method allows for the differential isotopic labeling of entire proteomes from two or more cell populations.[6] By growing one population of cells in a medium containing the natural "light" L-leucine and another in a medium containing "heavy" L-leucine-¹³C, all leucine-containing proteins in the latter population will be isotopically labeled. This results in a predictable mass shift for leucine-containing peptides in the mass spectrometer.[7] Since the samples are combined early in the workflow, experimental variations from sample processing are minimized, leading to high-precision relative quantification.[8] This technique is particularly powerful for studying dynamic cellular processes such as signal transduction, protein-protein interactions, and the effects of drug treatment.[9][10][11]
Experimental Workflow: SILAC
Caption: Workflow for SILAC-based quantitative proteomics.
Protocol: SILAC using ¹³C-Leucine
1. Cell Culture and Metabolic Labeling
-
Materials:
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-leucine.
-
Dialyzed Fetal Bovine Serum (dFBS).
-
"Light" L-leucine.
-
"Heavy" L-leucine-¹³C.
-
Cell line of interest.
-
-
Procedure:
-
Prepare two types of culture media:
-
Light Medium: SILAC medium supplemented with "light" L-leucine and dFBS.
-
Heavy Medium: SILAC medium supplemented with "heavy" L-leucine-¹³C and dFBS.
-
-
Culture two separate populations of cells. Passage one population in the "Light Medium" and the other in the "Heavy Medium".
-
Continue to culture the cells for at least five to six cell doublings to ensure near-complete incorporation of the labeled leucine into the proteome of the "heavy" population.[8]
-
Verify labeling efficiency by analyzing a small aliquot of protein extract from the "heavy" culture by mass spectrometry.
-
Once labeling is complete, perform the desired experimental treatment (e.g., drug administration, growth factor stimulation) on the "heavy" cell population, while the "light" population serves as the control.
-
2. Protein Extraction and Digestion
-
Procedure:
-
Harvest both cell populations and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Perform in-solution or in-gel digestion of the combined protein mixture. For in-solution digestion:
-
Reduce disulfide bonds with DTT.
-
Alkylate cysteine residues with iodoacetamide.
-
Digest with a protease such as trypsin overnight at 37°C.
-
-
Desalt the resulting peptide mixture using a C18 desalting column.
-
3. LC-MS/MS Analysis and Data Processing
-
Procedure:
-
Analyze the desalted peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a data analysis software package (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of "heavy" and "light" peptide pairs. The software will calculate the ratio of the peak intensities for each peptide pair, which corresponds to the relative abundance of the protein in the experimental versus the control state.
-
Part 2: Targeted Proteomics with Synthetic Fmoc-Leucine-¹³C Peptides
Application Note:
Targeted proteomics, often utilizing techniques like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), allows for the highly sensitive and specific quantification of a predetermined set of proteins.[12] This is achieved by using stable isotope-labeled synthetic peptides as internal standards.[1][12] These "heavy" peptides, synthesized with one or more ¹³C-labeled amino acids like Fmoc-leucine-¹³C, are chemically identical to their endogenous "light" counterparts but have a different mass. By spiking a known amount of the heavy peptide into a biological sample, the absolute quantity of the endogenous peptide, and thus the protein, can be determined by comparing the mass spectrometry signal intensities of the heavy and light peptides.[1] This approach is invaluable for biomarker validation, pharmacokinetic studies, and clinical diagnostics.[12]
Experimental Workflow: Targeted Proteomics with Synthetic Peptides
Caption: Workflow for targeted proteomics using synthetic labeled peptides.
Protocol: Synthesis and Application of a ¹³C-Leucine Labeled Peptide
1. Solid-Phase Peptide Synthesis (SPPS) of a Leucine-¹³C Containing Peptide
This protocol outlines the manual synthesis of a peptide using Fmoc chemistry.
-
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin).
-
Fmoc-protected amino acids (including Fmoc-L-leucine-¹³C).
-
Coupling reagent (e.g., HBTU).
-
Base (e.g., DIPEA).
-
Deprotection solution: 20% piperidine in DMF.
-
Solvents: DMF, DCM.
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Cold diethyl ether.
-
-
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.[8]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes, followed by a second treatment for 15-20 minutes. Wash the resin thoroughly with DMF.[8]
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the next Fmoc-amino acid (e.g., Fmoc-L-leucine-¹³C) and a slightly lower molar equivalent of the coupling reagent in DMF.
-
Add 6-10 equivalents of DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF, DCM, and MeOH to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[6]
-
Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
-
Purification and Quantification: Purify the peptide by reverse-phase HPLC. Confirm the identity and purity of the peptide by mass spectrometry. Determine the precise concentration of the purified peptide.
-
2. Sample Preparation and Mass Spectrometry
-
Procedure:
-
Extract proteins from the biological sample and digest them with a protease (e.g., trypsin).
-
Spike a known amount of the purified heavy-labeled peptide into the digested sample.
-
Analyze the sample by LC-MS/MS using a targeted method (SRM or PRM) that specifically monitors for the precursor and fragment ions of both the light (endogenous) and heavy (synthetic) peptides.
-
Quantify the endogenous peptide by comparing the peak area of its fragment ions to the peak area of the corresponding fragment ions from the known amount of the heavy internal standard.
-
Data Presentation: Quantitative Phosphoproteomics of EGFR Signaling
The following table summarizes hypothetical quantitative phosphoproteomics data from a study investigating the effect of an EGFR inhibitor on signaling pathways in a cancer cell line, using a SILAC-based approach.
| Protein | Phosphorylation Site | Fold Change (Inhibitor/Control) | Function in Pathway |
| EGFR | pY1068 | -3.5 | Receptor Autophosphorylation |
| SHC1 | pY317 | -2.8 | Adaptor Protein |
| GAB1 | pY627 | -2.5 | Adaptor Protein |
| ERK1/2 | pY204/pY187 | -4.2 | MAPK Signaling |
| AKT1 | pS473 | -1.8 | PI3K/AKT Signaling |
Mandatory Visualization: Signaling Pathway
The following diagram illustrates a simplified EGFR signaling pathway, highlighting key phosphorylation events that can be quantified using the described proteomics workflows.
Caption: Simplified EGFR signaling pathway.
References
- 1. A Phosphoproteomics Data Resource for Systems-level Modeling of Kinase Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Workflow of AQUA Peptide in Protein Expression With Stable Isotope-labeled Synthetic Peptides | by Mandy Scott | Medium [medium.com]
- 3. researchgate.net [researchgate.net]
- 4. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absolute Quantification (AQUA) Service - Creative Proteomics [creative-proteomics.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for SILAC Media Preparation using ¹³C₆-L-Leucine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of cell culture media for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using ¹³C₆-L-Leucine.
Application Notes
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy in quantitative proteomics.[1][2][3] The technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into all newly synthesized proteins.[3][4] By comparing the mass spectra of "heavy" and "light" (unlabeled) protein populations, SILAC enables the accurate relative quantification of protein abundance between different experimental conditions.[1][2]
While arginine and lysine are the most commonly used amino acids for SILAC due to their prevalence in tryptic peptides, L-leucine is another essential amino acid that can be effectively used for isotopic labeling.[5] Leucine labeling is particularly useful for studying proteins that may have a low abundance of arginine and lysine residues or for multiplexing experiments.
Key Considerations for Leucine-based SILAC:
-
Choice of Isotope: ¹³C₆-L-Leucine is a common choice for SILAC, providing a 6 Dalton mass shift per leucine residue in a peptide, which is readily detectable by mass spectrometry.[5]
-
Cell Line Auxotrophy: The chosen cell line must be auxotrophic for leucine, meaning it cannot synthesize this amino acid itself and will rely on the media for its supply. Most commonly used cell lines are naturally auxotrophic for essential amino acids like leucine.
-
Dialyzed Serum: It is crucial to use dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled amino acids from the serum, which would otherwise compete with the labeled amino acids and lead to incomplete labeling.[6][7]
-
Complete Incorporation: For accurate quantification, it is essential to achieve near-complete (>95%) incorporation of the heavy amino acid.[7] This is typically achieved by culturing the cells in the SILAC medium for a sufficient number of cell divisions (at least 6-7 doublings).[7][8]
-
Arginine-to-Proline Conversion: While not directly related to leucine labeling, if arginine is also being used in a multiplexed experiment, be aware of the potential for enzymatic conversion of arginine to proline in some cell lines. This can be suppressed by adding unlabeled proline to the medium.[5][9]
Experimental Protocols
This protocol outlines the steps for preparing "heavy" SILAC medium containing ¹³C₆-L-Leucine. A parallel "light" medium should be prepared in the same manner using unlabeled L-leucine.
Materials:
-
Leucine-free cell culture medium (e.g., DMEM for SILAC, RPMI 1640 for SILAC)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
¹³C₆-L-Leucine
-
L-Leucine (unlabeled)
-
Sterile, tissue culture-grade water or PBS
-
Sterile filtration unit (0.22 µm)
-
Standard cell culture supplements (e.g., L-glutamine, penicillin-streptomycin)
Protocol for Preparation of 500 mL of "Heavy" Leucine SILAC Medium:
-
Reconstitute Labeled Leucine: Prepare a sterile stock solution of ¹³C₆-L-Leucine. The final concentration in the medium should match the concentration in standard medium formulations (e.g., 105 mg/L for DMEM). To prepare a 200X stock solution, dissolve 1.05 g of ¹³C₆-L-Leucine in 50 mL of sterile PBS. Filter-sterilize the stock solution using a 0.22 µm syringe filter and store at -20°C in aliquots.
-
Prepare Base Medium: Start with 445 mL of leucine-free cell culture medium in a sterile 500 mL bottle.
-
Add Serum: Aseptically add 50 mL of dialyzed FBS to the base medium (for a final concentration of 10%).
-
Add Supplements: Add standard supplements as required for your specific cell line (e.g., 5 mL of 200 mM L-glutamine).
-
Add Heavy Leucine: Add 2.5 mL of the 200X ¹³C₆-L-Leucine stock solution to the medium.
-
Final Filtration: Aseptically filter the complete SILAC medium through a 0.22 µm sterile filtration unit.
-
Storage: Store the prepared medium at 4°C, protected from light.
Cell Culture and Labeling:
-
Adaptation: Thaw and culture your cells in the "light" SILAC medium for at least two passages to adapt them to the custom medium.
-
Labeling: To begin labeling, seed the cells in the "heavy" SILAC medium.
-
Passaging: Passage the cells in the "heavy" medium for at least 6-7 doublings to ensure complete incorporation of the ¹³C₆-L-Leucine.
-
Verification of Incorporation: It is recommended to verify the labeling efficiency by mass spectrometry before proceeding with the main experiment.
Quantitative Data
The following table summarizes the typical concentrations of key components for preparing SILAC media.
| Component | Stock Concentration | Volume for 500 mL Medium | Final Concentration |
| Leucine-free Medium | - | 445 mL | - |
| Dialyzed FBS | - | 50 mL | 10% |
| ¹³C₆-L-Leucine | 200X (21 g/L) | 2.5 mL | 105 mg/L |
| L-Glutamine | 200 mM | 5 mL | 2 mM |
| Penicillin-Streptomycin | 100X | 5 mL | 1X |
Visualizations
Caption: Workflow for a typical SILAC experiment using ¹³C₆-L-Leucine.
Caption: Conceptual diagram of protein labeling in SILAC.
References
- 1. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 3. chempep.com [chempep.com]
- 4. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - UZ [thermofisher.com]
- 6. usherbrooke.ca [usherbrooke.ca]
- 7. Preparation of SILAC Media | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of ¹³C-Leucine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address incomplete Nα-Fmoc deprotection of ¹³C-leucine during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Fmoc deprotection of ¹³C-leucine?
Incomplete Fmoc deprotection of ¹³C-leucine, and other sterically hindered or aggregation-prone amino acids, can be attributed to several factors:
-
Steric Hindrance: The bulky isobutyl side chain of leucine can sterically hinder the approach of the deprotection base (e.g., piperidine) to the Fmoc group.[1] While the ¹³C isotope does not significantly alter the steric bulk, the inherent nature of the leucine side chain is a primary contributor.
-
Peptide Aggregation: Leucine is a hydrophobic residue.[2] As the peptide chain elongates, sequences rich in hydrophobic amino acids like leucine can aggregate and form secondary structures, such as β-sheets.[2][3] This aggregation can physically block the N-terminal Fmoc group, making it inaccessible to the deprotection reagent.[1][2]
-
Insufficient Deprotection Time: Standard deprotection times may not be sufficient for sterically hindered residues or sequences prone to aggregation.[1][2]
Q2: How can I detect incomplete Fmoc deprotection?
Several qualitative and quantitative methods can be employed to monitor the completeness of the Fmoc deprotection step:
-
Kaiser Test: This is a colorimetric test to detect free primary amines on the resin. A positive result (blue/purple beads) indicates successful Fmoc removal, while a negative result (yellow/colorless beads) suggests an incomplete reaction.[2]
-
UV Monitoring: Automated peptide synthesizers often use UV monitoring to track the release of the dibenzofulvene (DBF)-piperidine adduct, which has a characteristic absorbance around 301-312 nm.[2] The reaction is considered complete when the absorbance returns to the baseline.[2] This method provides real-time, quantitative feedback on the deprotection reaction.[2]
-
Mass Spectrometry (MS): Analysis of the crude peptide after cleavage from the resin can identify the presence of Fmoc-adducts. An observed mass increase of 222.2 Da corresponds to the mass of the Fmoc group.[1]
Q3: My Kaiser test is yellow after the standard deprotection protocol for a ¹³C-leucine containing peptide. What should I do?
A yellow Kaiser test indicates the presence of unreacted N-terminal Fmoc groups. The immediate course of action is to repeat the deprotection step.[2] Consider implementing one of the troubleshooting strategies outlined in the tables below, such as extending the deprotection time or using a stronger deprotection solution.[2]
Q4: Are there any alternative deprotection reagents to piperidine for difficult sequences?
Yes, several alternative bases can be used to improve deprotection efficiency, especially for challenging sequences:
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base that can be used at low concentrations (e.g., 2%) in combination with piperidine or piperazine.[1][4]
-
Piperazine: A less nucleophilic and less basic alternative to piperidine that can minimize certain side reactions.[4][5]
-
4-Methylpiperidine: Functionally equivalent to piperidine for Fmoc removal and is not a controlled substance in some regions.[6]
Troubleshooting Strategies and Experimental Protocols
Quantitative Data Summary
The following table summarizes key parameters for standard and modified Fmoc deprotection protocols.
| Parameter | Standard Protocol | Extended Protocol | DBU-Based Protocol |
| Deprotection Reagent | 20% Piperidine in DMF | 20% Piperidine in DMF | 2% DBU / 20% Piperidine in DMF |
| Reaction Time | 2 x 10 min | 2 x 20-30 min | 2 x 5-10 min |
| Temperature | Room Temperature | Room Temperature (can be increased to 30-40°C with caution) | Room Temperature |
| Typical Application | Routine synthesis | Sterically hindered residues, minor aggregation | Severe aggregation, very difficult sequences |
Detailed Experimental Protocols
1. Standard Fmoc Deprotection Protocol
-
Reagents: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).
-
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the solvent.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate the mixture at room temperature for 10 minutes.
-
Drain the solution.
-
Repeat steps 3-5.
-
Wash the resin thoroughly with DMF (5 x 1 min).[1]
-
2. Extended Fmoc Deprotection Protocol
-
Reagents: 20% (v/v) piperidine in DMF.
-
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the solvent.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate the mixture at room temperature for 20-30 minutes.
-
Drain the solution.
-
Repeat steps 3-5.
-
Wash the resin thoroughly with DMF (5 x 1 min).[1]
-
3. DBU-Based Fmoc Deprotection Protocol
-
Reagents: 2% (v/v) DBU and 20% (v/v) piperidine in DMF.
-
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the solvent.
-
Add the DBU/piperidine/DMF solution to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the solution.
-
Repeat steps 3-5.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
4. Kaiser Test Protocol
-
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
-
-
Procedure:
-
Take a small sample of resin beads (5-10 mg) and place them in a small glass test tube.
-
Wash the resin beads thoroughly with DMF and then with ethanol.[2]
-
Add 2-3 drops of each of the three Kaiser test solutions.
-
Heat the tube at 100-120°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
-
Blue/Purple: Positive result (free primary amines are present).
-
Yellow/Colorless: Negative result (no free primary amines).
-
-
Visualizations
Troubleshooting Workflow for Incomplete Fmoc Deprotection
Caption: A workflow diagram for troubleshooting incomplete Fmoc deprotection.
Fmoc Deprotection Mechanism
Caption: The mechanism of Fmoc deprotection using piperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Fmoc-Leucine-¹³C Coupling in SPPS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of Fmoc-leucine-¹³C in Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide
Low coupling efficiency of Fmoc-leucine-¹³C can lead to truncated or deletion peptide sequences, impacting final product yield and purity. Leucine, being a β-branched amino acid, can present steric hindrance during coupling. While the ¹³C isotope is not expected to significantly alter the chemical reactivity, the inherent bulkiness of the leucine side chain requires careful optimization of coupling conditions.
Problem: Positive Kaiser Test after Coupling (Indicates Free Amines)
A positive Kaiser test (blue or purple beads) after the coupling step indicates the presence of unreacted primary amines on the resin, signifying incomplete coupling.
| Potential Cause | Recommended Solution |
| Insufficient Activation | - Ensure fresh, high-quality coupling reagents and solvents. - Increase the equivalents of the coupling reagent and Fmoc-leucine-¹³C. - Switch to a more potent coupling reagent (see table below). |
| Steric Hindrance | - Extend the coupling reaction time. - Perform a double coupling.[1][2] - Consider using a less sterically hindered resin if high loading is not critical. |
| Peptide Aggregation | - Change the solvent to a more polar one, such as N-methyl-2-pyrrolidone (NMP), or use a mixture of solvents (e.g., DMF/DCM). - Add a chaotropic salt like LiCl to the DMF to disrupt secondary structures. |
| Suboptimal Reagent Concentration | - Increase the concentration of the amino acid and coupling reagent solutions (e.g., to 0.5 M).[2] |
Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Relative Efficiency | Recommended Equivalents (AA:Reagent:Base) | Coupling Time (min) | Notes |
| DIC/HOBt | Good | 3:3:6 (DIPEA) | 60-120 | A cost-effective option, but may be less efficient for difficult couplings. |
| HBTU | High | 3:2.9:6 (DIPEA) | 30-60 | A reliable and widely used coupling reagent.[3] |
| HATU | Very High | 3:2.9:6 (DIPEA) | 15-45 | Highly effective for sterically hindered couplings and known to suppress racemization.[3][4] |
| HCTU | Very High | 3:2.9:6 (DIPEA) | 15-45 | Similar in efficiency to HATU. |
| COMU | Superior | 3:2.9:6 (DIPEA) | 15-45 | Excellent for suppressing racemization. |
Frequently Asked Questions (FAQs)
Q1: Does the ¹³C isotope in Fmoc-leucine-¹³C affect its coupling efficiency compared to unlabeled Fmoc-leucine?
The mass difference due to the ¹³C isotope is minimal and is not expected to have a significant kinetic isotope effect on the amide bond formation during SPPS. Therefore, the coupling efficiency and reactivity of Fmoc-leucine-¹³C should be virtually identical to that of unlabeled Fmoc-leucine.[5] Any observed low coupling efficiency is likely attributable to the inherent steric hindrance of the leucine side chain and other factors in the SPPS process.
Q2: What is the recommended coupling strategy for a particularly difficult Fmoc-leucine-¹³C coupling?
For challenging couplings, a combination of strategies is recommended:
-
Use a potent coupling reagent: HATU is highly recommended due to its high reactivity and ability to suppress racemization.[3][4]
-
Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated Fmoc-leucine-¹³C.[1][2]
-
Optimize reaction conditions: Use a higher concentration of reagents and consider a more polar solvent like NMP if aggregation is suspected.[2]
Q3: How can I be certain that the coupling of Fmoc-leucine-¹³C is complete?
The Kaiser test is a reliable qualitative method to detect the presence of free primary amines.[6][7] A negative result (yellow beads) indicates that the coupling reaction is complete. For quantitative analysis, a small sample of the resin can be cleaved, and the resulting peptide can be analyzed by HPLC and mass spectrometry.
Q4: Can I use the same protocol for Fmoc-leucine-¹³C as for other amino acids?
While the fundamental steps of deprotection and coupling are the same, the specific conditions may need to be optimized for Fmoc-leucine-¹³C due to its steric bulk. It is advisable to use conditions recommended for other sterically hindered amino acids, such as valine or isoleucine. This typically involves using a more powerful coupling reagent and potentially longer reaction times or double coupling.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Leucine-¹³C using HATU
This protocol is for the coupling of Fmoc-leucine-¹³C to a resin with a free N-terminal amine.
Materials:
-
Fmoc-leucine-¹³C
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Peptide synthesis-grade N,N-Dimethylformamide (DMF)
-
Resin with free amine
-
Reaction vessel
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. If the resin has an Fmoc-protected amine, perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes) and wash thoroughly with DMF.
-
Activation of Fmoc-Leucine-¹³C: In a separate vessel, dissolve Fmoc-leucine-¹³C (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.
-
Coupling Reaction: Add DIPEA (6 equivalents) to the activation mixture and immediately add the solution to the resin.
-
Reaction Monitoring: Agitate the reaction mixture at room temperature for 15-45 minutes. Perform a Kaiser test to monitor the completion of the reaction.
-
Washing: Once the Kaiser test is negative, drain the coupling solution and wash the resin thoroughly with DMF.
Protocol 2: Double Coupling for Difficult Sequences
This protocol is recommended if the initial coupling is incomplete, as indicated by a positive Kaiser test.
Procedure:
-
First Coupling: Follow steps 1-4 of the Standard Coupling Protocol.
-
Washing: After the first coupling, drain the reaction solution and wash the resin thoroughly with DMF (3 x).
-
Second Coupling: Prepare a fresh activation solution of Fmoc-leucine-¹³C, HATU, and DIPEA as described in the Standard Coupling Protocol.
-
Reaction: Add the fresh activation solution to the resin and agitate for another 15-45 minutes.
-
Monitoring and Washing: Perform a Kaiser test. Once negative, drain the solution and wash the resin with DMF.
Protocol 3: Kaiser Test (Ninhydrin Test)
This qualitative test detects free primary amines on the resin.
Materials:
-
Solution A: 5 g ninhydrin in 100 mL ethanol
-
Solution B: 80 g phenol in 20 mL ethanol
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine
-
Test tubes
-
Heating block or water bath (100-110°C)
Procedure:
-
Take a small sample of resin beads (10-15 beads) and place them in a clean test tube.
-
Add 2-3 drops of Solution A, Solution B, and Solution C to the test tube.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Yellow beads and solution: Negative result (coupling is complete).
-
Blue or purple beads and/or solution: Positive result (incomplete coupling, free amines are present).
Visualizations
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptides labelled with stable isotopes 13C or 15N. [innovagen.com]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. peptide.com [peptide.com]
- 8. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Solubility Issues with Fmoc-Leucine-¹³C Labeled Peptides
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Fmoc-leucine-¹³C labeled peptides during their experimental work. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you address these issues effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my Fmoc-leucine-¹³C labeled peptide insoluble?
A: Peptide insolubility, particularly with Fmoc-protected peptides, is a common issue stemming from several factors. The primary cause is often the formation of secondary structures, such as β-sheets, leading to intermolecular aggregation.[1] This is especially prevalent in hydrophobic sequences. The Fmoc group itself can also contribute to aggregation.[2] While there is no direct evidence to suggest that ¹³C labeling of leucine significantly alters solubility, the slight increase in mass could potentially have a minor, though likely negligible, impact on aggregation kinetics. The inherent hydrophobicity of the leucine side chain is the more dominant factor.
Q2: What are the initial signs of peptide solubility problems?
A: During solid-phase peptide synthesis (SPPS), signs of poor solubility and aggregation can include:
-
Resin Shrinking: A noticeable decrease in the volume of the swollen peptidyl-resin.[1]
-
Slow or Incomplete Reactions: Difficulty in Fmoc deprotection or amino acid coupling, leading to lower yields and purity.[1]
-
False Negatives in Monitoring Tests: Colorimetric tests like the ninhydrin test may give misleading negative results because the aggregated peptide chains are inaccessible to the reagents.[1]
In solution, after cleavage from the resin, signs of insolubility include the formation of a gel, a cloudy suspension, or visible particulates, even after vigorous mixing or sonication.[3]
Q3: Can the choice of solvent during synthesis affect the final peptide's solubility?
A: Absolutely. The choice of solvent during SPPS is critical. Solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are effective at solvating the growing peptide chain and disrupting secondary structures that lead to aggregation.[1][2] If aggregation is detected during synthesis, switching from DMF to NMP or adding DMSO can be beneficial.[1]
Q4: Does the position of the Fmoc-leucine-¹³C in the peptide sequence matter for solubility?
A: Yes, the position and clustering of hydrophobic residues like leucine can significantly impact solubility. A sequence with several consecutive hydrophobic amino acids is more prone to aggregation. If you have flexibility in your peptide design, it is advisable to distribute hydrophobic residues evenly and intersperse them with hydrophilic or charged amino acids where possible.
Troubleshooting Guide
If you are experiencing solubility issues with your Fmoc-leucine-¹³C labeled peptide, follow this systematic troubleshooting guide.
Step 1: Initial Solubility Assessment
Before attempting to dissolve the entire batch of your lyophilized peptide, it is prudent to test the solubility of a small aliquot in a few different solvents. This will save valuable material and time.
Step 2: Systematic Approach to Solubilization
The following flowchart outlines a systematic approach to troubleshooting peptide solubility issues.
Caption: A workflow for systematically troubleshooting peptide solubility.
Quantitative Data: Solubility of Fmoc-L-Leucine
Understanding the solubility of the building blocks can provide insights into the behavior of the final peptide. The following table summarizes the approximate solubility of Fmoc-L-leucine in common organic solvents.
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Dimethylformamide (DMF) | ~30 | [1][4] |
| Dimethyl Sulfoxide (DMSO) | ~30 | [1][4] |
| Ethanol | ~30 | [1][4] |
| Ethanol:PBS (pH 7.2) (1:1) | ~0.5 | [1][4] |
Note: The solubility of the full Fmoc-leucine-¹³C labeled peptide will be sequence-dependent and may differ significantly from the solubility of the individual protected amino acid.
Experimental Protocols
Protocol 1: Solubilization using pH Adjustment
-
Determine the peptide's charge: Calculate the net charge of your peptide at neutral pH.
-
Assign a value of +1 for each basic residue (Arg, Lys, His) and the N-terminus.
-
Assign a value of -1 for each acidic residue (Asp, Glu) and the C-terminus.
-
-
For basic peptides (net positive charge):
-
Attempt to dissolve the peptide in 10% aqueous acetic acid or 0.1% trifluoroacetic acid (TFA).
-
Start with a small volume and add more dropwise until the peptide dissolves.
-
Once dissolved, you can dilute the solution with deionized water to the desired concentration.
-
-
For acidic peptides (net negative charge):
-
Attempt to dissolve the peptide in 0.1M ammonium bicarbonate or a 1% aqueous ammonium hydroxide solution.
-
Use a minimal amount of the basic solution to achieve dissolution.
-
Adjust the final pH to a neutral range if required for your experiment, being mindful of potential re-precipitation.
-
Protocol 2: Use of Organic Co-solvents
-
If the peptide is insoluble in aqueous solutions, even after pH adjustment, organic co-solvents can be employed.
-
Attempt to dissolve the peptide in a small amount of a strong organic solvent such as DMSO, DMF, or acetonitrile.
-
Once the peptide is in solution, slowly add your aqueous buffer to the peptide-organic solvent mixture with constant vortexing.
-
Be cautious, as adding the aqueous phase too quickly can cause the peptide to precipitate out of solution.
Protocol 3: Application of Chaotropic Agents
For highly aggregated peptides, chaotropic agents can be effective.
-
Prepare a stock solution of 6M guanidine hydrochloride (GdnHCl) or 8M urea.
-
Attempt to dissolve the peptide directly in this solution.
-
Sonication may be required to aid dissolution.
-
Important: Be aware that these denaturing conditions may not be suitable for all downstream applications, especially those involving biological assays where protein structure is critical.
Understanding Peptide Aggregation
Peptide aggregation is a primary cause of insolubility. The diagram below illustrates how intermolecular hydrogen bonds can lead to the formation of β-sheet structures, resulting in aggregation.
Caption: Intermolecular hydrogen bonding leading to peptide aggregation.
References
Preventing side reactions with Fmoc-leucine-13C during peptide synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during peptide synthesis using Fmoc-L-leucine-¹³C.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using Fmoc-L-leucine-¹³C in peptide synthesis?
A1: The primary side reaction of concern when using Fmoc-L-leucine-¹³C, as with its unlabeled counterpart, is racemization (or epimerization) at the alpha-carbon. This leads to the incorporation of D-leucine into the peptide sequence, resulting in a diastereomeric impurity that can be difficult to separate from the desired peptide.
Q2: Does the ¹³C isotope in Fmoc-L-leucine-¹³C influence the rate of side reactions?
A2: The presence of a ¹³C isotope at the carboxyl carbon does not significantly alter the chemical reactivity of the amino acid. Therefore, the types and rates of side reactions observed with Fmoc-L-leucine-¹³C are expected to be comparable to those of unlabeled Fmoc-L-leucine under the same reaction conditions.
Q3: How can I minimize racemization during the coupling of Fmoc-L-leucine-¹³C?
A3: Minimizing racemization involves the careful selection of coupling reagents, additives, and reaction conditions. Uronium/aminium and phosphonium salt-based reagents are generally preferred over carbodiimides. The use of additives like HOBt or Oxyma Pure is also crucial.[1][2][3]
Q4: Which coupling reagents are recommended for Fmoc-L-leucine-¹³C?
A4: For efficient and low-racemization coupling of Fmoc-L-leucine, reagents such as HATU, HBTU, HCTU, and DIC in combination with an additive like Oxyma are highly recommended.[1][4] HATU is particularly effective for sterically hindered couplings.[1]
Q5: What is the role of additives like HOBt and Oxyma Pure?
A5: Additives like 1-hydroxybenzotriazole (HOBt) and ethyl cyano(hydroxyimino)acetate (Oxyma Pure) act as racemization suppressors.[2][3] They react with the activated amino acid to form an active ester intermediate that is less prone to racemization than the intermediate formed with the coupling reagent alone.[2] Oxyma Pure is a non-explosive alternative to HOBt and HOAt.[3]
Troubleshooting Guide
This guide provides a structured approach to troubleshoot and prevent racemization during the incorporation of Fmoc-L-leucine-¹³C.
Issue: Detection of Diastereomeric Impurities in the Final Peptide
Symptoms:
-
A peak corresponding to the mass of the desired peptide but with a different retention time on reverse-phase HPLC.
-
Complex NMR spectra indicating the presence of more than one stereoisomer.
Potential Cause:
-
Racemization of the Fmoc-L-leucine-¹³C residue during the coupling step.
Recommended Actions:
-
Review Your Coupling Reagent:
-
Optimize Your Coupling Protocol:
-
Ensure that the pre-activation time of the amino acid is not excessively long, as this can increase the risk of racemization.
-
Solution: Follow a standardized protocol with optimized activation times. For instance, with HATU, a short pre-activation of 1-2 minutes is generally sufficient.[5]
-
-
Choice of Base:
-
The base used during coupling can influence the extent of racemization. Sterically hindered bases are preferred.
-
Solution: Use a hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of less hindered bases.[6]
-
Quantitative Data on Coupling Reagent Performance
The following table summarizes the performance of different coupling reagents in terms of efficiency and racemization potential for Fmoc-L-leucine. While this data is for the unlabeled amino acid, it is directly applicable to Fmoc-L-leucine-¹³C.
| Coupling Reagent | Relative Reactivity | Typical Coupling Time (min) | Coupling Efficiency | Racemization Potential | Notes |
| HATU | Very High | 30 - 120 | > 95% | Low | Highly effective for sterically hindered couplings. The use of a hindered base like collidine is recommended to minimize racemization.[1] |
| HBTU/HOBt | High | 60 - 240 | > 90% | Low | A widely used and reliable coupling reagent. The addition of HOBt is recommended to suppress racemization.[1] |
| HCTU | Very High | 30 - 120 | > 95% | Low | Similar to HATU in reactivity. |
| DIC/Oxyma | High | 60 - 180 | > 90% | Low | A good alternative to phosphonium and uronium/aminium reagents. Oxyma is a highly effective racemization suppressor.[7] |
| DIC/HOBt | Moderate | 120 - 360 | > 85% | Moderate | The addition of HOBt is crucial to minimize racemization.[8] |
Experimental Protocols
Here are detailed protocols for the coupling of Fmoc-L-leucine-¹³C using recommended reagents to minimize racemization.
Protocol 1: Coupling using HATU
This protocol is recommended for achieving high coupling efficiency with minimal racemization, especially for the sterically hindered leucine residue.[1]
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-L-leucine-¹³C (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents relative to resin loading)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine (6 equivalents relative to resin loading)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
In a separate vial, dissolve Fmoc-L-leucine-¹³C and HATU in a minimal amount of anhydrous DMF.
-
Add DIPEA or collidine to the amino acid/HATU solution and mix briefly.
-
Immediately add the activated amino acid solution to the swollen resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a qualitative method like the Kaiser test.
-
Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and then DMF (3 times).
Protocol 2: Coupling using HBTU/HOBt
HBTU is a standard and reliable coupling reagent for SPPS. The addition of HOBt is recommended to suppress racemization.[1]
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-L-leucine-¹³C (3 equivalents relative to resin loading)
-
HBTU (2.9 equivalents relative to resin loading)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents relative to resin loading)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents relative to resin loading)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
In a separate vial, dissolve Fmoc-L-leucine-¹³C, HBTU, and HOBt in anhydrous DMF.
-
Add DIPEA to the mixture.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitor the reaction completion using the Kaiser test.
-
Upon completion, drain the solution and wash the resin as described in Protocol 1.
Protocol 3: Coupling using DIC/Oxyma
This protocol provides a robust method for coupling with low racemization.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-L-leucine-¹³C (3 equivalents relative to resin loading)
-
Oxyma Pure (3 equivalents relative to resin loading)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents relative to resin loading)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
In a separate vial, dissolve Fmoc-L-leucine-¹³C and Oxyma Pure in a minimal amount of DMF.
-
Add the solution of Fmoc-L-leucine-¹³C and Oxyma to the resin.
-
Add DIC to the resin slurry.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction for completion using the Kaiser test.
-
Once the reaction is complete, wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then methanol.
-
Dry the resin under vacuum.
Visual Workflow and Logic Diagrams
Caption: A decision-making workflow for troubleshooting racemization.
Caption: Signaling pathway for minimizing racemization during coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. peptide.com [peptide.com]
Improving yield of peptides synthesized with Fmoc-leucine-13C.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fmoc-L-leucine-¹³C in solid-phase peptide synthesis (SPPS). Our goal is to help you improve peptide yield and purity by addressing common challenges encountered during your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during peptide synthesis with Fmoc-L-leucine-¹³C, presented in a question-and-answer format.
Issue 1: Low Overall Yield of the Final Peptide
Q1: My final peptide yield is significantly lower than expected. What are the common causes and how can I troubleshoot this?
A1: Low overall yield in SPPS can stem from several factors, from initial resin loading to the final cleavage and purification. Here’s a breakdown of potential causes and solutions:
-
Incomplete Fmoc Deprotection: If the Fmoc group is not completely removed, the subsequent coupling reaction will be blocked, leading to truncated peptide sequences.
-
Solution: Ensure your deprotection reagent (typically 20% piperidine in DMF) is fresh.[1] For difficult sequences, consider increasing the deprotection time or performing a double deprotection.[2] Monitoring the deprotection by UV-Vis spectroscopy of the dibenzofulvene-piperidine adduct can confirm completion.
-
-
Poor Coupling Efficiency: Incomplete coupling of Fmoc-L-leucine-¹³C or subsequent amino acids results in deletion sequences. Leucine, being a sterically hindered amino acid, can sometimes present coupling challenges.
-
Peptide Aggregation: Hydrophobic peptides, particularly those containing multiple leucine residues, are prone to aggregation on the resin, which can hinder both deprotection and coupling.[6]
-
Premature Cleavage: If using a hyper-acid sensitive linker, premature cleavage of the peptide from the resin can occur during the synthesis.
-
Solution: Choose a linker with appropriate acid lability for your synthesis strategy.
-
Issue 2: Presence of Impurities in the Crude Product
Q2: My crude peptide shows multiple peaks on HPLC analysis. What are the likely impurities and how can I minimize them?
A2: The presence of multiple peaks in the crude product indicates the formation of side products or incomplete reactions. Common impurities include:
-
Deletion Sequences: Result from incomplete coupling.
-
Mitigation: As mentioned above, optimize your coupling protocol by using more efficient reagents or double coupling.
-
-
Truncated Sequences: Result from incomplete deprotection.
-
Mitigation: Ensure complete Fmoc removal by optimizing deprotection time and using fresh reagents.
-
-
Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, leading to cleavage of the dipeptide from the resin.[3]
-
Mitigation: When synthesizing a dipeptide with C-terminal proline, this side reaction is more likely. Using a 2-chlorotrityl chloride resin can help minimize this issue due to its steric bulk.[3]
-
-
Racemization: The chirality of the amino acid can be compromised during activation, leading to the formation of diastereomeric impurities.
-
Mitigation: Use coupling reagents known to suppress racemization, such as those combined with additives like HOBt or Oxyma.[3] Minimize the pre-activation time before adding the activated amino acid to the resin.
-
Frequently Asked Questions (FAQs)
Q1: Does the ¹³C isotope in Fmoc-L-leucine-¹³C affect its reactivity or the overall peptide yield?
A1: While a kinetic isotope effect (KIE) is theoretically possible with ¹³C, it is generally considered to be negligible for peptide coupling reactions and is not expected to significantly impact the reaction rate or overall yield.[7][8] The chemical properties of Fmoc-L-leucine-¹³C are identical to the unlabeled version.
Q2: Are peptides containing ¹³C-labeled leucine more prone to aggregation?
A2: There is no direct evidence to suggest that the incorporation of ¹³C-labeled leucine significantly increases the propensity for peptide aggregation.[9] Aggregation is primarily driven by the amino acid sequence and its overall hydrophobicity.[6] Leucine itself is a hydrophobic amino acid, and sequences rich in leucine are more susceptible to aggregation.[6]
Q3: How can I confirm the successful incorporation of Fmoc-L-leucine-¹³C into my peptide?
A3: The most definitive method for confirming the incorporation of ¹³C-labeled leucine is mass spectrometry. The mass of the final peptide will be increased by the number of ¹³C atoms incorporated. High-resolution mass spectrometry can be used to analyze the isotopic distribution of the peptide.
Q4: What is the best way to purify a peptide containing ¹³C-labeled leucine?
A4: The purification method for a ¹³C-labeled peptide is the same as for its unlabeled counterpart. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for purifying synthetic peptides.
Data Presentation
Table 1: Comparison of Coupling Reagents for Fmoc-Amino Acids
| Coupling Reagent | Common Additive | Relative Speed | Racemization Risk | Notes |
| HBTU/TBTU | HOBt | Fast | Low | Widely used and effective for most couplings.[4] |
| HATU | HOAt | Very Fast | Very Low | Recommended for sterically hindered amino acids.[3] |
| DIC | HOBt/Oxyma | Moderate | Low | Cost-effective, but can lead to urea precipitation. |
| PyBOP | Fast | Low | Good for hindered couplings, but can be expensive. |
Table 2: Troubleshooting Low Peptide Yield
| Symptom | Potential Cause | Suggested Solution |
| Low final yield, multiple peaks in HPLC | Incomplete Coupling | Use a more efficient coupling reagent (e.g., HATU); perform a double coupling.[3][4] |
| Incomplete Deprotection | Increase deprotection time; use fresh 20% piperidine in DMF.[1] | |
| Peptide Aggregation | Switch to NMP solvent; synthesize at elevated temperature.[6] | |
| Significant loss of product after first two residues | Diketopiperazine Formation | Use 2-chlorotrityl chloride resin, especially for C-terminal Proline.[3] |
| Broad peaks in HPLC, difficult purification | Racemization | Use racemization-suppressing additives (HOBt, Oxyma); minimize pre-activation time.[3] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-L-leucine-¹³C
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-leucine-¹³C (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test on a few beads of resin to confirm complete coupling (beads should be yellow/colorless). If the test is positive (blue beads), repeat the coupling step.
-
Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Kaiser Test for Monitoring Coupling Completion
-
Sample Preparation: Take a small sample of resin beads (1-2 mg) after the coupling step and wash them thoroughly with DMF and then ethanol.
-
Reagent Addition: Add 2-3 drops of each of the following three reagents to the resin beads in a small glass tube:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Heating: Heat the tube at 100°C for 5 minutes.
-
Observation: Observe the color of the beads.
-
Blue beads: Incomplete coupling (free primary amines are present).
-
Yellow/colorless beads: Complete coupling.
-
Protocol 3: Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and let it react for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the peptide pellet under vacuum. The crude peptide is now ready for purification.
Visualizations
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Caption: Decision tree for troubleshooting low peptide yield in SPPS.
References
- 1. youtube.com [youtube.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. chempep.com [chempep.com]
- 4. Predicting the Success of Fmoc-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. iop.vast.vn [iop.vast.vn]
Dealing with aggregation of hydrophobic peptides containing 13C-leucine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydrophobic peptides, particularly those containing 13C-leucine.
Troubleshooting Guides
Issue 1: Lyophilized peptide is difficult to dissolve.
Potential Causes:
-
High Hydrophobicity: The peptide sequence contains a high percentage of hydrophobic amino acids (e.g., Leucine, Valine, Isoleucine, Phenylalanine), leading to poor solubility in aqueous solutions.[1][2][3]
-
Strong Intermolecular Forces: The peptide chains are prone to forming strong intermolecular hydrogen bonds and hydrophobic interactions, leading to the formation of stable aggregates that are resistant to dissolution.[4]
-
Presence of Pre-existing Aggregates: The lyophilized powder may already contain small aggregate seeds that promote further aggregation upon addition of a solvent.[5]
Solutions:
-
Initial Solubility Test: Always begin by testing the solubility of a small amount of the peptide before attempting to dissolve the entire sample.[1][6]
-
Systematic Solvent Selection:
-
Water First: For short peptides (less than five residues), first attempt to dissolve in sterile, distilled water.[1][7]
-
Charge-Based Approach: Determine the net charge of the peptide at neutral pH.
-
Organic Solvents for Neutral/Hydrophobic Peptides: For peptides with over 50% hydrophobic residues, start with a small volume of an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).[3] Once dissolved, slowly add the aqueous buffer to the desired concentration while vortexing.[1]
-
-
Physical Dissolution Aids:
Issue 2: Peptide precipitates out of solution after initial dissolution.
Potential Causes:
-
Change in Solvent Environment: Diluting a peptide stock solution (dissolved in a strong organic solvent) into an aqueous buffer can cause the peptide to crash out of solution due to the sudden increase in polarity.
-
Temperature Effects: Some peptides are less soluble at lower temperatures and may precipitate when stored at 4°C.
-
Concentration Effects: The peptide concentration may be above its solubility limit in the final buffer.
-
pH Nearing Isoelectric Point (pI): Peptides are least soluble at their pI.
Solutions:
-
Slow, Dropwise Dilution: Add the concentrated peptide-organic solvent stock solution drop-by-drop to the aqueous buffer while vigorously stirring. This prevents localized high concentrations of the peptide.[8]
-
Optimize Storage Conditions: If the peptide precipitates at 4°C, try storing it at room temperature (if stability allows) or flash-freeze aliquots in liquid nitrogen and store at -80°C.
-
Adjust Final Concentration: You may need to work with a lower final peptide concentration.
-
Buffer pH Adjustment: Ensure the pH of the final buffer is at least one to two pH units away from the peptide's calculated isoelectric point.
Diagram: Troubleshooting Workflow for Peptide Dissolution
Caption: A step-by-step workflow for troubleshooting the dissolution of hydrophobic peptides.
Frequently Asked Questions (FAQs)
Q1: Why is my hydrophobic peptide aggregating?
A1: Peptide aggregation is a complex process driven by a combination of factors:
-
Hydrophobic Interactions: Hydrophobic amino acid side chains tend to minimize their contact with water, leading them to associate with each other and driving the aggregation process.[8]
-
Secondary Structure Formation: Hydrophobic peptides have a high propensity to form stable secondary structures, particularly β-sheets. These β-sheets can then stack together to form larger, insoluble aggregates and fibrils.
-
Environmental Factors: pH, temperature, peptide concentration, and the ionic strength of the buffer can all influence the rate and extent of aggregation.[8]
Q2: How does 13C-leucine incorporation potentially affect peptide aggregation?
A2: While the physicochemical properties of a 13C-labeled peptide are very similar to its unlabeled counterpart, the increased mass of 13C can have subtle effects:
-
Kinetic Isotope Effect (KIE): The substitution of 12C with 13C can lead to a kinetic isotope effect, which may slightly alter the rates of conformational changes and self-assembly. However, for peptide aggregation, this effect is generally considered to be small.
-
Vibrational Frequencies: The C=O bond involving a 13C atom has a lower vibrational frequency. This property is often exploited in infrared spectroscopy to probe the secondary structure of peptides and can be used to study the structure of aggregates.
-
Negligible Impact on Hydrophobicity and Structure: The substitution of 12C with 13C does not significantly alter the hydrophobicity or the equilibrium secondary structure of the peptide. Therefore, the overall driving forces for aggregation are expected to remain largely unchanged.
Q3: What is the best way to store my hydrophobic peptide solution to prevent aggregation?
A3: Proper storage is crucial to minimize aggregation:
-
Aliquoting: Divide the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation.
-
Flash-Freezing: Rapidly freeze the aliquots in liquid nitrogen before storing them at -80°C.
-
Oxygen-Free Environment: For peptides containing methionine, cysteine, or tryptophan, consider storing under an inert gas (e.g., argon or nitrogen) to prevent oxidation.[7]
Data Presentation: Solubility of Amyloid-Beta (1-42)
The following table summarizes the reported solubility of the highly hydrophobic amyloid-beta (1-42) peptide in various solvents. Note that exact solubility can vary depending on the specific batch and preparation method.
| Solvent | Concentration | Notes |
| Ammonium Hydroxide (0.1%) | ≥ 1 mg/mL | A commonly used solvent for preparing monomeric Aβ solutions.[5][9] |
| DMSO | 0.4 - 4 mM (approx. 1.8 - 18 mg/mL) | Effective at dissolving Aβ, but may not completely remove pre-aggregates.[9] |
| HFIP | 1 mg/mL | A strong solvent for disrupting pre-existing aggregates and preparing monomeric films.[5][10] |
| 10 mM NaOH | < 1 mg/mL | Used to prepare basic stock solutions.[10] |
Experimental Protocols
Thioflavin T (ThT) Assay for Monitoring Aggregation Kinetics
This assay is used to monitor the formation of amyloid-like fibrils in real-time.
Materials:
-
Hydrophobic peptide stock solution
-
Thioflavin T (ThT) stock solution (e.g., 2 mM in water)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Black, clear-bottom 96-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare the ThT working solution: Dilute the ThT stock solution into the assay buffer to a final concentration of 20-50 µM.
-
Prepare the peptide samples: Dilute the hydrophobic peptide stock solution into the ThT working solution to the desired final concentration in the wells of the 96-well plate. Prepare a blank sample containing only the ThT working solution.
-
Incubate and measure: Place the plate in a fluorescence plate reader set to the desired temperature (e.g., 37°C).
-
Set the measurement parameters:
-
Excitation wavelength: ~440-450 nm
-
Emission wavelength: ~480-490 nm
-
Set the plate reader to take measurements at regular intervals (e.g., every 5-15 minutes) with intermittent shaking.
-
-
Data Analysis: Subtract the fluorescence of the blank from the peptide samples at each time point. Plot the fluorescence intensity versus time to obtain the aggregation curve.
Dynamic Light Scattering (DLS) for Aggregate Sizing
DLS is used to determine the size distribution of particles in a solution.[8]
Materials:
-
Peptide solution
-
Low-volume cuvette
-
DLS instrument
Procedure:
-
Sample Preparation: Prepare the peptide solution in the desired buffer. Filter the solution through a 0.2 µm syringe filter to remove dust and large particulates.[8] Also, filter the buffer to be used as a blank.
-
Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Set the measurement parameters, including temperature and solvent viscosity.
-
Blank Measurement: First, measure the filtered buffer to ensure there is no contamination.
-
Sample Measurement: Carefully pipette the filtered peptide solution into a clean cuvette, avoiding the introduction of air bubbles. Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.
-
Data Acquisition: Perform multiple measurements to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the size distribution, average hydrodynamic radius, and polydispersity index (PDI) of the particles in the solution. An increase in the average size or the appearance of larger species over time is indicative of aggregation.
Transmission Electron Microscopy (TEM) for Visualizing Aggregates
TEM provides high-resolution images of the morphology of peptide aggregates.
Materials:
-
Peptide solution
-
TEM grids (e.g., carbon-coated copper grids)
-
Negative stain solution (e.g., 2% uranyl acetate)
-
Filter paper
-
Transmission electron microscope
Procedure:
-
Sample Application: Apply a small volume (3-5 µL) of the peptide solution to the surface of a TEM grid.
-
Incubation: Allow the peptide to adsorb to the grid for 1-2 minutes.
-
Wicking: Carefully blot away the excess liquid from the edge of the grid using a piece of filter paper.
-
Staining: Apply a drop of the negative stain solution to the grid for 30-60 seconds.
-
Final Wicking: Remove the excess stain by blotting with filter paper.
-
Drying: Allow the grid to air dry completely.
-
Imaging: Image the grid using a transmission electron microscope at various magnifications to observe the morphology of the peptide aggregates. Fibrils will appear as long, unbranched structures.
Diagram: Experimental Workflow for Characterizing Peptide Aggregation
Caption: A workflow illustrating the use of complementary techniques to characterize peptide aggregation.
Diagram: Factors Influencing Hydrophobic Peptide Aggregation
Caption: A diagram illustrating the intrinsic and extrinsic factors that contribute to the aggregation of hydrophobic peptides.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. bachem.com [bachem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. abcam.cn [abcam.cn]
- 6. benchchem.com [benchchem.com]
- 7. genscript.com [genscript.com]
- 8. benchchem.com [benchchem.com]
- 9. 淀粉样蛋白β蛋白片段1-42 | Sigma-Aldrich [sigmaaldrich.com]
- 10. lifetein.com [lifetein.com]
Technical Support Center: Purification of Fmoc-Leucine-¹³C Labeled Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful purification of Fmoc-leucine-¹³C labeled peptides.
Troubleshooting Guides
This section addresses common issues encountered during the purification of Fmoc-leucine-¹³C labeled peptides.
Problem 1: Low Purity of Crude Peptide After Synthesis
Symptoms:
-
Analytical HPLC of the crude peptide shows a complex chromatogram with multiple peaks.
-
The target peptide peak is a minor component.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Fmoc Deprotection | Extend the piperidine treatment time or perform a second deprotection step. For difficult sequences, consider using a stronger base cocktail, such as 2% DBU in piperidine/DMF. |
| Incomplete Amino Acid Coupling | Use a more potent coupling reagent like HATU or HCTU, especially for sterically hindered amino acids. Perform a "double coupling" by repeating the coupling step with fresh reagents. Monitor coupling completion using a qualitative method like the Kaiser test. |
| Peptide Aggregation on Resin | Switch to a solvent with better solvating properties, such as NMP or a DMF/DMSO mixture. For hydrophobic peptides, consider using a PEG-based resin. |
| Formation of Deletion Sequences | Ensure complete deprotection and coupling at each step. The use of capping agents like acetic anhydride after each coupling step can block unreacted amino groups and prevent the formation of deletion peptides. |
| Side Reactions | Aspartimide formation can occur with aspartic acid residues. Use optimized cleavage protocols and consider backbone protection for the preceding amino acid.[1] Oxidation of methionine and cysteine can happen during cleavage; use of scavengers in the cleavage cocktail can mitigate this. |
| Impure Fmoc-Amino Acids | Use high-purity Fmoc-amino acids (>99%). Impurities in the starting materials, such as Fmoc-β-Ala-OH or Fmoc-dipeptides, can be incorporated into the growing peptide chain.[1] |
Problem 2: Difficulty in Separating Target Peptide from Impurities by RP-HPLC
Symptoms:
-
Co-elution of the target peptide with one or more impurities.
-
Poor resolution between the main peak and adjacent peaks.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate HPLC Gradient | Optimize the elution gradient. Start with a shallow gradient (e.g., 0.5-1% increase in organic solvent per minute) around the expected elution point of the target peptide to improve resolution. |
| Suboptimal Mobile Phase | Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA to improve peak shape. For mass spectrometry compatibility, 0.1% formic acid can be used, although it may provide less sharp peaks. |
| Incorrect Column Chemistry | For most peptides, a C18 column is suitable. However, for very hydrophobic peptides, a C8 or C4 column might provide better separation. Ensure the column pore size is appropriate for the peptide size (100 Å for smaller peptides, 300 Å for larger peptides). |
| Sample Overload | Reduce the amount of crude peptide loaded onto the column. Overloading can lead to peak broadening and loss of resolution. |
| Closely Related Impurities | Impurities such as diastereomers (from racemization) or deletion/insertion sequences can be very difficult to separate. Very shallow gradients and potentially the use of a different stationary phase or organic solvent (e.g., methanol instead of acetonitrile) may be required. |
Problem 3: Low Recovery of Purified Peptide
Symptoms:
-
The final yield of the purified, lyophilized peptide is significantly lower than expected.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Peptide Precipitation on Column | Ensure the peptide is fully dissolved in the initial mobile phase before injection. For hydrophobic peptides, dissolving in a small amount of a strong organic solvent like DMSO before dilution with the aqueous mobile phase can help. |
| Adsorption to Vials and Tubing | Use low-protein-binding vials and tubing to minimize loss of the peptide. |
| Inefficient Lyophilization | Ensure the peptide is completely dissolved in a suitable solvent (e.g., water/acetonitrile mixture) before freezing and lyophilizing. Incomplete lyophilization can result in a wet or oily product with inaccurate weight. |
| Broad Peak Collection | Collect fractions conservatively around the main peak to maximize purity, which may initially lead to lower recovery. Re-purification of less pure side fractions can improve the overall yield. |
Frequently Asked Questions (FAQs)
Q1: Does the ¹³C label on leucine affect its reactivity during peptide synthesis?
A1: No, the stable isotope ¹³C label on leucine does not significantly alter its chemical reactivity. The coupling and deprotection kinetics are expected to be identical to that of unlabeled Fmoc-leucine.
Q2: Will the ¹³C label affect the retention time of my peptide in RP-HPLC?
A2: The effect of ¹³C labeling on the retention time in RP-HPLC is generally minimal to negligible. The small increase in mass does not significantly alter the hydrophobicity of the peptide. Labeled and unlabeled versions of the same peptide are expected to co-elute or have very similar retention times.[2] This allows for the use of an unlabeled peptide standard to develop the purification method.
Q3: How can I confirm the incorporation and purity of the ¹³C-labeled leucine in my final peptide?
A3: Mass spectrometry is the primary method for confirming the incorporation of the ¹³C label.[3][4] You should observe a mass shift in the mass spectrum corresponding to the number of incorporated ¹³C atoms. For a single leucine with six ¹³C atoms, the mass of the peptide will increase by approximately 6 Da. High-resolution mass spectrometry can be used to confirm the isotopic enrichment.[3][4] The purity of the final peptide is best determined by analytical RP-HPLC, where the peak area of the target peptide is compared to the total peak area of all components.
Q4: What are some common impurities I might see in the mass spectrum of my purified ¹³C-labeled peptide?
A4: Besides the common peptide synthesis-related impurities (deletion sequences, truncated sequences, etc.), you might observe:
-
Incomplete labeling: A population of the peptide with the mass of the unlabeled analogue.
-
Oxidized peptide: If your sequence contains methionine or tryptophan, you may see peaks corresponding to the mass of the peptide +16 Da (for each oxidized residue).
-
Adducts: You may observe adducts with sodium (+22 Da) or potassium (+38 Da) from glassware or solvents.
Q5: What is a typical expected yield and purity for a synthetic ¹³C-labeled peptide?
A5: The yield and purity can vary significantly depending on the peptide sequence, length, and the efficiency of the synthesis and purification. However, here are some general expectations:
-
Crude Purity: 20-70%
-
Final Purity after HPLC: >95% is achievable for most sequences. For demanding applications like NMR or clinical studies, >98% purity is often required.
-
Overall Yield: This is highly variable, but a yield of 10-30% of the theoretical maximum based on the initial resin loading is a reasonable expectation for a moderately sized peptide.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data associated with the purification of synthetic peptides. Note that these values are illustrative and can vary based on the specific peptide and experimental conditions.
Table 1: Typical Purity and Yield at Different Stages of Peptide Production
| Stage | Purity Range (%) | Yield Range (%) |
| Crude Peptide (post-cleavage) | 20 - 70 | 50 - 90 (relative to theoretical) |
| After Preparative HPLC | > 95 | 20 - 50 (of crude material) |
| Final Lyophilized Product | > 95 - 99 | 10 - 30 (overall yield) |
Table 2: Common RP-HPLC Parameters for Peptide Purification
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 3-5 µm | C18, 21.2 x 250 mm, 5-10 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 15-20 mL/min |
| Gradient | 5-95% B over 30 min (scouting) | Optimized shallow gradient |
| Detection | 214 nm, 280 nm | 220 nm, 280 nm |
Experimental Protocols
Protocol 1: Analytical RP-HPLC of Crude Fmoc-Leucine-¹³C Labeled Peptide
-
Sample Preparation: Dissolve approximately 1 mg of the crude, lyophilized peptide in 1 mL of Mobile Phase A (0.1% TFA in water). If solubility is an issue, add a minimal amount of acetonitrile or DMSO to dissolve, then dilute with Mobile Phase A. Filter the sample through a 0.22 µm syringe filter.
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start with a linear gradient of 5% to 65% Mobile Phase B over 30 minutes.
-
Detection: Monitor absorbance at 214 nm and 280 nm (if the peptide contains Trp or Tyr).
-
Injection Volume: 10-20 µL.
-
-
Analysis: Identify the peak corresponding to the target peptide (based on mass spectrometry analysis of the crude product). Determine the retention time and the percentage of purity by peak area integration.
Protocol 2: Preparative RP-HPLC Purification
-
Method Development: Based on the analytical HPLC results, design an optimized gradient for the preparative separation. The gradient should be shallower around the retention time of the target peptide to maximize resolution.
-
Sample Preparation: Dissolve the crude peptide in the minimum amount of Mobile Phase A. For larger quantities, ensure the concentration does not lead to precipitation. Filter the entire sample solution through a 0.45 µm filter.
-
HPLC Method:
-
Column: C18, 21.2 x 250 mm, 10 µm.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 18 mL/min.
-
Optimized Gradient: Apply the optimized gradient from the method development step.
-
Detection: Monitor absorbance at 220 nm.
-
Injection: Load the prepared sample onto the column.
-
-
Fraction Collection: Collect fractions (e.g., 5-10 mL per fraction) across the elution profile of the target peptide.
-
Purity Analysis: Analyze the purity of each collected fraction using the analytical RP-HPLC method described in Protocol 1.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level (e.g., >98%). Freeze the pooled fractions and lyophilize to obtain the final purified peptide.
Visualizations
Caption: Workflow for the synthesis and purification of Fmoc-leucine-¹³C labeled peptides.
Caption: A logical workflow for troubleshooting low purity issues in labeled peptide purification.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantification of peptide m/z distributions from 13C-labeled cultures with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Kaiser Test Troubleshooting for Fmoc-Leucine-¹³C in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the Kaiser test when used with Fmoc-leucine-¹³C in solid-phase peptide synthesis (SPPS). The following frequently asked questions (FAQs) and troubleshooting guides will help you navigate common challenges and ensure accurate monitoring of your peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the Kaiser test and why is it used in solid-phase peptide synthesis?
The Kaiser test is a highly sensitive colorimetric assay used to detect the presence of free primary amines on the resin support.[1][2][3][4] In the context of Fmoc-based solid-phase peptide synthesis, it is a critical tool to monitor the completion of the coupling reaction. A negative Kaiser test (yellow to colorless beads) indicates that the coupling of the Fmoc-amino acid, such as Fmoc-leucine-¹³C, to the free amine on the resin is complete.[5][6] Conversely, a positive test (blue or purple beads) signifies that unreacted primary amines are still present, indicating an incomplete coupling reaction.[2][4][6]
Q2: Will the ¹³C isotope in Fmoc-leucine-¹³C interfere with the Kaiser test?
No, the ¹³C isotope in Fmoc-leucine-¹³C will not interfere with the Kaiser test. The test is based on the reaction of ninhydrin with the primary amine group of the amino acid. The isotopic labeling of the carbon backbone does not alter the chemical reactivity of the amine group, and therefore, the troubleshooting and interpretation of the Kaiser test for Fmoc-leucine-¹³C are identical to that of its unlabeled counterpart.
Q3: What do the different colors in a Kaiser test indicate?
The color of the resin beads and the solution after performing the Kaiser test provides a qualitative assessment of the reaction's completeness. The interpretation of the results is summarized in the table below.
| Observed Color | Interpretation | Recommended Action |
| Yellow/Colorless Beads and Solution | Negative result: No free primary amines detected. Coupling is complete. | Proceed to the next step in the synthesis (e.g., Fmoc deprotection). |
| Blue/Purple Beads and Solution | Positive result: Free primary amines are present. Coupling is incomplete.[2][6] | Repeat the coupling step.[5][6] |
| Brownish-Red Beads | Ambiguous result: Often observed with secondary amines like proline.[4][7] | Use an alternative test for secondary amines, such as the Chloranil or Isatin test.[4][8][9] |
Q4: Can the Kaiser test give false-positive results?
Yes, false-positive results can occur with the Kaiser test.[4][7] This is a critical consideration during troubleshooting. A false positive is when the test indicates the presence of free amines (blue color) even when the coupling reaction is complete. Common causes include:
-
Inefficient Washing: Residual basic reagents, such as piperidine from the deprotection step, can lead to a false-positive result.[10]
-
Fmoc Group Lability: The Fmoc protecting group can be labile under the heating conditions of the Kaiser test, especially in the presence of pyridine, one of the test reagents.[4][7] This premature deprotection exposes the primary amine, leading to a false positive.
-
Resin Degradation: Certain types of resins can be damaged or degraded, exposing reactive groups that can give a positive result.[10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with the Kaiser test for Fmoc-leucine-¹³C.
Issue 1: The Kaiser test is positive (blue beads) after the coupling of Fmoc-leucine-¹³C.
A positive Kaiser test indicates an incomplete coupling reaction.
Possible Causes and Solutions:
-
Insufficient Coupling Time or Reagents:
-
"Difficult" Sequence or Peptide Aggregation:
-
Solution: Peptide aggregation on the resin can hinder the accessibility of reagents. C[3][8]onsider using a different solvent system (e.g., NMP or DMSO instead of DMF), or employing a stronger coupling reagent like HATU or HCTU. P[4]erforming the synthesis at an elevated temperature can also help to disrupt aggregation.
-
[8]3. Poor Resin Swelling:
- Solution: Ensure the resin is adequately swollen before the coupling reaction to allow for optimal reagent diffusion.
[8]4. Poor Quality of Reagents:
- Solution: Use fresh, high-quality Fmoc-leucine-¹³C and coupling reagents. Ensure that solvents are anhydrous.
Issue 2: The Kaiser test gives a false-positive result.
If you suspect a false positive after thorough recoupling, consider the following:
Possible Causes and Solutions:
-
Premature Fmoc Deprotection:
[11]2. Inadequate Washing:
- Solution: Ensure thorough washing of the resin with DMF and then ethanol after the coupling step to remove any residual reagents before performing the Kaiser test.
[10]#### Issue 3: The Kaiser test is negative (yellow beads) after the Fmoc deprotection step.
A negative result after the deprotection step indicates that the Fmoc group has not been successfully removed.
Logical Flow for Troubleshooting a Negative Kaiser Test Post-Deprotection
Caption: Troubleshooting workflow for a negative Kaiser test after deprotection.
Possible Causes and Solutions:
-
Incomplete Deprotection:
-
Solution: Repeat the deprotection step. Y[8]ou may need to increase the deprotection time or use a fresh deprotection solution (e.g., 20% piperidine in DMF). For difficult sequences, adding a small amount of a stronger base like DBU can be effective.
-
[8]### Experimental Protocol: Kaiser Test
This protocol is a standard procedure for performing the Kaiser test in solid-phase peptide synthesis.
Reagents:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol. *[2][8] Solution B: 80 g of phenol in 20 mL of ethanol. *[8] Solution C: 2 mL of a 0.001 M aqueous solution of potassium cyanide (KCN) diluted to 100 mL with pyridine.
[8]Procedure:
-
Collect a small sample of resin beads (a few milligrams) from the reaction vessel.
-
Place the beads in a small glass test tube.
-
Wash the beads thoroughly with DMF and then with ethanol to remove any residual reagents. 4[8]. Add 2-3 drops of each of the three Kaiser test solutions (A, B, and C) to the test tube.
-
Heat the test tube at 100-115°C for 5 minutes. 6[2][3]. Observe the color of the beads and the solution.
Kaiser Test Reaction Mechanism
Caption: Simplified reaction scheme for the Kaiser test.
Disclaimer: The information provided in this technical support guide is for research purposes only. Users should always consult relevant safety data sheets (SDS) for all chemicals and follow appropriate laboratory safety procedures.
References
- 1. Peptide Synthesis [en.bio-protocol.org]
- 2. chempep.com [chempep.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Minimizing racemization of C-terminal Fmoc-leucine-13C during resin loading.
Welcome to the technical support center for minimizing racemization of C-terminal Fmoc-leucine-¹³C during resin loading. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for achieving high stereochemical purity in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for C-terminal Fmoc-leucine-¹³C loading?
A2: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers (L and D forms). In peptide synthesis, this leads to the incorporation of the incorrect D-amino acid, resulting in a diastereomeric impurity.[1] This is particularly problematic for the C-terminal residue as it can significantly impact the peptide's biological activity, pharmacological properties, and can be difficult to separate from the desired product.[1]
Q2: What is the primary chemical mechanism that causes racemization during the loading of Fmoc-L-Leucine?
A2: The main pathway for racemization of the C-terminal amino acid during resin loading is through the formation of a 5(4H)-oxazolone intermediate.[1] Activation of the carboxylic acid of the Fmoc-L-Leucine can lead to an intramolecular cyclization, forming the oxazolone. The alpha-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry.[1]
Q3: Which type of resin is recommended to minimize racemization of C-terminal Fmoc-Leucine?
A3: For minimizing racemization, 2-chlorotrityl chloride (2-CTC) resin is highly recommended.[2][3][4] This is because the Fmoc-amino acid can be attached to the resin without the need for carboxylic acid activation, thereby avoiding the formation of the problematic oxazolone intermediate.[4] The steric hindrance provided by the trityl group also helps to prevent side reactions.[5]
Q4: Are pre-loaded resins a good option to avoid racemization?
A4: Yes, using a pre-loaded resin, such as Fmoc-L-Leu-MPPA resin, is an excellent strategy to minimize racemization.[1][2][6][7] In this approach, the Fmoc-L-Leucine is attached to a linker (MPPA) under controlled solution-phase conditions before being coupled to an aminomethyl resin.[6] This process results in a very low and reproducible level of epimerization, often below 0.5%.[1][2][6]
Q5: Which coupling reagents are best for minimizing racemization if I need to load the amino acid myself?
A5: If you are loading the amino acid onto a resin like Wang resin, the choice of coupling reagent is critical. Uronium/aminium salts like HATU and HBTU, when used with additives like HOBt or HOAt, are effective at speeding up the coupling reaction and suppressing racemization.[8] COMU is another efficient coupling reagent that has been shown to reduce epimerization.[8] For particularly sensitive couplings, phosphonium reagents like DEPBT are known for their resistance to racemization.[9] The combination of DIC with an additive like OxymaPure is also a proven method for low-racemization coupling.[9][10]
Troubleshooting Guide
This guide addresses common issues encountered during the loading of C-terminal Fmoc-leucine-¹³C and provides systematic solutions.
Problem: High levels of D-Leucine diastereomer detected after cleavage.
| Potential Cause | Recommended Solution | Explanation |
| Inappropriate Resin Choice | Use 2-chlorotrityl chloride resin for direct loading or an Fmoc-L-Leu-MPPA pre-loaded resin.[2][3][4] | 2-CTC resin allows for attachment without activation, and pre-loaded resins are prepared under conditions that minimize racemization.[2][4] |
| Suboptimal Coupling Reagent | For Wang or similar resins, use coupling reagent combinations known for low racemization such as DIC/OxymaPure or HATU/HOAt.[8][9] | These reagents and additives are designed to accelerate the coupling reaction, minimizing the time the activated amino acid is susceptible to racemization.[8] |
| Excessive or Inappropriate Base | Use a hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in stoichiometric amounts. Avoid excess base.[1] | Strong or excess base can readily abstract the α-proton of the activated amino acid or the oxazolone intermediate, leading to racemization.[1] Collidine has been reported to reduce racemization compared to DIPEA.[1] |
| Prolonged Reaction Time | Optimize the coupling time. Monitor the reaction using a Kaiser test to determine completion and avoid unnecessarily long reaction times.[6] | The longer the activated amino acid is present in the reaction mixture, the greater the opportunity for racemization to occur. |
| High Reaction Temperature | Perform the coupling reaction at room temperature. Avoid heating unless absolutely necessary for a difficult coupling.[1] | Higher temperatures can increase the rate of oxazolone formation and subsequent racemization.[1] |
| Inappropriate Solvent | Use a less polar solvent like dichloromethane (DCM) or a mixture of DCM and N,N-dimethylformamide (DMF) rather than pure DMF.[1][9] | Polar aprotic solvents like DMF can stabilize the charged intermediates in the racemization pathway, thereby increasing the rate of this side reaction.[1] |
Quantitative Data Summary
The following table summarizes reported racemization levels for different loading strategies.
| Loading Method | Resin Type | Coupling Conditions | Reported Racemization/Epimerization |
| Pre-loaded Linker | Aminomethyl Resin | Fmoc-L-Leu-MPPA | < 0.5%[1][2][6] |
| Direct Loading | 2-Chlorotrityl Chloride | Fmoc-L-Leu, DIPEA, DCM | Very low (attachment without activation)[4] |
| Carbodiimide Activation | Wang Resin | Fmoc-L-Leu, DIC/DMAP | Can be significant, dependent on conditions[6] |
| PyBOP Activation | Sulfamyl Resin | Fmoc-L-Leu, PyBOP, DIPEA | ~0.3% for Fmoc-Leu[5] |
Experimental Protocols
Protocol 1: Loading of Fmoc-L-Leucine-¹³C onto 2-Chlorotrityl Chloride Resin
This protocol is recommended for minimizing racemization as it avoids activation of the amino acid.
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) (10 mL/g of resin) for 30 minutes in a reaction vessel.[11]
-
Amino Acid Preparation: In a separate container, dissolve Fmoc-L-Leucine-¹³C (1.0 to 1.5 equivalents relative to the resin substitution) in DCM. A minimal amount of DMF can be added if solubility is an issue.[11]
-
Coupling: Add the amino acid solution to the swollen resin. Add N,N-diisopropylethylamine (DIPEA) (2.0 to 4.0 equivalents relative to the amino acid).[11] Agitate the mixture at room temperature for 1 to 2 hours.[11]
-
Capping: To cap any unreacted sites on the resin, add a solution of DCM:Methanol:DIPEA (17:2:1 v/v/v) and agitate for 30 minutes.[11][12]
-
Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x).
-
Drying: Dry the resin under vacuum.
-
Substitution Determination: Determine the final loading of the resin spectrophotometrically by measuring the Fmoc cleavage with a piperidine solution.[11][13]
Protocol 2: Loading of Fmoc-L-Leucine-¹³C onto Wang Resin using DIC/OxymaPure
This protocol is a good option for Wang resin, utilizing a low-racemization coupling cocktail.
-
Resin Swelling: Swell the Wang resin in a mixture of DCM and DMF (9:1 v/v; 10 mL/g) for 1 hour.[11]
-
Activation Solution: In a separate vessel, dissolve Fmoc-L-Leucine-¹³C (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.[9]
-
Coupling: Add the amino acid/additive solution to the swollen resin, followed by the addition of DIC (3 equivalents).[9]
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction with a Kaiser test.
-
Capping: After a negative Kaiser test, cap any unreacted hydroxyl groups by adding acetic anhydride (2 equivalents) and DIPEA (2 equivalents) in DCM and agitating for 30 minutes.[11]
-
Washing: Filter the resin and wash it three times with DMF, then three times with DCM.
-
Drying: Dry the resin under vacuum.
-
Substitution Determination: Determine the final loading of the resin spectrophotometrically.[11][13]
Visual Guides
Caption: Mechanism of racemization via oxazolone formation.
Caption: Troubleshooting workflow for high racemization.
Caption: Decision tree for selecting a loading method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. peptideweb.com [peptideweb.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. peptide.com [peptide.com]
Technical Support Center: Enhancing Mass Spectrometry Signals for Fmoc-Leucine-¹³C Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fmoc-leucine-¹³C containing peptides. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low mass spectrometry signal for my Fmoc-leucine-¹³C peptide?
Low signal intensity for Fmoc-protected peptides can stem from several factors. The Fmoc group, being large and hydrophobic, can lead to poor solubility and aggregation of the peptide, which in turn affects ionization efficiency. Furthermore, the hydrophobicity can cause ion suppression, where other co-eluting hydrophobic molecules interfere with the ionization of your target peptide. In some cases, the presence of the Fmoc group itself can negatively affect the quality of the mass spectrometry signal.
Q2: Should I remove the Fmoc group before mass spectrometry analysis?
Removal of the Fmoc group is a highly recommended strategy to enhance signal intensity. The Fmoc group is known to sometimes suppress the peptide signal, and its removal can lead to a drastic improvement in signal quality. However, the decision to remove it depends on your experimental goals. If you are analyzing a crude peptide synthesis reaction to assess coupling efficiency, you might analyze the peptide with the Fmoc group attached. For quantitative studies or experiments requiring high sensitivity, removing the Fmoc group is generally advantageous.
Q3: How does the ¹³C label in leucine affect the mass spectrometry signal and fragmentation?
The ¹³C stable isotope label in leucine results in a predictable mass shift in your peptide. Each ¹³C atom adds approximately 1.00335 Da to the mass of the molecule. For a leucine residue fully labeled with six ¹³C atoms, this would be an increase of approximately 6.0201 Da compared to the unlabeled peptide. Importantly, the ¹³C label does not significantly alter the chemical properties of the peptide, and therefore, its fragmentation pattern in tandem mass spectrometry (MS/MS) is expected to be very similar to its unlabeled counterpart, with the fragment ions containing the ¹³C-leucine also exhibiting the corresponding mass shift.
Q4: What are the best practices for sample preparation of Fmoc-leucine-¹³C peptides to enhance MS signal?
Proper sample preparation is critical. To mitigate the hydrophobicity of the Fmoc-peptide, it is advisable to dissolve the sample in a solvent mixture with a higher percentage of organic solvent, such as acetonitrile (ACN) or methanol, containing a small amount of formic acid (FA) to aid protonation. It is also crucial to avoid contaminants that can cause ion suppression, such as salts, detergents (like Triton X-100 or SDS), and stabilizers (like glycerol or PEG). If these are present from previous steps, desalting and cleanup using C18 solid-phase extraction (SPE) is recommended.
Q5: Can I expect to see the neutral loss of the Fmoc group in my MS/MS spectra?
The Fmoc group is generally stable under typical collision-induced dissociation (CID) conditions. Therefore, the predominant fragmentation observed will be along the peptide backbone, resulting in the characteristic b- and y-type ions that are used for sequencing. While some in-source fragmentation or neutral loss might occur, it is not typically the dominant fragmentation pathway.
Troubleshooting Guides
Issue 1: Low Signal Intensity or No Signal Detected
| Possible Cause | Troubleshooting Steps |
| Poor Solubility/Aggregation | - Increase the organic solvent concentration (e.g., >50% ACN) in your sample solvent. - Briefly sonicate the sample to aid dissolution. - Consider using a small amount of a mass spectrometry-compatible surfactant. |
| Ion Suppression | - Perform sample cleanup using C18 SPE to remove salts, detergents, and other interfering substances.[1] - Optimize the liquid chromatography (LC) method to achieve better separation of the peptide from interfering matrix components. - Dilute the sample; sometimes ion suppression is concentration-dependent. |
| Inefficient Ionization | - Optimize electrospray ionization (ESI) source parameters such as capillary voltage, gas flow, and temperature. - Ensure the mobile phase contains an appropriate modifier like 0.1% formic acid to promote protonation. |
| Fmoc Group Interference | - If permissible for your experiment, remove the Fmoc group prior to analysis. |
Issue 2: Poor Peak Shape and Multiple Peaks in LC-MS
| Possible Cause | Troubleshooting Steps |
| Peptide Adsorption | - Use low-binding tubes and vials for sample handling. - Condition the LC system by injecting a standard peptide solution before running your sample. |
| On-Column Precipitation | - Ensure the initial mobile phase composition has sufficient organic solvent to keep the hydrophobic Fmoc-peptide dissolved. A higher starting percentage of mobile phase B (organic solvent) may be necessary. |
| Peptide Impurities | - If the peptide is from a synthesis, multiple peaks could be deletion sequences or other impurities. Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC). |
Issue 3: Difficulty in Data Interpretation (Complex Spectra)
| Possible Cause | Troubleshooting Steps |
| Presence of Adducts | - The presence of sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts can complicate the spectrum. Use high-purity solvents and glassware, and ensure proper desalting. |
| In-source Fragmentation | - If you observe fragments in your full MS scan, reduce the source fragmentation energy (e.g., cone voltage) to obtain a cleaner spectrum of the precursor ion. |
| Distinguishing Leucine from Isoleucine | - Standard CID fragmentation does not readily distinguish between the isomeric leucine and isoleucine residues. If this is a requirement, specialized fragmentation techniques like Electron Transfer Dissociation (ETD) combined with Higher-Energy Collisional Dissociation (HCD) may be necessary. |
Quantitative Data Summary
| Protecting Group | Relative MS Signal Intensity | Fragmentation Behavior (CID) | Overall MS Compatibility |
| Fmoc | Generally stable, providing good signal intensity. | Primarily peptide backbone fragmentation (b and y ions). The Fmoc group is relatively stable.[2] | Excellent and widely used.[2] |
| Boc | Can be compromised by in-source decay (loss of the Boc group). | Can show a prominent neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da).[2] | Moderate; requires careful optimization to minimize in-source decay.[2] |
| Bsmoc | Potentially higher due to reduced in-source decay from milder cleavage conditions. | Primarily peptide backbone fragmentation. The Bsmoc group is relatively stable.[2] | Good, with potential advantages in preserving the integrity of the protected peptide.[2] |
Experimental Protocols
Protocol 1: Fmoc Group Removal for Mass Spectrometry Analysis
This protocol describes the removal of the N-terminal Fmoc group from a peptide sample prior to LC-MS analysis.
Materials:
-
Fmoc-protected peptide sample
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
Glacial acetic acid
-
Diethyl ether (cold)
-
Solvent for final sample dissolution (e.g., 50% ACN, 0.1% FA)
-
Microcentrifuge tubes
Procedure:
-
Dissolve the Fmoc-protected peptide in a small volume of DMF in a microcentrifuge tube.
-
Add the 20% piperidine in DMF solution to the peptide solution. A 10-fold excess by volume is typically sufficient.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
Add a few drops of glacial acetic acid to neutralize the piperidine.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether layer.
-
Wash the peptide pellet with cold diethyl ether and repeat the centrifugation and decanting steps.
-
Allow the peptide pellet to air dry briefly to remove residual ether.
-
Dissolve the deprotected peptide in the appropriate solvent for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of Fmoc-Leucine-¹³C Peptides
This protocol provides a starting point for developing an LC-MS/MS method for the analysis of hydrophobic, Fmoc-protected peptides.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap)
LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
Start with a higher than typical initial percentage of Mobile Phase B (e.g., 30-40%) to prevent on-column precipitation.
-
Run a linear gradient to a high percentage of Mobile Phase B (e.g., 95%) over 15-30 minutes.
-
Hold at high organic for a few minutes to elute all hydrophobic components.
-
Return to initial conditions and allow for column re-equilibration.
-
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 40-50 °C to improve peak shape for hydrophobic peptides.
-
Injection Volume: 1-5 µL
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Gas Temperature: 300 - 350 °C
-
Gas Flow: 8 - 12 L/min
-
Nebulizer Pressure: 30 - 45 psi
-
MS1 Scan Range: m/z 300 - 2000
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD)
-
Collision Energy: Optimize for the specific peptide; start with a collision energy ramp based on the m/z and charge state of the precursor ion.
Visualizations
Caption: Experimental workflow for enhancing the mass spectrometry signal of Fmoc-leucine-¹³C containing peptides.
Caption: A logical troubleshooting guide for low mass spectrometry signals of Fmoc-leucine-¹³C peptides.
References
Validation & Comparative
A Researcher's Guide to Protein Quantification: Unveiling the Accuracy of Isotopic Labeling
For researchers, scientists, and drug development professionals, the precise measurement of protein concentration is a cornerstone of experimental accuracy and reproducibility. This guide provides an in-depth comparison of prominent protein quantification methods, with a special focus on the high-accuracy approach of amino acid analysis utilizing isotopically labeled standards like Fmoc-leucine-¹³C.
This document delves into the methodologies of colorimetric assays (BCA and Bradford), stable isotope labeling with amino acids in cell culture (SILAC), and the "gold standard" of amino acid analysis (AAA). By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to equip researchers with the knowledge to select the most appropriate protein quantification strategy for their specific needs.
At a Glance: Comparing Protein Quantification Methods
The selection of a protein quantification method hinges on a balance of accuracy, sensitivity, throughput, and compatibility with the sample type. The following table summarizes the key performance metrics of the methods discussed in this guide.
| Feature | Amino Acid Analysis (AAA) with Isotopic Labeling | SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) | BCA (Bicinchoninic Acid) Assay | Bradford Assay |
| Principle | Absolute quantification based on the stoichiometric measurement of amino acids after protein hydrolysis. | Metabolic incorporation of "heavy" amino acids into proteins for relative quantification by mass spectrometry. | Colorimetric detection of the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium. | Colorimetric detection of the binding of Coomassie Brilliant Blue G-250 dye to proteins. |
| Limit of Detection (LOD) | High sensitivity, in the fmol to pmol range.[1] | High sensitivity, dependent on mass spectrometer performance. | ~20-25 µg/mL[2] | ~1-20 µg/mL[2] |
| Dynamic Range | Wide, up to 125 pmol/µl has been demonstrated.[1] | Typically up to a 100-fold difference.[3] | Broad, typically 20-2,000 µg/mL.[4] | Narrow, typically 1-25 µg/mL. |
| Accuracy | High (Considered the "gold standard").[5] | High, due to early-stage sample mixing.[6] | Good, less protein-to-protein variability than Bradford. | Moderate, significant protein-to-protein variability.[7] |
| Precision (CV%) | Low, typically <10% with isotopic standards.[1] | Low, with a median CV of around 5% reported for similar affinity-based proteomic assays. | Good, typically ≤ 10% for standards within the core range.[8] | Good, but can be higher than BCA. |
| Throughput | Low, involves multiple steps including hydrolysis and chromatography. | Moderate to High, dependent on LC-MS/MS analysis time. | High, suitable for 96-well plate format. | High, very rapid assay. |
| Interfering Substances | Minimal, after protein purification and hydrolysis. | Minimal, as quantification is based on mass differences. | Reducing agents, chelators, and certain amino acids.[9] | High concentrations of detergents.[4] |
| Protein Standard Required | Not for absolute quantification, but isotopically labeled amino acids are used as internal standards. | Not for relative quantification. | Yes (e.g., BSA or BGG). | Yes (e.g., BSA). |
Delving Deeper: Methodologies and Protocols
Amino Acid Analysis (AAA) with Fmoc-¹³C-Leucine Isotopic Labeling
Amino Acid Analysis is an absolute protein quantification method that determines the total protein amount by measuring the quantity of individual amino acids after complete hydrolysis of the protein. The use of ¹³C-labeled amino acids, such as Fmoc-leucine-¹³C, as internal standards significantly enhances the accuracy and precision of this technique by correcting for variations during sample preparation and analysis.
-
Sample Preparation and Hydrolysis:
-
Accurately pipette a known volume of the purified protein solution into a hydrolysis tube.
-
Add a precise amount of the Fmoc-leucine-¹³C internal standard solution.
-
Add 6 M HCl to the tube.
-
Seal the tube under vacuum and incubate at 110°C for 24 hours to hydrolyze the protein into its constituent amino acids.
-
After hydrolysis, cool the tube and evaporate the HCl under vacuum.
-
-
Derivatization:
-
Reconstitute the dried amino acid hydrolysate in a borate buffer (pH 9.0).
-
Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in acetone.
-
Incubate the reaction mixture for approximately 5 minutes at room temperature to allow for the derivatization of the primary and secondary amino groups.[1]
-
Quench the reaction by adding an amine-containing reagent like adamantanamine.
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample into a reverse-phase HPLC system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the Fmoc-derivatized amino acids using a suitable gradient of solvents (e.g., acetonitrile and water with formic acid).
-
Detect and quantify the native and ¹³C-labeled amino acids using multiple reaction monitoring (MRM) in the mass spectrometer.
-
-
Data Analysis:
-
Calculate the amount of each amino acid by comparing the peak area of the native amino acid to that of its corresponding ¹³C-labeled internal standard.
-
Determine the total protein concentration based on the known amino acid sequence of the protein and the summed quantities of the stable amino acids.
-
SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture)
SILAC is a powerful metabolic labeling strategy for accurate relative quantification of proteins in different cell populations. Cells are cultured in media where natural ("light") amino acids are replaced with "heavy" stable isotope-containing counterparts (e.g., ¹³C₆-Arginine, ¹³C₆,¹⁵N₂-Lysine). This allows for the direct comparison of protein abundance between different experimental conditions with high precision, as the samples are mixed at the beginning of the workflow, minimizing experimental variability.[6][10]
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in standard "light" medium, while the other is grown in "heavy" SILAC medium containing stable isotope-labeled essential amino acids (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).
-
Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five to six generations in the heavy medium.[11]
-
-
Experimental Treatment and Sample Collection:
-
Apply the experimental treatment to one cell population (e.g., the "heavy" labeled cells) while the other serves as a control.
-
Harvest and lyse the cells from both populations.
-
-
Sample Preparation:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Digest the combined protein mixture into peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the isotopic labels.
-
-
Data Analysis:
-
Specialized software is used to identify the peptides and quantify the relative abundance of each protein by calculating the ratio of the peak intensities of the "heavy" and "light" peptide pairs.
-
Colorimetric Assays: BCA and Bradford
Colorimetric assays are widely used for their simplicity, speed, and cost-effectiveness. They provide a quick estimate of protein concentration based on a color change that is proportional to the amount of protein in the sample.
BCA Assay Protocol:
-
Reagent Preparation: Prepare a BCA working reagent by mixing BCA Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).
-
Standard Curve Preparation: Prepare a series of protein standards of known concentrations (e.g., using bovine serum albumin, BSA) by diluting a stock solution.
-
Assay Procedure:
-
Pipette the standards and unknown samples into a 96-well microplate.
-
Add the BCA working reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Cool the plate to room temperature.
-
-
Measurement: Measure the absorbance at 562 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their concentrations. Determine the concentration of the unknown samples from the standard curve.
Bradford Assay Protocol:
-
Reagent Preparation: Use a commercially available Bradford dye reagent or prepare it by dissolving Coomassie Brilliant Blue G-250 in ethanol and phosphoric acid.
-
Standard Curve Preparation: Prepare a series of protein standards of known concentrations (e.g., using BSA).
-
Assay Procedure:
-
Pipette the standards and unknown samples into cuvettes or a 96-well microplate.
-
Add the Bradford dye reagent and mix well.
-
Incubate at room temperature for at least 5 minutes.[6]
-
-
Measurement: Measure the absorbance at 595 nm using a spectrophotometer or microplate reader.
-
Data Analysis: Generate a standard curve and determine the concentration of the unknown samples.
Conclusion: Choosing the Right Tool for the Job
The accuracy of protein quantification is paramount in research and development. While colorimetric assays like the BCA and Bradford methods offer speed and convenience for routine measurements, they are susceptible to interfering substances and protein-to-protein variability.
For studies demanding high precision in relative quantification, SILAC provides an excellent solution by minimizing sample handling errors through metabolic labeling.
When absolute accuracy is the primary concern, Amino Acid Analysis with isotopic labeling , such as the use of Fmoc-leucine-¹³C, stands as the definitive "gold standard." Although more labor-intensive, this method provides the most accurate and reliable protein quantification, making it indispensable for the characterization of protein standards, biopharmaceuticals, and in studies where precise stoichiometry is critical.
By understanding the principles, advantages, and limitations of each method, researchers can make an informed decision to ensure the integrity and validity of their experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Sources of Technical Variability in Quantitative LC-MS Proteomics: Human Brain Tissue Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. peakproteins.com [peakproteins.com]
- 6. researchgate.net [researchgate.net]
- 7. Overview of Protein Assays Methods | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. search.library.nyu.edu [search.library.nyu.edu]
- 9. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 10. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
Fmoc-Leucine-¹³C: A Superior Internal Standard for Mass Spectrometry in Research and Drug Development
In the precise world of mass spectrometry, the accuracy of quantitative analysis hinges on the use of reliable internal standards. For researchers, scientists, and drug development professionals, the choice of an internal standard can significantly impact the validity of experimental results. This guide provides an objective comparison of Fmoc-leucine-¹³C as an internal standard against other common alternatives, supported by experimental principles and data.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The ideal internal standard co-elutes with the analyte of interest and exhibits identical ionization efficiency and extraction recovery. This ensures that any variations during sample preparation and analysis affect both the analyte and the internal standard equally, leading to highly accurate and precise quantification. Stable isotope-labeled (SIL) compounds, such as Fmoc-leucine-¹³C, are widely considered the gold standard for internal standards in mass spectrometry.[1] Their chemical and physical properties are nearly identical to their unlabeled counterparts, with the key difference being a mass shift that allows for their distinct detection by the mass spectrometer.
Fmoc-leucine-¹³C, with its ¹³C-labeled leucine, provides a mass difference that is readily distinguishable from the natural isotope abundance, ensuring that the internal standard signal does not interfere with the analyte signal. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is commonly used in peptide synthesis and amino acid analysis, making this internal standard particularly suitable for applications involving Fmoc-derivatized amino acids or peptides.
Comparison with Alternative Internal Standards
While SIL internal standards are preferred, other compounds are also used for amino acid and peptide quantification. The most common alternatives are structurally similar but non-isotopically labeled amino acids, such as norvaline and norleucine.
| Feature | Fmoc-Leucine-¹³C (SIL) | Norvaline/Norleucine (Non-Isotopic) |
| Chemical & Physical Properties | Nearly identical to the analyte (Fmoc-leucine) | Similar, but not identical, to the analyte |
| Co-elution with Analyte | Ideal co-elution | Similar retention time, but may not perfectly co-elute |
| Ionization Efficiency | Identical to the analyte | May differ from the analyte, leading to potential bias |
| Correction for Matrix Effects | Excellent | Good, but less reliable than SIL standards |
| Accuracy & Precision | High | Generally good, but can be lower than SIL standards |
| Cost | Higher | Lower |
Performance Data: A Comparative Overview
Direct, head-to-head quantitative comparisons of Fmoc-leucine-¹³C with other internal standards are not extensively available in published literature. However, we can infer its performance based on studies that compare SIL standards with non-isotopic alternatives for amino acid analysis.
One study comparing the use of L-norvaline as an internal standard to deuterated amino acid internal standards for the analysis of Fmoc-derivatized amino acids found very similar quantification results. The method achieved a limit of detection as low as 1 fmol/µl and a linear range up to 125 pmol/µl, with intraday and interday precisions below 10% relative standard deviation (RSD) for most amino acids.[2] This suggests that while non-isotopic standards can perform well under optimized conditions, SIL standards like Fmoc-leucine-¹³C are expected to provide at least this level of performance, and likely greater robustness across different matrices and conditions due to their identical chemical nature to the analyte.
Another study utilizing a mixture of ¹³C and/or ¹⁵N-labeled amino acids as internal standards for the quantification of non-derivatized amino acids by RP-UPLC-MRM-MS demonstrated excellent linearity with coefficients of determination (r²) greater than 0.99 for a concentration range of 5 to 100 µM.[3]
Table 1: Representative Performance Data for Amino Acid Analysis using Different Internal Standard Strategies
| Parameter | Method with Non-Isotopic IS (L-Norvaline)[2] | Method with SIL IS Mix[3] |
| Linearity (r²) | Not explicitly stated, but linear range reported | > 0.99 |
| Limit of Detection (LOD) | 1 fmol/µl | Not specified |
| Limit of Quantification (LOQ) | Not specified | 5 µM (lower end of linear range) |
| Precision (%RSD) | < 10% (Intraday and Interday) | Not explicitly stated |
| Accuracy | "Very similar results" to deuterated standards | Not explicitly stated |
Experimental Protocols
The following are generalized experimental protocols for the use of Fmoc-leucine-¹³C as an internal standard in the analysis of amino acids and peptides by LC-MS/MS.
Protocol 1: Quantification of Fmoc-Derivatized Amino Acids
This protocol is suitable for samples where amino acids are derivatized with Fmoc-Cl prior to analysis.
-
Sample Preparation:
-
To your sample containing the amino acid of interest, add a known concentration of Fmoc-leucine-¹³C internal standard solution.
-
Perform the Fmoc derivatization reaction according to your established laboratory procedure. A common method involves reacting the amino acids with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in a borate buffer at a slightly alkaline pH.[2]
-
Quench the reaction and prepare the sample for LC-MS/MS analysis, which may include a solid-phase extraction (SPE) step to remove excess derivatizing reagent and other matrix components.[2]
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reversed-phase C18 column for separation. The mobile phases typically consist of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) with the same acid concentration. A gradient elution is used to separate the Fmoc-amino acids.
-
Mass Spectrometry: Operate the mass spectrometer in a positive or negative ion mode, depending on which provides better sensitivity for the Fmoc-derivatives. Use Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transition for Fmoc-Leucine: Monitor the transition from the precursor ion (the [M+H]⁺ or [M-H]⁻ of Fmoc-leucine) to a specific product ion.
-
MRM Transition for Fmoc-Leucine-¹³C: Monitor the corresponding transition for the ¹³C-labeled internal standard. The precursor ion will have a higher m/z value corresponding to the number of ¹³C atoms.
-
-
-
Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of the analyte in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and the same fixed concentration of the internal standard.
-
Protocol 2: Quantification of Peptides
This protocol is applicable for the absolute quantification of peptides.
-
Sample Preparation:
-
To your sample containing the peptide of interest, add a known amount of a purified, ¹³C-leucine labeled version of that same peptide (synthesized using Fmoc-leucine-¹³C).
-
Perform enzymatic digestion of the protein sample if the target peptide is part of a larger protein.
-
Purify the resulting peptide mixture using SPE.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reversed-phase C18 column suitable for peptide separations.
-
Mass Spectrometry: Operate in positive ion mode using MRM to monitor specific precursor-to-product ion transitions for both the native and the ¹³C-labeled peptide.
-
-
Quantification:
-
Calculate the peak area ratio of the native peptide to the ¹³C-labeled peptide internal standard.
-
The concentration of the native peptide can be determined from this ratio and the known concentration of the added internal standard.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for the superiority of SIL internal standards.
Caption: Experimental workflow for quantitative analysis using Fmoc-leucine-¹³C.
References
A Comparative Guide to the Validation of Fmoc-Leucine-¹³C Incorporation in Proteins
For researchers, scientists, and drug development professionals, the precise incorporation of stable isotope-labeled amino acids, such as Fmoc-leucine-¹³C, into proteins is fundamental for a wide range of applications, including quantitative proteomics, structural biology, and metabolic flux analysis. The validation of this incorporation is a critical step to ensure the accuracy and reliability of experimental data. This guide provides an objective comparison of the primary analytical methods used to validate Fmoc-leucine-¹³C incorporation, supported by experimental data and detailed protocols.
The successful integration of ¹³C-labeled leucine into a protein's primary structure allows for its differentiation from the endogenous, unlabeled protein pool. This distinction is the basis for numerous advanced analytical techniques. However, incomplete incorporation or metabolic scrambling of the isotope can lead to erroneous data interpretation. Therefore, robust validation is not merely a quality control step but a cornerstone of rigorous scientific investigation.
Performance Comparison: Mass Spectrometry vs. Nuclear Magnetic Resonance Spectroscopy
The two gold-standard techniques for validating and quantifying the incorporation of ¹³C-labeled amino acids into proteins are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Each method offers distinct advantages and is suited to different experimental questions.
Mass Spectrometry (MS) has become the most common method for validating isotopic labeling due to its high sensitivity, accuracy, and relatively high throughput.[1][2] The fundamental principle involves measuring the mass-to-charge ratio (m/z) of peptides or intact proteins. The incorporation of ¹³C-leucine results in a predictable mass shift in the peptides containing this amino acid, which can be readily detected and quantified.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides exquisitely detailed information about the local chemical environment of the ¹³C nucleus.[3] This technique can not only confirm the incorporation of ¹³C-leucine but also its precise location within the protein structure, and can provide insights into protein dynamics.[4][5]
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures mass-to-charge ratio of peptides/proteins to detect mass shifts due to ¹³C incorporation. | Detects the nuclear spin properties of ¹³C atoms in a magnetic field, providing positional and structural information.[3] |
| Sensitivity | High (attomolar to femtomolar range).[2] | Lower than MS, typically requiring micromolar to millimolar sample concentrations. |
| Resolution | High mass resolution allows for accurate determination of isotopic distribution.[6] | High spectral resolution provides detailed information on the chemical environment of the labeled site.[7] |
| Quantitative Accuracy | Excellent for determining overall incorporation efficiency by comparing labeled and unlabeled peptide intensities.[8] | Can be quantitative, but may be more complex to implement for absolute quantification compared to MS. |
| Structural Information | Indirectly, through techniques like hydrogen-deuterium exchange MS. | Direct, provides information on protein folding, dynamics, and ligand binding at the atomic level.[4] |
| Sample Requirement | Typically requires enzymatic digestion of the protein into peptides. | Can be performed on intact proteins in solution or solid state. |
| Throughput | Relatively high, especially with modern LC-MS/MS systems. | Lower, as data acquisition can be time-consuming. |
| Cost | Lower initial instrument cost and operational complexity compared to high-field NMR. | Higher initial instrument cost and requires specialized expertise. |
Experimental Protocols
The following are generalized protocols for the validation of Fmoc-leucine-¹³C incorporation using both MS and NMR.
This protocol describes the uniform labeling of a target protein with ¹³C-leucine by overexpression in E. coli grown in a minimal medium.[4]
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the gene of interest.
-
Starter Culture: Inoculate 5-10 mL of LB medium with a single colony of the transformed E. coli. Grow overnight at 37°C with shaking.
-
Minimal Medium Culture: The next day, inoculate 1 L of M9 minimal medium containing ¹⁵NH₄Cl (for ¹⁵N labeling, often done in conjunction with ¹³C labeling) and unlabeled glucose with the overnight starter culture. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction and Labeling: Pellet the cells by centrifugation and resuspend them in fresh M9 minimal medium containing ¹⁵NH₄Cl, [U-¹³C₆]-glucose as the sole carbon source, and a complete mixture of amino acids except for leucine. Add Fmoc-leucine-¹³C to the medium. Induce protein expression with IPTG.
-
Expression: Reduce the temperature to 18-25°C and continue to grow the culture for another 12-16 hours.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.
-
Protein Purification: Purify the labeled protein using standard chromatography techniques.
-
Protein Digestion: The purified ¹³C-leucine labeled protein is denatured, reduced, alkylated, and then digested into smaller peptides using a protease such as trypsin.[9]
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer will acquire MS1 spectra to detect the mass-shifted labeled peptides and MS2 spectra for peptide sequencing and identification.[2]
-
Data Analysis: Process the raw mass spectrometry data using software such as MaxQuant, Proteome Discoverer, or Skyline.[1] Search the MS/MS data against a protein sequence database to identify peptides. Identify peptide pairs with a mass shift corresponding to the ¹³C incorporation. Calculate the incorporation efficiency by comparing the peak intensities of the labeled and unlabeled peptide isotopologues.
-
Sample Preparation: The purified ¹³C-leucine labeled protein is exchanged into a suitable NMR buffer (e.g., phosphate buffer in D₂O).
-
NMR Data Acquisition: Acquire one-dimensional (1D) ¹³C and two-dimensional (2D) ¹H-¹³C HSQC spectra on an NMR spectrometer.
-
Data Analysis: Process the NMR spectra to identify the resonance signals corresponding to the ¹³C-labeled leucine. The presence of these signals confirms the incorporation of the labeled amino acid.[3] The intensity of the signals can be used for semi-quantitative analysis.
Data Presentation
The following table summarizes typical quantitative data obtained from MS and NMR validation experiments.
| Parameter | Mass Spectrometry | NMR Spectroscopy |
| Typical Incorporation Efficiency | >95% | >95% |
| Limit of Detection | Low femtomole to attomole | Low micromole |
| Quantitative Precision (RSD) | <10% | 10-20% |
| Key Output | Isotopic distribution of peptides, % incorporation | Presence/absence of specific ¹³C signals, structural information |
Visualizations
Caption: Mass Spectrometry workflow for validation.
Caption: NMR Spectroscopy workflow for validation.
Caption: Relationship between validation methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 6. Decimal Place Slope, A Fast and Precise Method for Quantifying 13C Incorporation Levels for Detecting the Metabolic Activity of Microbial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 13C and 15N Labeling for Protein NMR Studies
For Researchers, Scientists, and Drug Development Professionals
In the realm of structural biology and drug discovery, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating the structure, dynamics, and interactions of proteins at an atomic level. A cornerstone of protein NMR is isotopic labeling, where isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are incorporated into the protein of interest. This guide provides an objective comparison of ¹³C and ¹⁵N labeling strategies, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal approach for their specific research questions.
Principles of ¹³C and ¹⁵N Isotopic Labeling
The natural abundance of the NMR-active isotopes ¹³C (1.1%) and ¹⁵N (0.37%) is low.[1] Isotopic labeling involves overexpressing a protein in a host system, typically Escherichia coli, grown in a minimal medium where the primary carbon or nitrogen source is replaced with its heavy isotope counterpart (e.g., [U-¹³C]-glucose or ¹⁵NH₄Cl).[2][3] This enriches the protein with the desired isotope, making it "visible" for a variety of NMR experiments that are not feasible with unlabeled proteins.
Quantitative Comparison of ¹³C and ¹⁵N Labeling
The choice between ¹³C and ¹⁵N labeling, or a combination of both, is dictated by the specific goals of the NMR study, the size of the protein, and budgetary constraints. The following table summarizes the key quantitative and qualitative differences between the two approaches.
| Feature | ¹³C Labeling | ¹⁵N Labeling | Dual ¹³C/¹⁵N Labeling |
| Primary Application | 3D Structure Determination of larger proteins (>15 kDa), side-chain resonance assignment.[4] | Protein folding assessment, purity analysis, ligand binding, dynamics studies, and structure determination of smaller proteins (<15 kDa).[5][6] | De novo 3D structure determination of proteins of various sizes.[2] |
| Typical NMR Experiments | 3D HNCACB, HN(CO)CACB, HCCH-TOCSY. | 2D ¹H-¹⁵N HSQC, ¹⁵N relaxation experiments (T₁, T₂, NOE).[5] | 3D HNCA, HNCO, HN(CO)CA.[4] |
| Information Content | Provides information on the carbon backbone and side chains. | Provides a "fingerprint" of the protein, with one peak per N-H pair, and insights into backbone dynamics.[6] | Enables near-complete backbone and side-chain resonance assignment for detailed structural analysis.[4] |
| Spectral Complexity | ¹H-¹³C HSQC spectra can be crowded due to the large number of carbons in a protein.[1] | ¹H-¹⁵N HSQC spectra are generally simpler and better resolved due to the smaller number of backbone amides.[6][7] | Multidimensional experiments are required to resolve the high number of correlations. |
| Relative Cost | High.[8][9] | Low to Moderate.[5] | Very High. |
| Typical Protein Yield (in E. coli) | 20-40 mg/L in optimized minimal media.[2] | Generally similar to ¹³C labeling, with some reports of slightly higher yields. | 20-40 mg/L in optimized minimal media.[2] |
| Isotopic Precursor | [U-¹³C]-glucose | ¹⁵NH₄Cl (Ammonium Chloride) | [U-¹³C]-glucose and ¹⁵NH₄Cl |
| Approximate Precursor Cost | ~$800 - $1400 per 10g of [U-¹³C]-glucose.[10][11] | ~$100 - $800 per 10g of ¹⁵NH₄Cl.[4] | Sum of individual precursor costs. |
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible isotopic labeling. Below are summarized protocols for uniform ¹⁵N and ¹³C labeling of proteins in E. coli.
Uniform ¹⁵N Labeling Protocol
This protocol is adapted for the expression of a ¹⁵N-labeled protein in E. coli using M9 minimal medium.
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest.
-
Starter Culture: Inoculate a 50 mL LB medium with a single colony and grow overnight at 37°C.
-
Minimal Medium Culture: The next day, pellet the starter culture cells by centrifugation and resuspend them in 1 L of M9 minimal medium containing ¹⁵NH₄Cl (1 g/L) as the sole nitrogen source and glucose (4 g/L) as the carbon source. The M9 medium should also be supplemented with essential salts (MgSO₄, CaCl₂) and trace metals.
-
Cell Growth: Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Expression: Continue to grow the culture for 4-6 hours at 30°C or overnight at 18-20°C.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C until purification.
Uniform ¹³C Labeling Protocol
This protocol outlines the uniform labeling of a target protein with ¹³C. For dual ¹³C/¹⁵N labeling, ¹⁵NH₄Cl is used as the nitrogen source.
-
Transformation and Starter Culture: Follow steps 1 and 2 from the Uniform ¹⁵N Labeling protocol.
-
Minimal Medium Culture: Prepare 1 L of M9 minimal medium using ¹⁵NH₄Cl (if dual labeling is desired) and [U-¹³C]-glucose (2 g/L) as the sole nitrogen and carbon sources, respectively. Supplement with necessary salts and trace metals.
-
Cell Growth, Induction, and Expression: Follow steps 4, 5, and 6 from the Uniform ¹⁵N Labeling protocol.
-
Harvesting: Harvest the cells as described in step 7 of the Uniform ¹⁵N Labeling protocol.
Mandatory Visualizations
Experimental Workflow for Isotopic Labeling and NMR Analysis
Caption: General workflow for isotopic labeling of proteins for NMR studies.
Signaling Pathway from Labeled Protein to Structural Information
References
- 1. NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cambridge Isotope Laboratories Ammonium Chloride (15N, 99%), 39466-62-1, | Fisher Scientific [fishersci.com]
- 5. web.mit.edu [web.mit.edu]
- 6. protein-nmr.org.uk [protein-nmr.org.uk]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. D-GLUCOSE (1-13C, 98-99%) | Eurisotop [eurisotop.com]
The Isotopic Advantage: A Cost-Benefit Analysis of Fmoc-Leucine-¹³C in Modern Research
For researchers, scientists, and drug development professionals, the choice of reagents is a critical decision that balances cost, efficiency, and the quality of experimental data. In fields like proteomics, metabolomics, and peptide synthesis, stable isotope-labeled amino acids have become invaluable tools. This guide provides a comprehensive cost-benefit analysis of using Fmoc-L-leucine-¹³C₆ compared to its unlabeled counterpart, offering supporting data and detailed experimental protocols to inform your research decisions.
The use of Fmoc-L-leucine-¹³C₆, in which the six carbon atoms of the leucine side chain are replaced with the heavy isotope ¹³C, offers significant advantages in mass spectrometry-based applications by providing a distinct mass shift. This allows for precise differentiation and quantification of molecules in complex biological samples. While the initial investment in the labeled compound is higher, the benefits in terms of data accuracy, reduced experimental variability, and deeper biological insights can offer a substantial return on investment.
Performance and Cost Comparison: Labeled vs. Unlabeled Fmoc-Leucine
The primary trade-off when considering Fmoc-L-leucine-¹³C₆ is its higher upfront cost versus the enhanced quality and reliability of the data it generates. The following tables provide a quantitative comparison of the costs and performance metrics associated with using labeled and unlabeled Fmoc-leucine in common experimental applications.
Table 1: Cost Comparison of Fmoc-L-Leucine and its Isotopically Labeled Alternatives
| Compound | Supplier Example | Catalog Number (Example) | Quantity | Price (USD) | Price per Gram (USD) |
| Fmoc-L-Leucine (Unlabeled) | Chem-Impex | 01445 | 100 g | $55.00 | $0.55 |
| Fmoc-L-Leucine-¹³C₆ | Cambridge Isotope Laboratories | CLM-3683 | 0.1 g | $1,333.00 | $13,330.00 |
| Fmoc-L-Leucine-¹³C₆, ¹⁵N | Cambridge Isotope Laboratories | CNLM-4345-H | 0.1 g | $834.00 | $8,340.00 |
| Fmoc-L-Leucine-¹³C₆, ¹⁵N | Sigma-Aldrich | 593532 | 100 mg | $887.00 | $8,870.00 |
Note: Prices are based on publicly available information and are subject to change. Bulk pricing may be available from suppliers.
Table 2: Performance Comparison in Key Applications
| Application | Performance Metric | Unlabeled Fmoc-Leucine | Fmoc-L-Leucine-¹³C₆ | Benefit of ¹³C Labeling |
| Quantitative Proteomics (SILAC) | Quantification Accuracy | Relies on label-free methods, which can have higher variability. | High accuracy and precision due to distinct mass shift, enabling clear differentiation of "light" and "heavy" peptides.[1][2] | Reduced ambiguity in peptide identification and more reliable quantification of protein expression changes. |
| Incorporation Efficiency | Not applicable. | Typically >95% in cell culture after several passages.[2] | Ensures that the vast majority of the target proteome is labeled, leading to comprehensive and accurate quantification. | |
| Solid-Phase Peptide Synthesis (SPPS) | Yield and Purity | Yield and purity are dependent on the efficiency of coupling and deprotection steps.[3] | The isotopic label itself does not inherently alter the chemical reactivity in SPPS, so yield and purity are comparable to unlabeled counterparts under optimized conditions. | The primary benefit is in the subsequent use of the peptide as an internal standard for quantitative assays, where the ¹³C label is crucial for accurate measurement.[4] |
| Metabolic Flux Analysis | Tracer Specificity | Cannot be used as a tracer. | Provides a specific and unambiguous signal to trace the metabolic fate of leucine through various pathways.[5] | Enables precise measurement of metabolic pathway activity and how it is altered by disease or drug treatment. |
| Mass Spectrometry Analysis | Signal-to-Noise Ratio | Signal can be obscured by background noise from complex samples. | The distinct mass shift of ¹³C-labeled peptides allows them to be clearly resolved from the background, potentially improving the signal-to-noise ratio for the targeted analyte. | Improved sensitivity and confidence in the detection and quantification of low-abundance peptides. |
Experimental Protocols
Detailed and robust experimental protocols are critical for the successful application of Fmoc-L-leucine-¹³C₆. Below are representative protocols for its use in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics and in Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: SILAC for Quantitative Proteomics using Fmoc-L-Leucine-¹³C₆
This protocol outlines the steps for a typical SILAC experiment to compare protein expression between two cell populations.
1. Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
For the "light" population, use a SILAC-specific medium that contains unlabeled L-leucine.
-
For the "heavy" population, use an identical medium, but replace the unlabeled L-leucine with ¹³C₆-L-leucine.
-
Culture the cells for at least five to six doublings to ensure near-complete incorporation of the labeled amino acid.[2]
2. Cell Lysis and Protein Extraction:
-
Harvest both cell populations and wash with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in each lysate.
3. Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" cell lysates.
-
Perform in-solution or in-gel digestion of the mixed protein sample using an appropriate protease (e.g., trypsin).
4. Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
Key parameters include a high-resolution scan for precursor ions (e.g., 60,000 resolution) and fragmentation of the most intense precursor ions for peptide identification.
5. Data Analysis:
-
Use a suitable software package (e.g., MaxQuant) to identify and quantify the "light" and "heavy" peptide pairs.
-
The ratio of the intensities of the heavy to light peptides for a given protein reflects the relative abundance of that protein between the two experimental conditions.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide using Fmoc-L-Leucine-¹³C₆
This protocol describes the manual synthesis of a model tripeptide (e.g., Ala-Leu-Phe, where Leu is ¹³C₆-labeled Leucine) using Fmoc chemistry.
1. Resin Preparation:
-
Start with a pre-loaded Fmoc-Phe-Wang resin.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from Phenylalanine.
-
Wash the resin thoroughly with DMF.
3. Coupling of Fmoc-L-Leucine-¹³C₆:
-
In a separate vial, dissolve Fmoc-L-leucine-¹³C₆ (3 equivalents relative to the resin loading), a coupling reagent like HBTU (3 equivalents), and a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin with DMF.
4. Repetition for the Next Amino Acid:
-
Repeat the Fmoc deprotection step to remove the protecting group from the newly added ¹³C₆-Leucine.
-
Couple the next amino acid (Fmoc-Ala-OH) using the same procedure as in step 3.
5. Cleavage and Deprotection:
-
After the final coupling and deprotection steps, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
6. Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Experimental Workflows and Pathways
Diagrams are essential for understanding complex experimental workflows and biological pathways. The following visualizations are created using the Graphviz DOT language.
Conclusion: A Strategic Investment in Data Quality
The decision to use Fmoc-L-leucine-¹³C₆ is a strategic one that extends beyond the initial purchase price. For research where precise quantification is paramount, such as in biomarker discovery, drug development, and detailed metabolic studies, the enhanced accuracy and reliability of data obtained with stable isotope labeling can be invaluable. The higher upfront cost can be offset by the potential for more robust and reproducible results, which can reduce the need for costly repeat experiments and accelerate the pace of discovery.[2][6]
Conversely, for applications where qualitative assessment or large-scale synthesis of a peptide for non-quantitative purposes is the primary goal, the more economical unlabeled Fmoc-L-leucine remains a viable and appropriate choice. Ultimately, the cost-benefit analysis hinges on the specific requirements of the experiment and the long-term value of high-quality, unambiguous data. By carefully considering the factors outlined in this guide, researchers can make an informed decision that best suits their scientific objectives and budgetary constraints.
References
- 1. SysQuan: Repurposing SILAC Mice for the Cost-Effective Absolute Quantitation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. Benefits of Stable Isotope Labelling in Biochemistry Research [diagnosticsworldnews.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Quantitative Proteomics: SILAC vs. Targeted Analysis with Fmoc-Leucine-¹³C Labeled Peptides
For researchers, scientists, and drug development professionals, choosing the right quantitative proteomics strategy is paramount for generating reproducible and reliable data. This guide provides an objective comparison between two powerful approaches: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and targeted mass spectrometry using synthetic peptides labeled with reagents like Fmoc-leucine-¹³C.
This comparison focuses on the reproducibility of experiments, offering a clear overview of the strengths and ideal applications for each method. We delve into the experimental workflows, present quantitative data on reproducibility, and provide detailed protocols to aid in your experimental design.
At a Glance: Key Differences and Applications
The fundamental difference between these two methodologies lies in their approach to isotopic labeling and the scope of the analysis. SILAC is a metabolic labeling technique for discovery-based, relative quantification of thousands of proteins across different cell populations. In contrast, the use of Fmoc-leucine-¹³C is integral to the synthesis of heavy internal standards for the highly sensitive and specific targeted quantification of a predefined set of proteins.
| Feature | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Targeted Proteomics with Fmoc-¹³C-Leucine Labeled Peptides |
| Principle | In vivo metabolic labeling of the entire proteome. | In vitro synthesis of specific, isotopically labeled peptide standards. |
| Scope | Global, untargeted relative quantification of thousands of proteins. | Targeted, absolute or relative quantification of a select number of proteins. |
| Labeling Stage | During protein synthesis in living cells. | Post-synthesis of the peptide standard. |
| Mixing Stage | Early in the workflow (cell or protein lysate level). | Late in the workflow (just before mass spectrometry analysis). |
| Primary Use | Discovery proteomics, comparing entire proteomes, studying protein turnover. | Hypothesis testing, biomarker validation, pathway analysis. |
| Key Reagent | Isotopically labeled amino acids (e.g., ¹³C₆-Leucine) in cell culture media. | Fmoc-protected, isotopically labeled amino acids (e.g., Fmoc-leucine-¹³C) for peptide synthesis. |
Reproducibility: A Quantitative Comparison
Reproducibility is a critical factor in quantitative proteomics. The coefficient of variation (CV), which measures the relative variability, is a key metric for assessing this. Lower CVs indicate higher reproducibility.
SILAC is renowned for its high reproducibility, primarily because the differently labeled samples are combined at a very early stage of the experimental workflow. This minimizes variations introduced during sample preparation.[1] Targeted proteomics, using stable isotope-labeled synthetic peptides as internal standards, also achieves excellent reproducibility due to the precise control over the standard's concentration.
Here is a summary of reported reproducibility data for both methods:
| Method | Typical Coefficient of Variation (CV) | Key Factors Influencing Reproducibility |
| SILAC | < 10% (for 68% of quantified peptides)[2] | Early sample mixing, complete metabolic incorporation of labeled amino acids. |
| Targeted Proteomics with Heavy Peptide Standards | < 15% (inter- and intra-day)[3] | Purity and accurate quantification of the synthetic peptide standard, stability of the peptide. |
| Label-free Quantification (for comparison) | 20-50%[1] | Run-to-run variation in chromatography and mass spectrometry performance. |
A direct comparison study between SILAC and stable isotope dimethyl labeling (a chemical labeling method) found that SILAC is more reproducible.[2] Another study comparing the use of heavy labeled synthetic peptides versus SILAC protein internal standards for quantifying specific hepatic drug transporters found that the precision of the synthetic peptide method was slightly better or not different, provided that trypsin digestion is complete.[3]
Experimental Workflows and Signaling Pathways
To illustrate the practical application of these methods, we present a generalized experimental workflow for each and a relevant signaling pathway that can be investigated.
Targeted Proteomics Workflow for mTOR Pathway Analysis
A common application for targeted proteomics is the quantitative analysis of specific signaling pathways, such as the mTOR pathway, which is crucial in cell growth and cancer. In this workflow, synthetic peptides with incorporated ¹³C-labeled leucine are used as internal standards to accurately quantify key proteins in the pathway.
SILAC Workflow for Global Proteome Analysis
The SILAC workflow is designed for the comprehensive comparison of two or three different cellular states. The process begins with metabolic labeling and ends with the relative quantification of thousands of proteins.
Detailed Experimental Protocols
For successful and reproducible experiments, adherence to detailed protocols is essential. Below are foundational protocols for both targeted proteomics using synthetic peptides and the SILAC method.
Protocol 1: Targeted Proteomics using Fmoc-¹³C-Leucine Labeled Peptide Standards
This protocol outlines the key steps for quantifying a target protein using a heavy peptide standard synthesized with Fmoc-¹³C-leucine.
-
Selection of Proteotypic Peptides:
-
Identify unique peptides for the target protein that are readily detectable by mass spectrometry. This can be done using prediction software or from discovery proteomics data.
-
-
Synthesis of the Isotope-Labeled Peptide Standard:
-
Synthesize the selected peptide using solid-phase peptide synthesis (SPPS).
-
Incorporate Fmoc-L-leucine-¹³C₆ at the desired leucine position during the synthesis cycles.
-
Cleave the peptide from the resin and purify it using high-performance liquid chromatography (HPLC).
-
Accurately quantify the concentration of the purified heavy peptide.
-
-
Sample Preparation:
-
Extract proteins from the biological samples.
-
Perform a protein assay to determine the total protein concentration.
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
Spiking of the Internal Standard:
-
Add a known amount of the heavy labeled peptide standard to the digested sample peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a mass spectrometer capable of targeted acquisition (e.g., triple quadrupole or high-resolution instruments operating in PRM or MRM mode).
-
Develop a method that specifically monitors for the precursor and fragment ions of both the light (endogenous) and heavy (standard) peptides.
-
-
Data Analysis:
-
Integrate the peak areas for the transitions of both the light and heavy peptides.
-
Calculate the ratio of the light to heavy peptide peak areas.
-
Determine the absolute or relative quantity of the endogenous peptide based on the known concentration of the spiked-in standard.
-
Protocol 2: SILAC for Relative Quantitative Proteomics
This protocol provides a general outline for a SILAC experiment.
-
Cell Culture and Labeling:
-
Choose two populations of the same cell line.
-
Culture one population in "light" medium containing normal amino acids (e.g., L-leucine).
-
Culture the second population in "heavy" medium where the normal amino acid is replaced with its stable isotope-labeled counterpart (e.g., L-leucine-¹³C₆).
-
Grow the cells for at least five to six doublings to ensure near-complete incorporation of the labeled amino acid into the proteome.[4]
-
-
Experimental Treatment:
-
Apply the experimental conditions (e.g., drug treatment vs. control) to the respective cell populations.
-
-
Sample Harvesting and Mixing:
-
Harvest the cells from both the light and heavy cultures.
-
Count the cells and mix the two populations in a 1:1 ratio.
-
-
Protein Extraction and Digestion:
-
Lyse the mixed cell pellet to extract the proteins.
-
Digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer in discovery mode (Data-Dependent Acquisition - DDA, or Data-Independent Acquisition - DIA).
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify peptides and proteins.
-
The software will identify pairs of light and heavy peptides and calculate the ratio of their intensities.
-
This ratio reflects the relative abundance of the protein between the two experimental conditions.
-
Conclusion: Choosing the Right Tool for the Job
Both SILAC and targeted proteomics with Fmoc-leucine-¹³C labeled peptides are powerful and reproducible methods for quantitative proteomics. The choice between them depends on the research question.
-
For discovery-based research , where the goal is to obtain a global view of proteome changes between different conditions, SILAC is the superior choice due to its comprehensive nature and high reproducibility.
-
For hypothesis-driven research , such as validating biomarkers, studying specific protein modifications, or analyzing defined signaling pathways, targeted proteomics with heavy labeled synthetic peptides offers unparalleled sensitivity, specificity, and accurate quantification.
By understanding the principles, workflows, and performance characteristics of each method, researchers can confidently select the most appropriate strategy to achieve their scientific goals.
References
- 1. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of Heavy Labeled (SIL) Peptide versus SILAC Protein Internal Standards for LC-MS/MS Quantification of Hepatic Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Fmoc-Leucine-¹³C: A Comparative Review
For Researchers, Scientists, and Drug Development Professionals
The incorporation of stable isotopes into peptides and proteins has become an indispensable tool in modern life sciences research. Among these, ¹³C-labeled amino acids, such as Fmoc-L-leucine-¹³C, offer a versatile approach for quantitative proteomics, metabolic flux analysis, and structural biology studies. This guide provides a comprehensive literature review of studies utilizing Fmoc-leucine-¹³C, offering an objective comparison of its performance with other alternatives, supported by experimental data and detailed protocols.
Performance Comparison in Peptide Synthesis
The use of Fmoc-L-leucine-¹³C in solid-phase peptide synthesis (SPPS) is generally considered to have minimal impact on the chemical reactivity and coupling efficiency compared to its unlabeled counterpart. The isotopic substitution of ¹²C with ¹³C does not significantly alter the physicochemical properties of the amino acid. However, careful consideration of coupling strategies and potential side reactions is crucial for achieving high-purity peptides.
One common challenge in SPPS is racemization, particularly for the C-terminal amino acid. The use of pre-formed handle linkers, such as 3-(4-hydroxymethylphenoxy)propionic acid (MPPA), can significantly reduce epimerization compared to direct loading onto Wang resin. This is achieved by performing the esterification in a controlled solution-phase reaction prior to attachment to the solid support, thus avoiding harsher conditions that can lead to racemization.[1]
Table 1: Comparison of C-terminal Leucine Incorporation Methods
| Parameter | Fmoc-L-Leu-MPPA linked to Aminomethyl Resin | Direct Loading of Fmoc-L-Leu onto Wang Resin |
| Reported Epimerization Level | < 0.5% | Can be significantly higher, dependent on coupling reagents and conditions |
| Key Advantage | Pre-formed handle minimizes exposure of the activated C-terminal amino acid to racemization-promoting conditions during resin loading.[1] | Simpler, one-step loading process. |
| Potential Issues | Requires an additional coupling step to the aminomethyl resin. | Prone to racemization, especially with carbodiimide coupling agents like DCC in the presence of DMAP.[1] |
| Peptide Purity | Generally higher due to reduced diastereomeric impurities. | May be compromised by the presence of the D-leucine epimer at the C-terminus. |
Applications in Quantitative Proteomics: A Comparison of Labeling Strategies
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics that relies on the metabolic incorporation of "heavy" amino acids.[2][3] Fmoc-leucine-¹³C can be used to synthesize isotopically labeled peptide standards for absolute quantification or incorporated metabolically in cell culture for relative quantification.
While ¹³C labeling is a widely used standard, other isotopes such as deuterium (²H) and ¹⁵N are also employed. The choice of isotope depends on the specific application and analytical method. Deuterated amino acids are a cost-effective alternative to ¹³C-labeled ones; however, they can exhibit a slight chromatographic shift in reverse-phase liquid chromatography, which may complicate data analysis.[4] ¹³C and ¹⁵N labeling do not typically show this chromatographic effect.[5]
Table 2: Comparison of Isotopic Labeling Strategies for Quantitative Proteomics
| Feature | ¹³C Labeling (e.g., ¹³C₆-Leucine) | Deuterium Labeling (e.g., d₁₀-Leucine) | ¹⁵N Labeling |
| Mass Shift | +1 Da per ¹³C atom (e.g., +6 Da for ¹³C₆-Leucine) | +1 Da per ²H atom (e.g., +10 Da for d₁₀-Leucine) | +1 Da per ¹⁵N atom |
| Chromatographic Behavior | Co-elutes with unlabeled counterpart | May exhibit a slight retention time shift in RP-HPLC | Co-elutes with unlabeled counterpart |
| Cost | Generally higher than deuterated labels | More cost-effective | Varies |
| Primary Application | Quantitative Mass Spectrometry (e.g., SILAC), Metabolic Flux Analysis | Quantitative Mass Spectrometry | Protein NMR, Quantitative Mass Spectrometry |
| Considerations | Clean mass spectra, straightforward data analysis. | Potential for chromatographic separation from the unlabeled peptide, which needs to be accounted for in data analysis.[4] | Provides information on nitrogen metabolism; often used in combination with ¹³C for multi-dimensional NMR. |
Experimental Protocols
Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis (SPPS) for ¹³C-Leucine Incorporation
This protocol outlines the manual synthesis of a peptide containing a ¹³C-labeled leucine residue using Fmoc chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-L-leucine-¹³C)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvents: DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test is indicated by a blue color).
-
-
Amino Acid Coupling (for Fmoc-L-leucine-¹³C):
-
In a separate vial, dissolve 3-5 equivalents of Fmoc-L-leucine-¹³C and a slightly lower molar equivalent of HBTU in DMF.
-
Add 6-10 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test is indicated by a yellow/colorless bead).
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and Methanol (3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: SILAC Labeling using ¹³C₆-Leucine for Quantitative Proteomics
This protocol provides a general workflow for SILAC experiments using ¹³C₆-leucine.
Materials:
-
Cell line of interest
-
SILAC-grade DMEM or RPMI 1640 medium lacking L-leucine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-leucine
-
"Heavy" L-leucine-¹³C₆
-
Cell culture flasks/plates
-
Standard cell lysis buffers and protease inhibitors
-
Trypsin for protein digestion
-
LC-MS/MS instrumentation
Procedure:
-
Cell Culture Adaptation:
-
Culture the cells in the appropriate SILAC medium supplemented with dFBS and either "light" or "heavy" leucine.
-
Subculture the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.
-
-
Experimental Treatment: Apply the experimental treatment (e.g., drug stimulation) to one of the cell populations (e.g., the "heavy" labeled cells), while the other population serves as a control ("light" labeled cells).
-
Cell Lysis and Protein Quantification:
-
Harvest the cells from both populations.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
-
Protein Mixing and Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" cell lysates.
-
Perform in-solution or in-gel digestion of the mixed protein sample with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the ¹³C₆-leucine incorporation.
-
-
Data Analysis:
-
Use specialized software to identify and quantify the relative abundance of the "light" and "heavy" peptide pairs.
-
The ratio of the peak intensities of the heavy to light peptides reflects the relative change in protein abundance between the two experimental conditions.
-
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.
References
Safety Operating Guide
Proper Disposal of Fmoc-Leucine-¹³C: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling specialized chemical reagents. This guide provides essential safety information and a step-by-step operational plan for the proper disposal of Fmoc-leucine-¹³C, a valuable isotopically labeled amino acid used in peptide synthesis and metabolic research.
Fmoc-L-leucine and its isotopically labeled counterparts are classified as chemical waste and require careful handling and disposal to mitigate potential hazards and prevent environmental contamination.[1][2] Adherence to institutional and regulatory guidelines is crucial for the safe management of this compound and its associated waste streams.
Hazard Identification and Safety Precautions
Fmoc-L-leucine is considered harmful if swallowed, inhaled, or comes into contact with skin.[3][4] It is also known to cause skin and serious eye irritation.[3][4] Therefore, appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times when handling this compound.[5] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[1][6]
Incompatible Materials: Avoid contact with strong oxidizing agents and amines.[1]
Quantitative Data
| Property | Value | Source |
| Molecular Weight | ~353.4 g/mol | [4] |
| Melting Point | 152-156 °C | [7] |
| Appearance | White solid | [2] |
Experimental Protocols: Step-by-Step Disposal Procedures
The fundamental principle for disposing of Fmoc-leucine-¹³C is to treat it as hazardous chemical waste.[8] This applies to the pure compound, contaminated materials, and any liquid waste generated during its use.
1. Solid Waste Disposal (Unused Reagent and Contaminated Materials):
-
Collection: Place unused or expired Fmoc-leucine-¹³C, along with any contaminated disposable items such as weighing paper, pipette tips, and gloves, into a dedicated and clearly labeled, sealable waste container.[8][9]
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly indicate the full chemical name: "Fmoc-leucine-¹³C".
-
Storage: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, segregated from incompatible chemicals.[8]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[5]
2. Liquid Waste Disposal (Generated from Experimental Use):
Liquid waste streams are often generated during peptide synthesis, particularly from the cleavage of the Fmoc protecting group, which typically involves a piperidine solution.
-
Collection: Collect all liquid waste containing Fmoc-leucine-¹³C and its byproducts in a dedicated, properly labeled, and sealed waste container.[8] Do not mix with incompatible waste streams.
-
Labeling: Label the liquid waste container as "Hazardous Waste" and list all chemical constituents, including solvents (e.g., "Piperidine/DMF waste from Fmoc deprotection").[8]
-
Storage: Store the container in the designated hazardous waste area.[8]
-
Disposal: Follow your institution's hazardous waste program for the disposal of chemical liquid waste.[8]
3. Empty Container Decontamination and Disposal:
-
Decontamination: Thoroughly rinse empty Fmoc-leucine-¹³C containers with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: Collect the rinsate as hazardous chemical waste and add it to your liquid waste container.[5]
-
Final Disposal: Once the container is clean and dry, deface the original label. It can then typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's guidelines.[5]
Environmental Precautions: Prevent the compound and its associated waste from entering drains or waterways.[3][8][9]
Disposal Workflow Diagram
Caption: Disposal workflow for Fmoc-leucine-¹³C.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Fmoc-leucine | C21H23NO4 | CID 1549133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Fmoc-Leu-OH-13C6,15N 13C 98atom , 15N 98atom , 99 CP 1163133-36-5 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. isotope.com [isotope.com]
Essential Safety and Logistical Information for Handling Fmoc-Leucine-¹³C
For researchers, scientists, and drug development professionals utilizing Fmoc-Leucine-¹³C, a comprehensive understanding of safety protocols and handling procedures is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this isotopically labeled amino acid in the laboratory.
Immediate Safety and Handling Precautions
Key Hazards: Based on the available information for Fmoc-L-Leucine, the primary hazards are:
-
Harmful if swallowed, in contact with skin, or if inhaled. [2]
-
Causes skin irritation. [2]
-
Causes serious eye irritation. [2]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial when handling Fmoc-Leucine-¹³C, particularly in solid form to prevent dust inhalation, and when working with solvents during procedures like solid-phase peptide synthesis (SPPS).
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses/Goggles | Must be worn at all times to protect against dust particles and chemical splashes. Should comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3] |
| Face Shield | Recommended when handling larger quantities or when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other appropriate chemical-resistant gloves should be worn to prevent skin contact.[3] Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect clothing and skin. |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling the solid powder to avoid inhalation of dust.[2] Ensure adequate ventilation, preferably by working in a fume hood.[1] |
Physical and Chemical Properties
The following table summarizes key quantitative data for various isotopically labeled and unlabeled forms of Fmoc-Leucine. This information is critical for experimental planning and execution.
| Property | Fmoc-L-Leucine | Fmoc-Leu-OH-1-¹³C | Fmoc-Leu-OH-¹³C₆,¹⁵N |
| CAS Number | 35661-60-0[1] | 202114-53-2 | 1163133-36-5 |
| Molecular Weight | 353.41 g/mol [4] | 354.40 g/mol | 360.36 g/mol |
| Appearance | White solid[3] | Solid | Solid |
| Melting Point | 155 °C / 311 °F[3] | 152-156 °C | 152-156 °C |
| Storage Temperature | Keep in a dry, cool and well-ventilated place.[1] | Room temperature | Refrigerated (+2°C to +8°C) and desiccated. Protect from light.[5] |
| Solubility | No information available | No information available | No information available |
| Optical Activity ([α]20/D) | -25°, c = 0.5 in DMF | -25°, c = 0.5 in DMF |
Experimental Protocol: Manual Coupling in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-Leucine-¹³C is in solid-phase peptide synthesis (SPPS) to introduce an isotopically labeled leucine residue into a peptide sequence. The following is a detailed methodology for a single manual coupling step.
Materials:
-
Fmoc-Leucine-¹³C
-
Peptide synthesis resin with a free N-terminal amine
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Washing solvents (e.g., DMF, Dichloromethane - DCM)
-
Reaction vessel for manual synthesis
-
Shaker or vortexer
Procedure:
-
Resin Swelling:
-
Place the resin in the reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.[6]
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature to remove the Fmoc protecting group from the N-terminus of the peptide chain.[6]
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[6]
-
-
Activation of Fmoc-Leucine-¹³C:
-
In a separate vial, dissolve Fmoc-Leucine-¹³C (typically 3-5 equivalents relative to the resin substitution) and the coupling reagent (e.g., HATU, slightly less than 1 equivalent to the amino acid) in DMF.
-
Add the base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the solution.
-
Allow the activation to proceed for a few minutes.
-
-
Coupling Reaction:
-
Add the activated Fmoc-Leucine-¹³C solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours, or until a completion test (e.g., Kaiser test) indicates the absence of free primary amines.[6]
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Wash the resin with DCM (2-3 times) to prepare for the next cycle or for drying.
-
Operational and Disposal Plans
Proper management of the operational workflow and waste generated is critical for laboratory safety and environmental compliance.
Operational Workflow Diagram
Caption: Workflow for handling Fmoc-Leucine-¹³C in a manual SPPS coupling cycle.
Disposal Plan
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][3] The following provides a general framework for waste segregation during SPPS.
| Waste Stream | Description | Disposal Container |
| Solid Chemical Waste | Empty Fmoc-Leucine-¹³C containers, contaminated gloves, pipette tips, weigh boats, and other disposable labware. | Labeled solid hazardous waste container. |
| Non-Halogenated Liquid Waste | Waste solvents such as DMF, and solutions containing piperidine, coupling reagents (e.g., HATU), and DIPEA from deprotection and coupling steps. | Labeled non-halogenated solvent waste container. |
| Halogenated Liquid Waste | Waste solvents such as Dichloromethane (DCM) from washing steps. | Labeled halogenated solvent waste container. |
| Acidic Waste (Post-Cleavage) | Solutions containing Trifluoroacetic Acid (TFA) from the final peptide cleavage step (if applicable). | Labeled corrosive/acidic waste container. Do not mix with other solvent waste streams. |
By adhering to these safety protocols, operational procedures, and disposal guidelines, researchers can safely and effectively incorporate Fmoc-Leucine-¹³C into their synthetic peptides, fostering a secure laboratory environment and ensuring the integrity of their research.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Fmoc-leucine | C21H23NO4 | CID 1549133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L-Leucine-ð-Fmoc (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-4345-H-0.1 [isotope.com]
- 6. chem.uci.edu [chem.uci.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
